molecular formula C7H17N B1297614 N-sec-Butyl-n-propylamine CAS No. 39190-67-5

N-sec-Butyl-n-propylamine

Cat. No.: B1297614
CAS No.: 39190-67-5
M. Wt: 115.22 g/mol
InChI Key: QYNZYUUXSVZDJO-UHFFFAOYSA-N
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Description

N-sec-Butyl-n-propylamine (CAS 39190-67-5) is a clear, flammable secondary amine with the molecular formula C7H17N and a molecular weight of 115.22 g/mol . Its physicochemical profile includes a density of approximately 0.75-0.77 g/cm³ and a boiling point near 122-123°C . This compound presents significant safety considerations for researchers; it is classified as a Flammable Liquid (Category 3) with a low flash point of 15°C and causes severe skin burns and eye damage (Category 1B/1) . Appropriate personal protective equipment (PPE) and handling in a well-ventilated place with explosion-proof equipment are essential . As a secondary amine, this compound serves as a versatile building block and intermediate in organic synthesis and method development. Its structure makes it valuable for exploring new synthetic routes, potentially in pharmaceutical chemistry, agrochemical research, and materials science. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propylbutan-2-amine
Source PubChem
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InChI

InChI=1S/C7H17N/c1-4-6-8-7(3)5-2/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNZYUUXSVZDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10875706
Record name PROPYL SEC-BUTYLAMINE
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Molecular Weight

115.22 g/mol
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CAS No.

39190-67-5
Record name N-Propyl-2-butanamine
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Record name Propyl-s-butyl amine
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Record name PROPYL SEC-BUTYLAMINE
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Record name N-sec-Butylpropylamine
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Foundational & Exploratory

N-sec-Butyl-n-propylamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Handling of N-sec-Butyl-n-propylamine

Foreword for the Research Professional

This document serves as a comprehensive technical guide on this compound (CAS No: 39190-67-5), tailored for researchers, chemists, and professionals in drug development and specialty chemical synthesis. Moving beyond a simple data sheet, this guide provides an in-depth analysis of the compound's physicochemical properties, synthesis, analytical characterization, reactivity, and safety protocols. The narrative is structured to deliver not just data, but also the causal reasoning behind experimental choices and handling procedures, reflecting the practical insights required in a modern research environment.

Section 1: Compound Identification and Physicochemical Profile

This compound is a secondary aliphatic amine featuring both a linear (n-propyl) and a branched (sec-butyl) alkyl substituent on the nitrogen atom. This asymmetric structure influences its physical properties and steric hindrance in chemical reactions.

1.1. Core Identifiers [1][2][3]

  • IUPAC Name : N-propylbutan-2-amine

  • CAS Number : 39190-67-5

  • Molecular Formula : C₇H₁₇N

  • Molecular Weight : 115.22 g/mol [3]

  • Synonyms : Propyl sec-butylamine, N-(1-methylpropyl)-N-propylamine, sec-butyl(propyl)amine[4]

1.2. Physicochemical Properties

The properties of this compound are summarized in the table below. These values are critical for designing experimental setups, particularly for purification via distillation or for predicting its behavior in various solvent systems.

PropertyValueUnitSource / Note
Appearance Colorless Liquid-[4] Typical for aliphatic amines[5]
Odor Ammoniacal, fishy-Characteristic of volatile amines[5][6]
Boiling Point (Tb) 409.29 (136.14)K (°C)[7] (Joback Method Prediction)
Melting Point (Tf) 206.31 (-66.84)K (°C)[7] (Joback Method Prediction)
Octanol/Water Partition Coeff. (logP) 1.785-[7] (Crippen Method Prediction)
Water Solubility (log10WS) -2.05mol/L[7] (Crippen Method Prediction)
Critical Pressure (Pc) 2862.74kPa[7] (Joback Method Prediction)
Enthalpy of Vaporization (ΔvapH°) 37.22kJ/mol[7][8] (Joback Method Prediction)

Section 2: Synthesis and Purification

The most logical and industrially relevant method for synthesizing this compound is through reductive amination. This two-step, one-pot reaction is highly efficient for creating secondary amines.

2.1. Synthesis Pathway: Reductive Amination

This process involves the reaction of a ketone (2-butanone) with a primary amine (n-propylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.[9]

  • Causality : 2-Butanone provides the sec-butyl backbone, while n-propylamine provides the n-propyl group. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are common lab-scale choices due to their selectivity and mild reaction conditions. Catalytic hydrogenation (H₂/Pd, Pt, or Raney Nickel) is also a viable, scalable alternative.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification R1 2-Butanone Mix Mix & React: Formation of Imine Intermediate R1->Mix R2 n-Propylamine R2->Mix R3 Reducing Agent (e.g., NaBH₄) Reduce In-situ Reduction Mix->Reduce Add Reducing Agent Quench Aqueous Workup (Quench & Extraction) Reduce->Quench Dry Dry Organic Layer (e.g., MgSO₄) Quench->Dry Distill Fractional Distillation Dry->Distill Final Pure this compound Distill->Final

Caption: Synthesis workflow for this compound via reductive amination.

2.2. Protocol: Purification by Fractional Distillation

  • Principle : This technique separates components of a liquid mixture based on differences in their boiling points. It is the preferred method for purifying thermally stable liquids like the target amine from non-volatile impurities or starting materials with significantly different boiling points.

  • Setup : Assemble a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux) to ensure adequate separation efficiency.

  • Charging : Transfer the dried, crude product mixture to the distillation flask. Add boiling chips to ensure smooth boiling.

  • Distillation : Heat the flask gradually. Monitor the temperature at the still head.

  • Fraction Collection : Discard the initial, low-boiling fraction (forerun), which may contain residual solvents or volatile impurities. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 136 °C).

  • Completion : Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of residues.

Section 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of mass spectrometry, NMR, and IR spectroscopy provides a self-validating system for structural verification.

Analytical_Workflow cluster_methods Analytical Methods cluster_data Data Output Sample Purified Sample GCMS GC-MS Sample->GCMS NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR MassSpec Mass Spectrum (Molecular Weight, Fragmentation) GCMS->MassSpec NMRSpec NMR Spectra (Proton/Carbon Environment) NMR->NMRSpec IRSpec IR Spectrum (Functional Groups) IR->IRSpec Conclusion Structure & Purity Confirmed MassSpec->Conclusion NMRSpec->Conclusion IRSpec->Conclusion

Caption: Standard analytical workflow for the structural confirmation of the final product.

3.1. Mass Spectrometry (GC-MS)

  • Principle : GC-MS separates the compound from volatile impurities and provides its mass-to-charge ratio (m/z) and fragmentation pattern, which is a molecular fingerprint.

  • Expected Data : The NIST WebBook confirms the availability of electron ionization mass spectra for this compound[1][2].

    • Molecular Ion (M⁺) : A peak should be observed at m/z = 115, corresponding to the molecular weight of the compound [C₇H₁₇N]⁺.

    • Major Fragments : The most characteristic fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).

      • Loss of a propyl radical (•CH₂CH₂CH₃) from the M⁺ ion would yield a fragment at m/z = 72.

      • Loss of an ethyl radical (•CH₂CH₃) from the sec-butyl group would yield a fragment at m/z = 86, which is often the base peak for secondary amines of this type.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle : NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR shows the number and type of hydrogen atoms, while ¹³C NMR shows the number and type of carbon atoms. Spectral data for this compound is available[3][10].

  • Expected ¹H NMR Data (in CDCl₃) :

    • Propyl Group : Three distinct signals: a triplet (~0.9 ppm, 3H) for the -CH₃, a multiplet (~1.5 ppm, 2H) for the -CH₂-, and a triplet (~2.5 ppm, 2H) for the -N-CH₂-.

    • sec-Butyl Group : Four distinct signals: a triplet (~0.9 ppm, 3H) for the terminal -CH₃, a doublet (~1.1 ppm, 3H) for the other -CH₃, a multiplet (~1.5 ppm, 2H) for the -CH₂-, and a multiplet (~2.6 ppm, 1H) for the -N-CH-.

    • N-H Proton : A broad singlet, typically in the range of 1-3 ppm, which may be difficult to observe.

  • Expected ¹³C NMR Data : A study has confirmed the use of ¹³C NMR to characterize this compound[11]. Seven distinct signals are expected, one for each unique carbon atom in the molecule.

3.3. Infrared (IR) Spectroscopy

  • Principle : IR spectroscopy identifies the functional groups present in a molecule based on their absorption of infrared radiation.

  • Expected Data : Vapor-phase IR spectra are available for analysis[3].

    • N-H Stretch : A moderate, sharp absorption band around 3300-3350 cm⁻¹. Unlike primary amines which show two bands, secondary amines show only one.

    • C-H Stretch : Strong, sharp bands in the 2850-2970 cm⁻¹ region, characteristic of the alkyl C-H bonds.

    • N-H Bend : A band of variable intensity around 1550-1650 cm⁻¹.

    • C-N Stretch : A band in the fingerprint region, typically around 1180-1220 cm⁻¹[12].

Section 4: Chemical Reactivity and Synthetic Utility

4.1. Basicity

Like all aliphatic amines, this compound is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton from an acid. This basicity is fundamental to its reactivity and handling.

  • Salt Formation : It reacts readily with acids to form the corresponding ammonium salt. This reaction is often used to "trap" amines in an aqueous layer during an extraction, as the ionic salt is water-soluble while the free amine is not.

    • C₃H₇-NH-C₄H₉ + HCl → [C₃H₇-NH₂-C₄H₉]⁺Cl⁻

4.2. Nucleophilicity and Steric Effects

The nitrogen lone pair also makes the amine a potent nucleophile, allowing it to participate in a wide range of synthetic transformations, such as acylation to form amides or alkylation to form tertiary amines.

  • Field Insight - Steric Hindrance : The presence of the branched sec-butyl group imposes significant steric hindrance around the nitrogen atom compared to a linear analogue like di-n-propylamine. This has practical consequences. For instance, a study on the reaction of secondary amines with carbon dioxide showed that this compound does not form a stable carbamate salt, likely due to this steric bulk, whereas less hindered amines do[11]. This insight is crucial for drug development professionals, as it can predict the amine's reactivity as a building block and its potential for forming certain byproducts.

Section 5: Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its classification dictates the necessary personal protective equipment (PPE) and handling procedures.

5.1. GHS Hazard Classification [3]

  • Pictograms :

    • flammable

    • corrosive

  • Signal Word : Danger

  • Hazard Statements :

    • H226 : Flammable liquid and vapor.

    • H314 : Causes severe skin burns and eye damage.

    • H318 : Causes serious eye damage.

5.2. Handling Protocols

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield[13].

    • Skin Protection : Wear nitrile or butyl rubber gloves. A flame-retardant lab coat is required. Ensure gloves are inspected before use and disposed of properly[13].

    • Respiratory Protection : Not typically required when used in a fume hood. For spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary[13].

  • Safe Handling Practices : Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. Avoid contact with skin, eyes, and clothing.

5.3. Storage and Disposal

  • Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[13][14]. Keep the container tightly closed.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Uncleaned containers should be treated as hazardous.

References

  • This compound, NIST Chemistry WebBook, National Institute of Standards and Technology, [Link]

  • This compound, NIST Chemistry WebBook, National Institute of Standards and Technology, [Link]

  • Chemical Properties of this compound (CAS 39190-67-5), Cheméo, [Link]

  • This compound | CAS#:39190-67-5, Chemsrc, [Link]

  • N-sec-Butylpropylamine | C7H17N | CID 559366, PubChem, National Institutes of Health, [Link]

  • This compound.pdf, Cheméo, [Link]

  • 2-Butanamine, N-(1-methylpropyl)-, NIST Chemistry WebBook, National Institute of Standards and Technology, [Link]

  • Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99%, Cole-Parmer, [Link]

  • Supplementary Information, The Royal Society of Chemistry, [Link]

  • N-BUTYL-N-PROPYLAMINE, Chongqing Chemdad Co., Ltd, [Link]

  • n-Butylamine, Wikipedia, [Link]

  • infrared spectrum of propylamine, Doc Brown's Chemistry, [Link]

  • mass spectrum of propylamine, Doc Brown's Chemistry, [Link]

  • sec-Butylamine, NIST Chemistry WebBook, National Institute of Standards and Technology, [Link]

  • N-Butyl-N-propyl-1-butanamine, NIST Chemistry WebBook, National Institute of Standards and Technology, [Link]

  • N-Propylbutylamine | C7H17N | CID 88399, PubChem, National Institutes of Health, [Link]

  • Sec-Butylamine | C4H11N | CID 24874, PubChem, National Institutes of Health, [Link]

  • Propylamine, Wikipedia, [Link]

  • N-PROPYLAMINE, Ataman Kimya, [Link]

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N-sec-Butyl-n-propylamine CAS number 39190-67-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-sec-Butyl-n-propylamine (CAS: 39190-67-5)

Abstract

This compound, registered under CAS number 39190-67-5, is a secondary aliphatic amine. While not extensively documented in high-impact pharmacological literature, its structural features—a chiral sec-butyl group and a flexible n-propyl chain—make it a relevant building block and intermediate in synthetic organic chemistry. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, robust analytical characterization methodologies, and potential applications as a scaffold or intermediate in the synthesis of more complex molecular architectures. The document emphasizes the fundamental principles guiding its reactivity and analysis, offering a foundational resource for its use in a research and development setting.

Core Physicochemical and Safety Profile

Understanding the fundamental properties of a chemical reagent is the bedrock of its effective and safe utilization in any experimental workflow. This compound is a colorless to pale yellow liquid under standard conditions. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 39190-67-5N/A
Molecular Formula C₇H₁₇NN/A
Molecular Weight 115.22 g/mol N/A
Boiling Point 132-134 °C (estimated)N/A
Density 0.75 g/cm³ (estimated)N/A
Appearance Colorless to light yellow liquidN/A
Solubility Soluble in most organic solvents. Limited solubility in water.N/A
Safety & Handling Synopsis

As with all aliphatic amines, this compound should be handled with appropriate care in a well-ventilated fume hood. It is expected to be corrosive and may cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always use nitrile gloves, safety goggles with side shields, and a lab coat.

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Note: This information is a general guideline. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Synthesis and Reaction Chemistry

The synthesis of this compound can be approached through several established methodologies for forming secondary amines. Reductive amination stands out as a high-yield, reliable, and common method in laboratory and industrial settings.

Recommended Synthetic Workflow: Reductive Amination

This process involves the reaction of a ketone (2-butanone) with a primary amine (n-propylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild, selective for the imine, and tolerant of a wide range of functional groups.

Diagram 1: Reductive Amination Synthesis Workflow

cluster_reactants Step 1: Reactant Mixing & Imine Formation cluster_reduction Step 2: In Situ Reduction cluster_workup Step 3: Workup & Purification r1 2-Butanone mix Mix & Stir (Room Temp, 1-2h) r1->mix r2 n-Propylamine r2->mix solvent Solvent (e.g., Dichloromethane) imine Intermediate Imine (Not Isolated) mix->imine Spontaneous Condensation reduction Reduction Reaction (Stir Overnight) imine->reduction reducer Sodium Triacetoxyborohydride (STAB) reducer->reduction Portion-wise addition quench Aqueous Quench (e.g., sat. NaHCO₃) reduction->quench extract Liquid-Liquid Extraction (e.g., with DCM) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Purification (Distillation or Chromatography) dry->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound via reductive amination.

Core Reactivity Insights

As a secondary amine, the lone pair of electrons on the nitrogen atom dictates its chemistry:

  • Nucleophilicity: The nitrogen lone pair makes the molecule a potent nucleophile, capable of reacting with a wide range of electrophiles such as alkyl halides, acyl chlorides, and epoxides. This is the primary mechanism for its use as a building block to introduce the N-sec-butyl-n-propyl motif into larger molecules.

  • Basicity: It is a moderate base and will react with acids to form the corresponding ammonium salt. Its pKa is expected to be in the range of 10.5-11.5, typical for aliphatic secondary amines. This property is crucial for its use in pH-dependent extractions during reaction workups.

Analytical Characterization Protocol

Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized compound. A multi-technique approach is recommended.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Complex multiplets for the CH₂ and CH protons. - Distinct triplets and doublets for the terminal CH₃ groups. - A broad singlet for the N-H proton, which is D₂O exchangeable.
¹³C NMR - Seven distinct carbon signals corresponding to the seven carbon atoms in the structure. - Signals for carbons attached to the nitrogen (C-N) will appear in the 40-60 ppm range.
FT-IR - A weak to medium N-H stretch around 3300-3500 cm⁻¹. - C-H stretching peaks just below 3000 cm⁻¹. - C-N stretching vibrations in the 1250-1020 cm⁻¹ region.
Mass Spec (EI) - A molecular ion peak (M⁺) at m/z = 115. - Characteristic fragmentation patterns involving alpha-cleavage adjacent to the nitrogen atom.
Logical Flow for Structural Verification

The following workflow ensures a self-validating system for confirming the chemical structure and purity.

Diagram 2: Analytical Workflow for Structural Verification

cluster_primary Primary Identification cluster_secondary Detailed Structural Elucidation start Synthesized Sample ms Mass Spectrometry (Confirm Molecular Weight: 115.22) start->ms Is M⁺ peak at m/z 115? ftir FT-IR Spectroscopy (Confirm Functional Groups: N-H, C-N) start->ftir Is N-H stretch present? h_nmr ¹H NMR (Confirm Proton Environment & Connectivity) ms->h_nmr ftir->h_nmr c_nmr ¹³C NMR (Confirm Carbon Backbone) h_nmr->c_nmr Does proton data correlate with carbon data? purity Purity Assessment (GC-MS or qNMR) c_nmr->purity final Structurally Confirmed & Purity Assessed purity->final Purity ≥ 95%?

An In-Depth Technical Guide to the Molecular Structure and Characterization of N-sec-Butyl-n-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-sec-Butyl-n-propylamine, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its molecular architecture, physicochemical properties, and the multi-faceted analytical methodologies required for its unambiguous structural confirmation and purity assessment. This document is structured to provide not just protocols, but the underlying scientific rationale, ensuring a robust understanding of the molecule's characterization.

Section 1: Foundational Molecular Identity

This compound is a secondary amine featuring two distinct alkyl groups attached to a central nitrogen atom: a sec-butyl group and an n-propyl group. This seemingly simple structure presents nuances in its analytical characterization due to the chirality at the sec-butyl group's attachment point and the various fragmentation pathways it can undergo.

Molecular Structure and Core Properties

The fundamental attributes of this compound are summarized below, providing a foundational dataset for any analytical endeavor.

Table 1: Core Molecular and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₇N[1][2][3]
Molecular Weight 115.22 g/mol [4], [2]
CAS Number 39190-67-5[1][3]
IUPAC Name N-propylbutan-2-amine[4]
Synonyms Propyl sec-butylamine, sec-butyl(propyl)amine[1][2][3]
SMILES CCCNC(C)CC[2]
InChI Key QYNZYUUXSVZDJO-UHFFFAOYSA-N[1][2][3]
Structural Representation

A 2D representation of the molecule is crucial for understanding its connectivity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product sec-Butylamine sec-Butylamine Imine Formation Imine Formation sec-Butylamine->Imine Formation Butan-2-one Butan-2-one Butan-2-one->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate This compound This compound Reduction->this compound

Caption: Reductive amination synthesis workflow.

Experimental Protocol: Synthesis

This protocol describes a one-pot reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent suitable for this transformation.

  • Reaction Setup: To a solution of sec-butylamine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add butan-2-one (1.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Reduction: Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Causality Insight: This reagent is chosen because it is less reactive than NaBH₄ and will selectively reduce the imine in the presence of the unreacted ketone.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Section 3: Structural Elucidation and Purity Analysis

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure and the assessment of purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile amines, providing both retention time for purity assessment and mass spectral data for structural confirmation.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or DCM.

  • GC Method:

    • Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended. [5] * Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Splitless injection of 1 µL at 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. Rationale: This temperature program allows for the separation of potential volatile impurities from the main analyte.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

The mass spectrum of this compound is characterized by alpha-cleavage, a dominant fragmentation pathway for aliphatic amines. The molecular ion peak ([M]⁺) is expected at m/z 115.

Table 2: Predicted Mass Spectrum Fragmentation of this compound

m/zIon StructureFragmentation Pathway
115[C₇H₁₇N]⁺Molecular Ion
100[M - CH₃]⁺Loss of a methyl radical
86[M - C₂H₅]⁺α-cleavage: Loss of an ethyl radical from the sec-butyl group
72[M - C₃H₇]⁺α-cleavage: Loss of a propyl radical

Data derived from NIST Mass Spectrometry Data Center. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified amine in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire a proton NMR spectrum. The N-H proton may appear as a broad singlet and its chemical shift can be concentration-dependent.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. Due to the molecule's asymmetry, all seven carbon atoms should be distinguishable.

Predicted chemical shifts provide a valuable reference for spectral assignment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position (see diagram)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1~0.9 (t)~11.8
2~1.5 (m)~20.7
3~2.5 (t)~50.2
N-H ~1.0-2.0 (br s) N/A
4~2.6 (m)~55.9
5~1.4 (m)~29.8
6~0.9 (t)~10.5
7~1.1 (d)~19.6

Note: Predicted shifts are estimations and may vary from experimental values. 't' = triplet, 'd' = doublet, 'm' = multiplet, 'br s' = broad singlet. Predictions based on cheminformatics tools. [6][7]

Caption: Numbering scheme for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For a secondary amine, the key feature is the N-H stretch.

  • N-H Stretch: A single, moderately intense absorption band is expected in the region of 3300-3500 cm⁻¹. This distinguishes it from primary amines (two bands) and tertiary amines (no band in this region).

  • C-H Stretch: Strong absorptions will be present just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl chains.

  • N-H Bend: A bending vibration may be observed around 1560-1640 cm⁻¹.

  • C-N Stretch: This absorption is typically found in the 1020-1220 cm⁻¹ region. [8]

Section 4: Concluding Remarks

The structural characterization of this compound is a paradigmatic exercise in the application of modern analytical techniques. A logical workflow, beginning with a well-understood synthesis and progressing through chromatographic separation and spectroscopic identification, is paramount. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides the high degree of confidence required in research and development settings. The protocols and data presented herein serve as a robust guide for scientists working with this and structurally related molecules.

References

  • National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

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  • Wikipedia. Reductive amination. [Link]

  • Fan, G., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 340-349. [Link]

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Spectroscopic Data of N-sec-Butyl-n-propylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for N-sec-Butyl-n-propylamine, a secondary amine of interest in various chemical research and development applications. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound.

Introduction to this compound and its Spectroscopic Characterization

This compound, with the molecular formula C₇H₁₇N, is a secondary amine featuring both a sec-butyl and an n-propyl group attached to the nitrogen atom.[1] Accurate characterization of its molecular structure is paramount for its application in synthesis, reaction mechanism studies, and as a potential building block in pharmaceutical development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing unique and complementary information about the molecule's connectivity, functional groups, and fragmentation patterns.

This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound, providing both interpreted data and the experimental context for its acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom.[2] The hydrogens on carbons directly bonded to the amine nitrogen typically appear in the range of 2.3-3.0 ppm.[3] The N-H proton signal is often broad and its chemical shift is dependent on concentration and solvent.[2]

Predicted ¹H NMR Data for this compound:

ProtonsChemical Shift (ppm, predicted)MultiplicityIntegration
a~0.9Triplet3H
b~1.5Sextet2H
c~2.5Triplet2H
d~2.6Sextet1H
e~1.3Sextet2H
f~0.9Triplet3H
g~1.0Doublet3H
N-H0.5-5.0Broad Singlet1H

Molecular Structure with Proton Assignments:

Caption: this compound structure with predicted carbon assignments.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of a liquid amine like this compound is as follows:

  • Sample Preparation:

    • For a ¹H NMR spectrum, dissolve approximately 1-5 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. [4] * For a ¹³C NMR spectrum, a more concentrated sample of 5-30 mg is recommended. [4] * Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter. [5] * Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and/or ¹³C NMR spectrum using standard pulse sequences.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a secondary amine, this compound is expected to exhibit a characteristic N-H stretching absorption.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3350 - 3310N-H stretchWeak to medium
2960 - 2850C-H stretch (aliphatic)Strong
1470 - 1450C-H bend (CH₂)Medium
1380 - 1370C-H bend (CH₃)Medium
1250 - 1020C-N stretchMedium
Experimental Protocol for IR Spectroscopy (Neat Liquid)

The IR spectrum of a liquid sample like this compound can be conveniently obtained as a neat liquid film. [6][7]

  • Sample Preparation:

    • Place a drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). [7] * Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates. [7]

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions resulting from the cleavage of C-C and C-N bonds.

Mass Spectrum of this compound (Electron Ionization):

The mass spectrum of this compound is available from the NIST WebBook. [1]The molecular ion (M⁺) is expected at an m/z of 115, corresponding to the molecular weight of the compound. [1] Major Fragment Ions in the Mass Spectrum of this compound:

m/zProposed Fragment StructureFragmentation Pathway
115[C₇H₁₇N]⁺Molecular Ion
86[C₅H₁₂N]⁺α-cleavage (loss of C₂H₅•)
72[C₄H₁₀N]⁺α-cleavage (loss of C₃H₇•)
44[C₂H₆N]⁺Cleavage of the propyl group

Proposed Fragmentation Pathways:

G M [C₇H₁₇N]⁺˙ m/z = 115 (Molecular Ion) F1 [C₅H₁₂N]⁺ m/z = 86 M->F1 - C₂H₅• (α-cleavage) F2 [C₄H₁₀N]⁺ m/z = 72 M->F2 - C₃H₇• (α-cleavage) F3 [C₂H₆N]⁺ m/z = 44 F2->F3 - C₂H₄

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS

For a volatile amine like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

    • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.

    • Ionization: As the separated this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron ionization (EI).

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of this compound. The predicted ¹H and ¹³C NMR spectra offer detailed insights into the carbon-hydrogen framework, while the expected IR spectrum confirms the presence of the secondary amine functional group. The mass spectrum reveals the molecular weight and characteristic fragmentation patterns, further corroborating the structure. The provided experimental protocols serve as a practical reference for researchers aiming to acquire and interpret spectroscopic data for this and similar compounds. This guide, therefore, stands as a valuable resource for the scientific community engaged in the study and application of this compound.

References

  • Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Parra, T. (2020, July 18). How To Obtain A Neat IR Spectrum [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. Retrieved from [Link]

  • Durham University. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Parra, T. (2021, January 8). Neat IR [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-sec-Butylpropylamine. PubChem. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Cunha, S. C., Faria, M. A., & Fernandes, J. O. (2007). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 55(24), 9784–9791. [Link]

  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Retrieved from [Link]

  • Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

Sources

N-sec-Butyl-n-propylamine synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-sec-Butyl-n-propylamine

Abstract

This compound is a secondary amine with applications as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. The precise control over its synthesis is critical to ensure high purity and yield, which are paramount in research and drug development settings. This guide provides an in-depth technical overview of the primary synthetic pathways for this compound, focusing on reductive amination and direct N-alkylation. It delves into the mechanistic underpinnings, experimental considerations, and comparative advantages of each route. Detailed protocols, supported by authoritative references, are provided to enable researchers to make informed decisions in experimental design.

Introduction to this compound

This compound (IUPAC name: N-propylbutan-2-amine) is an aliphatic secondary amine with the molecular formula C₇H₁₇N.[1][2] Its structure consists of a nitrogen atom bonded to both an n-propyl group and a sec-butyl group. The presence of these two distinct alkyl groups makes it an unsymmetrical amine, and its synthesis requires careful consideration to avoid the formation of undesired side products. Understanding the nuances of its synthesis is crucial for its application as a building block in more complex molecular architectures.

Chemical and Physical Properties: [1][3]

Property Value
Molecular Formula C₇H₁₇N
Molecular Weight 115.22 g/mol
CAS Number 39190-67-5
Boiling Point ~409 K (136 °C)

| LogP | 1.785 |

Core Synthesis Strategies: A Comparative Analysis

The synthesis of secondary amines like this compound is a cornerstone of organic chemistry.[4] The two most prevalent and industrially relevant methods are reductive amination and N-alkylation of primary amines.[4][]

FeatureReductive AminationN-Alkylation of Primary Amine
Selectivity High for mono-alkylationLow; prone to over-alkylation
Byproducts Primarily water and spent reducing agentTertiary amines, quaternary ammonium salts
Control Excellent; often a one-pot reactionDifficult to control, leading to complex mixtures
Starting Materials Aldehyde/Ketone + AmineAlkyl Halide + Amine
Typical Yields Generally good to excellentOften poor to moderate for the desired product
Purification Relatively straightforwardChallenging due to similar product polarities

The choice between these pathways is dictated by the desired purity, scale, and available starting materials. For research and pharmaceutical applications where purity is paramount, reductive amination is unequivocally the superior methodology due to its high selectivity and avoidance of over-alkylation issues.[6]

Pathway I: Reductive Amination

Reductive amination is a powerful and highly controlled method for forming C-N bonds.[7] It proceeds in two distinct steps, which can often be performed concurrently in a "one-pot" fashion:

  • Imine Formation : A primary amine reacts with a ketone or aldehyde under weakly acidic conditions to form an intermediate imine (a compound containing a C=N double bond).[8]

  • Reduction : The imine is then reduced to the corresponding amine using a suitable reducing agent.[8][9]

For this compound, there are two convergent approaches:

  • Route A : Reaction of n-Propylamine with Butanone (Methyl Ethyl Ketone).

  • Route B : Reaction of sec-Butylamine with Propionaldehyde.

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon.[8] This is followed by dehydration to form the imine. The key to the success of this method is the choice of reducing agent. An ideal reagent will selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound.[6]

Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation.[6][10] It is a milder reducing agent than sodium borohydride (NaBH₄) and is particularly effective at reducing protonated imines (iminium ions) under the slightly acidic conditions that also favor imine formation.[10] Other modern reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) offer similar selectivity with lower toxicity concerns.[6][7]

Reductive Amination Pathway Diagram

G cluster_route_a Route A cluster_route_b Route B Propylamine n-Propylamine ImineA Imine Intermediate (N-propylbutan-2-imine) Propylamine->ImineA + Butanone - H₂O Butanone Butanone Butanone->ImineA ProductA This compound ImineA->ProductA + [H] (e.g., NaBH₃CN) secButylamine sec-Butylamine ImineB Imine Intermediate (N-sec-butylpropan-1-imine) secButylamine->ImineB + Propionaldehyde - H₂O Propionaldehyde Propionaldehyde Propionaldehyde->ImineB ProductB This compound ImineB->ProductB + [H] (e.g., NaBH(OAc)₃)

Caption: Convergent reductive amination routes to the target compound.

Experimental Protocol: Reductive Amination (Route A)

This protocol is a representative procedure for the synthesis of this compound via the reaction of n-propylamine with butanone.

Materials:

  • n-Propylamine

  • Butanone (Methyl Ethyl Ketone, MEK)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid, glacial

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of n-propylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add butanone (1.1 eq).

  • Add glacial acetic acid (1.2 eq) to the mixture. The acid catalyzes the formation of the iminium ion, which is the species that is reduced.

  • Stir the reaction mixture at room temperature for 1 hour to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. Control the addition rate to manage any effervescence.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation to yield pure this compound.

Pathway II: N-Alkylation of Primary Amines

Direct alkylation involves the reaction of a primary amine with an alkyl halide via a nucleophilic substitution (Sₙ2) mechanism.[11] While conceptually simple, this method is plagued by a critical flaw: the secondary amine product is often more nucleophilic than the primary amine starting material.[12] This leads to subsequent alkylation events, producing a difficult-to-separate mixture of secondary amine, tertiary amine, and even a quaternary ammonium salt.[11][12]

  • Route C : Reaction of n-Propylamine with a sec-Butyl Halide (e.g., 2-Bromobutane).

  • Route D : Reaction of sec-Butylamine with an n-Propyl Halide (e.g., 1-Bromopropane).

Mechanism and Rationale for Poor Selectivity

The lone pair on the nitrogen of the primary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This forms an ammonium salt, which is then deprotonated (either by another molecule of the starting amine or an added base) to yield the secondary amine. However, this newly formed secondary amine can now compete with the starting primary amine to react with the remaining alkyl halide, leading to the tertiary amine. This "runaway train" of alkylation is the principal drawback of this method.[12]

While methods exist to improve selectivity, such as using a large excess of the primary amine or employing specific bases like cesium hydroxide, they do not entirely eliminate the problem of over-alkylation.[13][14]

N-Alkylation Pathway and Side Reactions Diagram

G Propylamine n-Propylamine (Primary Amine) Product This compound (Desired Secondary Amine) Propylamine->Product + sec-Butyl Halide (Desired Reaction) secButylHalide sec-Butyl Halide secButylHalide->Product TertiaryAmine N,N-dipropyl-sec-butylamine OR N-propyl-di(sec-butyl)amine (Tertiary Amine) Product->TertiaryAmine + sec-Butyl Halide (Over-alkylation) QuatSalt Quaternary Ammonium Salt TertiaryAmine->QuatSalt + sec-Butyl Halide (Over-alkylation)

Sources

Physical characteristics of N-sec-Butyl-n-propylamine (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Characteristics of N-sec-Butyl-n-propylamine

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound (IUPAC name: N-propylbutan-2-amine) is a secondary amine with the chemical formula C₇H₁₇N.[1][2][3] As with many aliphatic amines, its utility in chemical synthesis and drug development is significant, often serving as a building block or intermediate. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for researchers and scientists. These parameters are critical for reaction setup, purification processes (like distillation), and ensuring the safety and proper handling of the compound. This guide provides a detailed overview of the known physical characteristics of this compound and outlines rigorous experimental protocols for their determination in a laboratory setting.

Core Physical Properties: Boiling Point and Density

The intermolecular forces present in this compound, a secondary amine, are key determinants of its physical properties. The presence of a hydrogen atom bonded to nitrogen allows for hydrogen bonding, which significantly elevates its boiling point compared to alkanes of similar molecular weight.[4][5] However, this bonding is generally not as strong as in alcohols, which possess a more polar O-H bond.[5]

Precise, experimentally-derived data for this compound is not widely published. However, computational methods and data from isomeric compounds provide a reliable estimation.

Physical PropertyValueSource & Method
Boiling Point 409.29 K (136.14 °C)Cheméo (Joback Method, Predicted)[2]
Density ~0.745 g/mL at 25°CEstimated based on isomer N-butyl-n-propylamine[6]
Molecular Weight 115.22 g/mol PubChem[1]

Note: The boiling point is a predicted value, and the density is an estimation based on a structural isomer. For mission-critical applications, experimental verification is strongly recommended.

Experimental Determination of Boiling Point

For precise determination of the boiling point of a liquid sample like this compound, especially when dealing with small quantities typical in a research setting, the Thiele tube method is highly effective.[7]

Causality Behind Experimental Choices:
  • Thiele Tube: The unique shape of the Thiele tube is designed to facilitate the circulation of heating oil via convection currents.[7] This ensures a uniform and gradual temperature increase around the sample, which is crucial for an accurate boiling point measurement.

  • Inverted Capillary Tube: This acts as a manometer. The air trapped inside the capillary tube will expand upon heating. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, leading to a continuous and rapid stream of bubbles escaping from the capillary.[7]

Step-by-Step Protocol:
  • Sample Preparation: Add approximately 0.5 mL of this compound into a small test tube (e.g., a Durham tube).

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer's bulb.

  • Thiele Tube Setup: Insert the thermometer and sample assembly into a Thiele tube containing mineral oil, ensuring the sample is immersed but the top of the test tube remains above the oil level.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner using a back-and-forth motion.[7]

  • Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Boiling Point Determination: Remove the heat source. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.

  • Record Pressure: Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Experimental Determination of Density

The density of a liquid is a fundamental property defined as its mass per unit volume. A straightforward and accurate method involves the use of a graduated cylinder and an analytical balance.[8][9][10]

Causality Behind Experimental Choices:
  • Analytical Balance: Provides a high degree of precision for mass measurements, which is critical for an accurate density calculation.

  • Graduated Cylinder: Allows for a direct and reasonably accurate measurement of the liquid's volume. For higher precision, a pycnometer or volumetric flask could be used.[10] Reading the volume from the bottom of the meniscus is crucial for accuracy with liquids that wet glass.[9]

Step-by-Step Protocol:
  • Mass of Empty Cylinder: Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare the mass, or record the mass of the empty cylinder.[9]

  • Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.

  • Mass of Cylinder and Liquid: Place the graduated cylinder containing the amine back on the analytical balance and record the total mass.

  • Calculation:

    • Subtract the mass of the empty cylinder from the total mass to find the mass of the amine.

    • Divide the mass of the amine by the measured volume to calculate the density (in g/mL).

  • Repeatability: For improved accuracy, repeat the measurement at least three times and calculate the average density.[9]

Workflow Visualization

The following diagram illustrates the logical flow for the experimental characterization of this compound's physical properties.

G cluster_setup Initial Setup cluster_boiling_point Boiling Point Determination cluster_density Density Determination cluster_final Finalization obtain_sample Obtain this compound Sample safety_precautions Review MSDS & Don PPE obtain_sample->safety_precautions bp_prep Prepare Thiele Tube Assembly safety_precautions->bp_prep d_mass_empty Measure Mass of Empty Cylinder safety_precautions->d_mass_empty bp_heat Heat Sample Uniformly bp_prep->bp_heat bp_observe Observe Bubble Stream bp_heat->bp_observe bp_record Record Boiling Point Temperature bp_observe->bp_record data_analysis Analyze & Average Data bp_record->data_analysis d_add_volume Add Known Volume of Amine d_mass_empty->d_add_volume d_mass_full Measure Mass of Full Cylinder d_add_volume->d_mass_full d_calculate Calculate Density (m/V) d_mass_full->d_calculate d_calculate->data_analysis reporting Report Findings with Conditions data_analysis->reporting

Caption: Experimental workflow for determining the boiling point and density of this compound.

References

  • Experiment No. 1 - Determination of Densities . Scribd. [Link]

  • 2: The Density of Liquids and Solids (Experiment) . Chemistry LibreTexts. [Link]

  • Determining the density of solids and liquids. The Lab Activity . YouTube. [Link]

  • Measuring density | Class experiment . RSC Education - The Royal Society of Chemistry. [Link]

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  • This compound.pdf . Cheméo. [Link]

  • an introduction to amines . Chemguide. [Link]

  • This compound | CAS#:39190-67-5 . Chemsrc. [Link]

  • 26.2 Amines – Physical Properties . eCampusOntario Pressbooks. [Link]

  • Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors . Oriental Journal of Chemistry. [Link]

  • (PDF) Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors . ResearchGate. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination . Chemistry LibreTexts. [Link]

  • This compound . NIST WebBook. [Link]

  • This compound . NIST WebBook. [Link]

  • N-BUTYL-N-PROPYLAMINE . Chongqing Chemdad Co., Ltd. [Link]

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An In-Depth Technical Guide to the Solubility of N-sec-Butyl-n-propylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-sec-Butyl-n-propylamine (C₇H₁₇N) is a secondary aliphatic amine whose utility in chemical synthesis and pharmaceutical development necessitates a thorough understanding of its physicochemical properties.[1][2][3] A critical parameter among these is its solubility in various organic solvents, which directly impacts reaction kinetics, purification processes, and formulation strategies. This technical guide provides a comprehensive analysis of the principles governing the solubility of this compound, a predictive solubility profile in common organic solvents, and a robust experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Core Principles: Understanding the Solubility of a Secondary Amine

The solubility of an amine is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute (this compound) and the solvent.[4] For a secondary amine like this compound, three primary forces are at play:

  • Hydrogen Bonding: As a secondary amine, this compound possesses one hydrogen atom bonded to nitrogen (N-H).[5][6][7] This allows it to act as a hydrogen bond donor . Furthermore, the lone pair of electrons on the nitrogen atom enables it to act as a hydrogen bond acceptor .[6][8] This dual capability is the most significant factor driving its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds. While this hydrogen bonding is weaker than that observed in alcohols (due to the lower electronegativity of nitrogen compared to oxygen), it is substantial.[5][7][9]

  • Dipole-Dipole Interactions: The polarity of the C-N and N-H bonds creates a net molecular dipole, allowing for dipole-dipole interactions with polar solvent molecules (e.g., ketones, esters).

  • Van der Waals Forces (London Dispersion Forces): The nonpolar sec-butyl and n-propyl alkyl chains, comprising seven carbon atoms, contribute significantly to the molecule's hydrophobic character.[4][10] These nonpolar segments interact favorably with nonpolar organic solvents like alkanes and aromatic hydrocarbons through van der Waals forces.[11]

The balance between the polar amine head and the nonpolar alkyl chains dictates the "like dissolves like" principle. For this compound, its moderate molecular weight (115.22 g/mol ) and the presence of both polar and nonpolar characteristics suggest a broad solubility range across many organic solvents.[12]

Predicted Solubility Profile of this compound

While specific, quantitative solubility data for this compound is not extensively documented in publicly available literature, a highly reliable predictive profile can be constructed based on its structure and the established behavior of similar secondary amines (e.g., di-n-butylamine).[4] The amine is expected to be readily soluble in most common organic solvents due to its ability to engage in various intermolecular interactions.

Solvent ClassRepresentative SolventPredicted SolubilityRationale for High Solubility
Protic Polar Methanol, EthanolMiscible Strong hydrogen bonding (donor and acceptor) with the solvent's hydroxyl group.
Aprotic Polar Acetone, Tetrahydrofuran (THF), Ethyl AcetateHighly Soluble / Miscible Favorable dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Aprotic Polar (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly Soluble / Miscible Strong dipole-dipole interactions and the solvent's ability to act as a hydrogen bond acceptor.
Aromatic Hydrocarbons Toluene, BenzeneHighly Soluble / Miscible Van der Waals forces between the amine's alkyl chains and the aromatic ring dominate.
Halogenated Solvents Dichloromethane (DCM), ChloroformHighly Soluble / Miscible Strong dipole-dipole and van der Waals interactions.
Nonpolar Solvents Hexane, CyclohexaneSoluble Solubility is driven by van der Waals forces between the nonpolar alkyl groups of the amine and the solvent. The polar amine head may slightly limit miscibility.

Note: "Miscible" indicates solubility in all proportions, while "Highly Soluble" suggests a high degree of dissolution, though not necessarily infinite.[4]

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a robust and self-validating experimental protocol is essential. The gravimetric method described below is a standard and reliable approach for determining the solubility of a non-volatile solute like this compound in a volatile organic solvent.[4][13]

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent at a specified and controlled temperature.

Materials and Reagents
  • This compound (Purity ≥ 99%)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg accuracy)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer or temperature probe

  • Glass vials with screw caps

  • Volumetric flasks (pre-weighed)

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Rotary evaporator or nitrogen blow-down apparatus

  • Drying oven

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add a known volume (e.g., 5.0 mL) of the chosen solvent to a glass vial.

    • Add an excess amount of this compound to the vial. Causality: The presence of undissolved amine is the primary visual indicator that the solution has reached saturation at that temperature.

  • Equilibration:

    • Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).

    • Allow the mixture to equilibrate for a minimum of 24 hours. Causality: This extended period ensures that the dissolution process has reached a true thermodynamic equilibrium, providing reproducible results.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours inside the temperature bath to let the excess solute settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

    • Immediately attach a 0.22 µm syringe filter. Trustworthiness: This step is critical. Filtering removes any suspended micro-droplets or fine particles of undissolved amine, ensuring that only the truly dissolved solute is measured.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution directly into a pre-weighed, dry volumetric flask.

    • Record the total mass of the flask and the solution. Subtract the flask's mass to determine the exact mass of the saturated solution withdrawn.

    • Carefully evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen in a fume hood.

    • Once the bulk solvent is removed, place the flask in a drying oven at a temperature well below the amine's boiling point (e.g., 60 °C) until a constant mass is achieved. Trustworthiness: Drying to a constant mass is a self-validating check that all volatile solvent has been removed, leaving only the amine residue.

  • Calculation of Solubility:

    • Reweigh the flask to determine the mass of the dissolved this compound residue.

    • Calculate the solubility using the following formula:

      • Solubility (g / 100 mL) = (Mass of Amine Residue / Volume of Solvent) * 100

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the gravimetric solubility determination protocol.

G cluster_prep 1. Preparation & Equilibration cluster_sample 2. Sampling & Analysis cluster_analysis 3. Quantification A Add Excess Amine to Solvent B Equilibrate at Constant T (≥ 24 hrs) A->B C Withdraw Supernatant B->C D Filter (0.22 µm Syringe Filter) C->D E Dispense into Pre-weighed Flask D->E F Weigh Saturated Solution E->F G Evaporate Solvent F->G H Dry Residue to Constant Mass G->H I Weigh Amine Residue H->I J Calculate Solubility I->J End End J->End Final Result (g/100 mL)

Caption: Experimental workflow for the gravimetric determination of solubility.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: It is classified as a flammable liquid and vapor. Crucially, it causes severe skin burns and serious eye damage.[12]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a face shield. A lab coat is mandatory.[14]

  • Spills: In case of a spill, prevent it from entering drains. Absorb with an inert material and dispose of it as hazardous chemical waste. Ensure all ignition sources are removed.[14]

Always consult the most current Safety Data Sheet (SDS) for this compound and any solvents used before beginning work.

Conclusion

This compound is predicted to be a versatile compound with high solubility to complete miscibility in a wide array of common organic solvents, from polar protic alcohols to nonpolar aromatic hydrocarbons. This broad solubility is a direct result of its ability to participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For applications requiring precise concentration data, the provided gravimetric experimental protocol offers a robust and self-validating method to generate accurate solubility values. This foundational knowledge is critical for optimizing its use in synthesis, purification, and formulation within the chemical and pharmaceutical industries.

References

  • Title: Physical Properties of Amines. Source: Chemistry LibreTexts. URL: [Link]

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  • Title: Primary and secondary amines are engaged in intermolecular association due to hydrogen bonding between the nitrogen of one and the hydrogen of another molecule. How can this line be explained? Source: Quora. URL: [Link]

  • Title: Physical Properties of Amines. Source: CK-12 Foundation. URL: [Link]

  • Title: N-sec-Butylpropylamine | C7H17N | CID 559366. Source: PubChem - NIH. URL: [Link]

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Safety and handling precautions for N-sec-Butyl-n-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of N-sec-Butyl-n-propylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 39190-67-5) is a secondary amine with applications in chemical synthesis and research.[1][2] Its utility, however, is matched by its significant hazardous properties, including flammability and corrosivity. A thorough understanding of these hazards and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the safety of laboratory personnel, the integrity of research, and compliance with regulatory standards. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety principles and authoritative data. It is designed to empower researchers to work confidently and safely with this chemical by explaining the causality behind each recommended procedure.

Physicochemical and Hazardous Properties

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. The properties of this compound dictate its behavior under various conditions and inform the specific handling and storage requirements.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 39190-67-5 [1][3]
Molecular Formula C₇H₁₇N [1][2]
Molecular Weight 115.22 g/mol [1]
Appearance Colorless Liquid [2][4]
Specific Gravity 0.75 [4]

| Refractive Index | 1.41 |[4] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. This classification is a critical communication tool, providing a universally understood description of the chemical's dangers.

Table 2: GHS Hazard Classification for this compound

GHS Classification Hazard Class Hazard Statement Signal Word Pictogram
Flammable Liquid Category 3 H226: Flammable liquid and vapor Danger 🔥
Skin Corrosion Category 1B H314: Causes severe skin burns and eye damage Danger corrosion

| Eye Damage | Category 1 | H318: Causes serious eye damage | Danger | corrosion |

Source: PubChem[1][5]

The primary dangers associated with this compound are its flammability and its severe corrosive effects on skin and eyes.[1][6] These two properties necessitate stringent controls to prevent fires and chemical burns.

The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management prioritizes proactive measures to eliminate or minimize hazards at their source. The hierarchy of controls is a systematic approach that provides a framework for selecting the most effective control measures. This is not a checklist, but a foundational principle for designing safe experimental workflows.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the worker. For this compound, the causality is clear: the substance is volatile and flammable, and its vapors are corrosive.[7] Therefore, physical containment is paramount.

  • Chemical Fume Hood: All handling of this compound, including dispensing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood. This contains vapors, preventing inhalation exposure and the accumulation of flammable concentrations in the laboratory atmosphere.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[8][9]

  • Grounding and Bonding: The flammability of this liquid necessitates measures to prevent the buildup of static electricity, which can serve as an ignition source.[9] All metal containers and equipment used for transferring the chemical must be properly grounded and bonded.[10]

Administrative Controls: Safe Work Practices

Administrative controls are work policies and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.

  • Restricted Access: Designate areas where this compound is stored and handled as "restricted areas," with access limited to trained and authorized personnel.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

  • Chemical Hygiene Plan: All work must be conducted in accordance with a comprehensive Chemical Hygiene Plan that outlines specific safety procedures.

  • Ignition Source Management: Prohibit all sources of ignition—including open flames, spark-producing equipment, and hot surfaces—from areas where the chemical is used or stored.[8][9][10]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE is dictated by the specific hazards of this compound: severe skin and eye corrosivity and flammable properties.[8]

  • Eye and Face Protection: Tightly fitting safety goggles in combination with a face shield (minimum 8-inch) are mandatory to protect against splashes.[8]

  • Skin Protection:

    • Gloves: Handle with appropriate chemical-resistant gloves (e.g., nitrile rubber), which must be inspected before use.[4][8] Follow proper glove removal technique to avoid skin contact.[8]

    • Protective Clothing: A complete suit protecting against chemicals, such as a flame-retardant, antistatic lab coat or coveralls, is required.[8]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary. For higher concentrations or as the sole means of protection, a full-face supplied-air respirator is required.[8]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound node_elim Elimination (Most Effective) node_sub Substitution node_elim->node_sub Difficult for specific research node_eng Engineering Controls - Chemical Fume Hood - Grounding & Bonding - Ventilation node_sub->node_eng If substitution is not possible node_admin Administrative Controls - Standard Operating Procedures (SOPs) - Restricted Access - Ignition Source Control node_eng->node_admin Supplement with safe practices node_ppe Personal Protective Equipment (PPE) - Goggles & Face Shield - Chemical-Resistant Gloves - Flame-Retardant Clothing node_admin->node_ppe Final layer of protection

Caption: Hierarchy of Controls for Safe Handling.

Standard Operating and Emergency Protocols

The following protocols are self-validating systems; adherence to each step is critical for ensuring safety.

Protocol for Routine Handling and Dispensing
  • Preparation: Ensure the chemical fume hood is operational. Clear the work area of all unnecessary items and ignition sources.

  • PPE: Don all required PPE as specified in Section 3.3.

  • Grounding: If transferring from a metal container, ensure both the source and receiving containers are properly grounded and bonded.[10]

  • Dispensing: Perform all transfers slowly and carefully to avoid splashing. Use only non-sparking tools.[9]

  • Closure: Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[8]

  • Post-Handling: Wipe down the work surface. Properly remove and dispose of contaminated gloves. Wash hands thoroughly.[8]

Protocol for Spill Management

A chemical spill requires immediate and correct action. The response depends on the scale of the spill.

Spill_Response_Workflow node_spill Spill Occurs node_assess Assess Spill - Size > 1 Liter? - Spreading? - High vapor concentration? node_spill->node_assess node_major MAJOR SPILL (Emergency) node_assess->node_major Yes node_minor MINOR SPILL (Incidental) node_assess->node_minor No node_evacuate 1. Alert others & Evacuate 2. Call Emergency Services 3. Isolate the area node_major->node_evacuate node_cleanup 1. Don appropriate PPE 2. Control ignition sources 3. Contain with inert absorbent 4. Collect with non-sparking tools 5. Decontaminate area 6. Dispose as hazardous waste node_minor->node_cleanup

Caption: Decision workflow for spill response.

Detailed Spill Cleanup Steps (Minor Spill): [11][12][13]

  • Alert & Secure: Alert personnel in the immediate area. Ensure all ignition sources are eliminated.[8][14]

  • PPE: Don the appropriate PPE, including respiratory protection.

  • Containment: Create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or cat litter.[8][11] Do not use combustible materials like sawdust.[15]

  • Absorption: Add the absorbent material to the spill, working from the outside edges toward the center.[11][12]

  • Collection: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a suitable, labeled container for hazardous waste disposal.[12]

  • Decontamination: Clean the spill area with soap and water, collecting the rinse water for disposal if necessary.[12]

  • Ventilation: Allow the area to ventilate before resuming work.[11]

First Aid Measures

Immediate action is critical in the event of exposure.[8]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][16]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15-30 minutes. Seek immediate medical attention.[8][14][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Firefighting Procedures
  • Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide for small fires.[8] Water may be ineffective and could spread the flammable liquid.[8][17]

  • Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8] Vapors are heavier than air and can travel to an ignition source and flash back.[14][18]

  • Container Safety: Use water spray to cool fire-exposed containers to prevent them from exploding.[8][17]

Toxicological Profile and Disposal

Health Effects

The primary toxicological concern is the chemical's severe corrosivity. Contact causes immediate and severe burns to the skin, eyes, and respiratory tract.[1][7][15] Inhalation of vapors can lead to coughing, shortness of breath, and potentially fatal pulmonary edema, where symptoms may be delayed.[7][18]

Disposal Considerations

All waste containing this compound, including absorbed spill material and contaminated PPE, must be treated as hazardous waste.

  • Procedure: Place waste in a clearly labeled, sealed container.[8][12]

  • Vendor: Arrange for disposal through a licensed professional waste disposal service. Chemical incineration with an afterburner and scrubber is a common disposal method.[8] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.[8][11]

Conclusion

This compound is a valuable reagent that demands the highest level of respect and caution. By understanding the causality behind its hazards—its flammability and corrosivity—and by rigorously applying the principles of the hierarchy of controls, researchers can create a self-validating system of safety. Adherence to the detailed protocols for handling, storage, and emergency response outlined in this guide is essential for protecting personnel and maintaining a safe and productive research environment.

References

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  • Loba Chemie. (2024). n-BUTYLAMINE AR Safety Data Sheet. Retrieved from [Link]

  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - n-Butylamine. The National Institute for Occupational Safety and Health. Retrieved from [Link]

  • ILO/WHO. (2021). International Chemical Safety Cards (ICSC): n-BUTYLAMINE. Retrieved from [Link]

  • NJ Department of Health. (n.d.). HAZARD SUMMARY: Propylamine. Retrieved from [Link]

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N-sec-Butyl-n-propylamine synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-propylbutan-2-amine

Abstract

This technical guide provides a comprehensive overview of N-propylbutan-2-amine (also known as N-sec-Butyl-n-propylamine), a secondary amine with significant potential as a building block in synthetic chemistry. Addressed to an audience of researchers, scientists, and professionals in drug development, this document details the compound's nomenclature, physicochemical properties, synthesis methodologies, and safety protocols. By synthesizing data from authoritative chemical databases and safety documentation, this guide aims to serve as a foundational resource for the informed application of this versatile chemical intermediate.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for reproducibility and safety in research. This compound is known by several names, which can be a source of ambiguity. The standardization of nomenclature under the International Union of Pure and Applied Chemistry (IUPAC) provides a definitive identifier.

The IUPAC name for this compound is N-propylbutan-2-amine .[1][2] This name is derived by identifying the longest carbon chain attached to the nitrogen atom as the parent alkane (butane) and specifying the attachment point of the amino group (position 2). The other alkyl group on the nitrogen (propyl) is treated as a substituent, hence 'N-propyl'.

A logical breakdown of its nomenclature is presented below.

cluster_iupac IUPAC Name: N-propylbutan-2-amine cluster_components Structural Components IUPAC N-propylbutan-2-amine Parent Parent Chain: Butane (4-carbon chain) IUPAC->Parent identifies parent alkane Amine Functional Group: Amine (at position 2) IUPAC->Amine locates amine group Substituent Nitrogen Substituent: Propyl (N-propyl) IUPAC->Substituent names N-substituent

Caption: Logical breakdown of the IUPAC name N-propylbutan-2-amine.

This compound is registered under CAS Number 39190-67-5 .[1][3][4] A comprehensive list of its identifiers and synonyms is provided in Table 1 for cross-referencing.

Table 1: Identifiers and Synonyms for N-propylbutan-2-amine

Identifier TypeValueSource
IUPAC Name N-propylbutan-2-amine PubChem[1], CymitQuimica[5]
CAS Number 39190-67-5PubChem[1], NIST[3][4]
Molecular Formula C7H17NPubChem[1], NIST[3][4]
Molecular Weight 115.22 g/mol PubChem[1]
InChIKey QYNZYUUXSVZDJO-UHFFFAOYSA-NPubChem[1], NIST[3][4]
Common Synonym This compoundPubChem[1]
Other Synonyms (Butan-2-yl)(propyl)amineCymitQuimica[5]
N-Propyl-2-butanamineCymitQuimica[5]
sec-ButylpropylamineCymitQuimica[5]
sec-ButylethylamineNIST[3][4]

Physicochemical Properties

Understanding the physicochemical properties of N-propylbutan-2-amine is critical for designing synthetic routes, purification procedures, and ensuring appropriate handling and storage. The compound is a colorless to pale yellow liquid with a characteristic amine odor.[5] Its moderate polarity, conferred by the amine group, allows for hydrogen bonding, yet the overall hydrophobic nature of the seven-carbon alkyl structure limits its solubility in water while ensuring good solubility in organic solvents.[5]

Table 2: Key Physicochemical Properties of N-propylbutan-2-amine

PropertyValueSource
Molecular Weight 115.22 g/mol PubChem[1]
Boiling Point (Predicted) 409.29 K (136.14 °C)Cheméo[6]
LogP (Octanol/Water Partition) 1.9PubChem[1][2]
Molecular Formula C7H17NPubChem[1]
Appearance Colorless to light yellow clear liquidCymitQuimica[5]
Purity (Typical) >95%Amerigo Scientific[7], CP Lab Safety[8]

The LogP value of 1.9 indicates a preference for lipophilic environments, a key consideration in drug development for predicting membrane permeability and bioavailability.[1][2]

Synthesis and Manufacturing

N-propylbutan-2-amine, as a secondary amine, can be synthesized through several established organic chemistry pathways. The most common and industrially scalable method is reductive amination . This process involves the reaction of a ketone (2-butanone) with a primary amine (n-propylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.

The choice of reducing agent is critical for the efficiency and safety of the reaction. Sodium triacetoxyborohydride (STAB) is often preferred in laboratory settings for its mildness and substrate tolerance, while catalytic hydrogenation is common in industrial production.

Reactants 2-Butanone + n-Propylamine Imine Imine Intermediate Reactants->Imine Condensation (-H2O) Product N-propylbutan-2-amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Imine

Sources

The Indispensable Bond: A Technical History of the Discovery and Synthesis of Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Secondary amines, organic compounds defined by a nitrogen atom bonded to two organic substituents and one hydrogen, represent one of the most ubiquitous and functionally critical motifs in modern chemistry.[1][2] Their journey from an early chemical curiosity to a cornerstone of pharmaceutical design and materials science is a narrative of conceptual breakthroughs, synthetic ingenuity, and an ever-deepening understanding of structure-function relationships. This guide provides a technical overview of the discovery and history of secondary amines, tracing their conceptual origins in the 19th century, the evolution of synthetic control from haphazard alkylations to precise catalytic methods, and their ultimate rise to prominence as a privileged scaffold in drug development. We will explore the causality behind key experimental choices, detail foundational and modern synthetic protocols, and contextualize the enduring relevance of this essential functional group for today's research professionals.

Chapter 1: Foundational Discoveries - Conceptualizing the Secondary Amine

The story of secondary amines is intrinsically linked to the 19th-century effort to understand the fundamental nature of organic bases. Before their specific classification, these molecules were uncovered during foundational investigations into the structure of ammonia and its derivatives.

The "Ammonia Type" Theory: A Conceptual Framework

The breakthrough in understanding amines came from the proposition that they were derivatives of a simple inorganic molecule: ammonia (NH₃). This "ammonia type" theory, championed by chemists like Charles Gerhardt, provided a logical framework for classifying a growing family of organic bases.[3] The central idea was that the hydrogen atoms on ammonia could be systematically replaced by organic radicals (alkyl or aryl groups), giving rise to a predictable series of compounds.

It was within this intellectual context that the distinct classes of amines were first synthesized and identified.

The Pioneers of Amine Synthesis

Charles-Adolphe Wurtz (1849): Working in Paris, French chemist Charles-Adolphe Wurtz provided the first definitive synthesis of a primary amine, ethylamine, in 1849.[4][5] His work, which involved the reaction of ethyl isocyanate with potassium hydroxide, was a pivotal moment. Extrapolating from the ammonia type theory, Wurtz correctly reasoned that further substitution was possible. By reacting ethylamine with an ethyl halide, he successfully produced diethylamine—a simple, symmetrical secondary amine—and subsequently triethylamine.[3] This series of experiments provided the first tangible proof of the sequential substitution of ammonia's hydrogens and established the existence of primary, secondary, and tertiary amines as a homologous series.[3]

August Wilhelm von Hofmann: Across the channel in London, the German chemist August Wilhelm von Hofmann was conducting extensive and systematic investigations into "polyammonias."[6] Hofmann's work, which began around the same period, helped to solidify the structural relationships between the different amine classes. He developed a method that would become a classic, albeit initially uncontrolled, route to amines: the direct alkylation of ammonia with alkyl halides.[6][7] Hofmann demonstrated that reacting ammonia with ethyl iodide produced a mixture of ethylamine, diethylamine, triethylamine, and even the tetraethylammonium quaternary salt.[6] While this work was crucial for establishing the structural framework of amines, it simultaneously highlighted the fundamental challenge that would dominate synthetic chemistry for decades: the difficulty of stopping the alkylation at a specific stage due to the increasing nucleophilicity of the amine product.[8][9]

G cluster_hofmann Hofmann's Sequential Alkylation Ammonia Ammonia (NH₃) Primary Primary Amine (RNH₂) Ammonia->Primary + RX Secondary Secondary Amine (R₂NH) Primary->Secondary + RX Tertiary Tertiary Amine (R₃N) Secondary->Tertiary + RX Quaternary Quaternary Salt (R₄N⁺) Tertiary->Quaternary + RX

Caption: Hofmann's alkylation of ammonia produces a mixture of amines.

Chapter 2: The Pursuit of Selectivity - Evolution of Synthetic Methodologies

The initial discovery of secondary amines was inseparable from the synthesis of their primary and tertiary counterparts. The core challenge for chemists became developing methods to selectively produce secondary amines without significant contamination from over-alkylation.

Classical Approaches and the Problem of Control

Hofmann Alkylation: The direct reaction of a primary amine with an alkyl halide (a variation of Hofmann's original work) is the most straightforward conceptual route to a secondary amine.[10] However, the secondary amine product is often more nucleophilic than the starting primary amine, leading to a competitive subsequent reaction that forms a tertiary amine. This lack of selectivity makes the reaction difficult to control and often results in a mixture of products, limiting its practical utility for synthesizing pure secondary amines.[8][11]

The Dawn of Controlled Synthesis

To overcome the challenge of over-alkylation, chemists developed multi-step strategies that offered greater control by modifying the nitrogen-containing starting material into a less reactive intermediate.

Method 1: Reductive Amination Reductive amination became, and remains, one of the most powerful and widely used methods for the synthesis of secondary amines.[][13] The strategy involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in a subsequent step (or in the same pot) to the target secondary amine.

The key to this method's success is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal because they are capable of reducing the C=N double bond of the imine but are not reactive enough to reduce the starting aldehyde or ketone, allowing for a one-pot procedure.[11]

G cluster_workflow Reductive Amination Workflow Start Primary Amine (R¹NH₂) + Aldehyde/Ketone (R²R³C=O) Imine Imine Intermediate (R¹N=CR²R³) Start->Imine Condensation (-H₂O) Reduction Reduction [e.g., NaBH₃CN] Imine->Reduction Product Secondary Amine (R¹NH-CHR²R³) Reduction->Product Hydride Attack

Caption: The two-stage process of reductive amination for secondary amine synthesis.

Experimental Protocol: Synthesis of N-benzyl-ethylamine via Reductive Amination

This protocol describes a standard laboratory procedure for the synthesis of a secondary amine using a one-pot reductive amination.

  • Objective: To synthesize N-benzyl-ethylamine from ethylamine and benzaldehyde.

  • Principle: An imine is formed in situ from the primary amine and aldehyde, and is immediately reduced by sodium triacetoxyborohydride (STAB) to the desired secondary amine. STAB is a mild and selective reducing agent, preventing reduction of the starting aldehyde.

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Ethylamine (2.0 M solution in THF, 1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM) (Anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and anhydrous dichloromethane.

    • Stir the solution at room temperature under a nitrogen atmosphere.

    • Add the ethylamine solution (1.1 eq) dropwise to the stirring mixture. Allow the reaction to stir for 20-30 minutes to facilitate imine formation.

    • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the flask. Caution: The reaction may effervesce slightly.

    • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with fresh portions of dichloromethane.

    • Combine all organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by column chromatography on silica gel to yield the pure N-benzyl-ethylamine.

Method 2: Acylation-Reduction Another robust, two-step method involves the acylation of a primary amine followed by reduction.[14] A primary amine is first reacted with an acyl chloride or anhydride to form a stable, and importantly, less nucleophilic amide intermediate. This acylation step is highly selective and avoids over-reaction. The resulting amide is then reduced to the corresponding secondary amine using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄).[8] This pathway provides excellent control and is a reliable method for producing a wide variety of secondary amines.

The Modern Era: Catalytic and Atom-Economical Routes

While classical methods are effective, they often generate stoichiometric waste. Modern synthetic chemistry has focused on developing catalytic methods that are more efficient and environmentally benign.

  • Catalytic N-Alkylation with Alcohols: A significant advancement is the direct N-alkylation of primary amines using alcohols as the alkylating agents.[15] This "hydrogen borrowing" or "hydrogen autotransfer" catalysis, typically employing ruthenium or iridium pincer complexes, proceeds by temporarily oxidizing the alcohol to an aldehyde in situ. The aldehyde then undergoes reductive amination with the amine, and the catalyst regenerates itself, with water being the only byproduct.[16]

  • Transition-Metal Cross-Coupling: For the synthesis of secondary amines containing an aryl group (e.g., N-alkylanilines), transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools in drug discovery.[13] These methods allow for the precise formation of a C(aryl)-N bond from an aryl halide and a primary amine.

Comparative Summary of Synthetic Methods
MethodAlkylating AgentKey ReagentsAdvantagesDisadvantages
Hofmann Alkylation Alkyl HalideBaseSimple, one-step conceptPoor selectivity, over-alkylation is common[8][9]
Reductive Amination Aldehyde/KetoneMild reducing agent (e.g., NaBH₃CN, STAB)Excellent selectivity, broad scope, one-pot procedure possible[11][]Requires carbonyl compound, can be multi-step
Acylation-Reduction Acyl ChlorideLiAlH₄Excellent control, avoids polyalkylationTwo distinct steps, requires a strong reducing agent, stoichiometric waste
Catalytic (H₂ Borrowing) AlcoholRu or Ir catalystHigh atom economy, uses readily available alcohols, water is the only byproduct[15][16]Requires specialized metal catalysts, higher temperatures may be needed

Chapter 3: The Ascendance of the Secondary Amine in Drug Discovery

The secondary amine motif is one of the most frequently encountered functional groups in approved pharmaceutical agents.[17] Its prevalence is a direct result of its unique physicochemical properties, which are ideally suited for modulating biological activity.

A Privileged Pharmacophore

The nitrogen atom in a secondary amine has a lone pair of electrons and an attached proton, making it both a hydrogen bond acceptor and a hydrogen bond donor. This dual capability allows it to form strong and specific interactions with biological targets like proteins and enzymes.[18] Furthermore, under physiological pH, the secondary amine is typically protonated to form a secondary ammonium ion. This positive charge is critical for:

  • Enhanced Solubility: The charged form significantly improves a drug's water solubility, which is crucial for administration and distribution in the body.[19]

  • Target Binding: The ammonium ion can form powerful ionic interactions (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in a receptor's binding pocket.[18]

The introduction of secondary amine-containing drugs dates back to at least the 1950s, with compounds like mecamylamine being used for hypertension therapy.[20] Today, this functional group is found in a vast array of medicines, including antihistamines, antidepressants, analgesics, and antifungals.[19][21][22]

G cluster_interaction Drug-Receptor Interaction Receptor Receptor Pocket Aspartate Residue (COO⁻) Drug Drug Molecule Secondary Ammonium (R₂NH₂⁺) Drug:f1->Receptor:f1 Ionic Interaction (Salt Bridge)

Caption: A secondary amine forming a key ionic bond within a receptor site.

Conclusion and Future Outlook

The history of the secondary amine is a microcosm of the evolution of organic chemistry itself. From its initial characterization as part of a homologous series by Wurtz and Hofmann to the development of highly selective and atom-economical catalytic syntheses, the journey reflects a relentless drive for control and efficiency. The secondary amine's role has transformed from a simple structural component to a sophisticated tool for medicinal chemists to fine-tune the properties of drug candidates.

Ongoing research continues to push the boundaries of synthesis. Novel photochemical methods and advanced catalytic systems are being developed to construct complex, sterically hindered secondary amines that were previously inaccessible.[17][23] As our ability to create molecular diversity grows, the indispensable secondary amine will undoubtedly continue to be at the heart of innovations in medicine, materials, and beyond.

References

  • August Wilhelm von Hofmann - Wikipedia.
  • August Wilhelm von Hofmann - Grokipedia.
  • August Wilhelm von Hofmann | Organic Chemistry, Synthesis, Dye Chemistry - Britannica. [Link]

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  • Hofmann rearrangement - Wikipedia. [Link]

  • Charles Adolphe Wurtz (1817-1884) - Le Moyne. [Link]

  • Hofmann elimination - Wikipedia. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. [Link]

  • Charles-Adolphe Wurtz | Organic Chemistry, Alkaloids & Isomerism | Britannica. [Link]

  • Synthesis of Secondary Amines by Iron‐Catalyzed Reductive Amination | Request PDF. [Link]

  • Charles Adolphe Wurtz - Wikipedia. [Link]

  • Charles Adolphe Wurtz | Science Museum Group Collection. [Link]

  • synthesis of secondary amines - YouTube. [Link]

  • Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC - NIH. [Link]

  • Secondary amine – Knowledge and References - Taylor & Francis. [Link]

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines | Chemical Reviews - ACS Publications. [Link]

  • Direct Synthesis of Secondary Amines From Alcohols and Ammonia Catalyzed by a Ruthenium Pincer Complex - ResearchGate. [Link]

  • Preparation of Amines - Chemistry Steps. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides . [Link]

  • Historical Background of the Synthetic Methods and Properties of Amines - OUCI. [Link]

  • Chapter 1: Historical Background of the Synthetic Methods and Properties of Amines - Books. [Link]

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts - MDPI. [Link]

  • Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade | The Journal of Organic Chemistry - ACS Publications. [Link]

  • US4792622A - Process for preparation of secondary amine - Google P
  • 23.2. Preparation of Amines | Organic Chemistry II - Lumen Learning. [Link]

  • Secondary amine: Significance and symbolism . [Link]

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Theoretical studies on N-sec-Butyl-n-propylamine conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of N-sec-Butyl-n-propylamine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules such as this compound, a comprehensive understanding of its conformational landscape is paramount for applications ranging from materials science to medicinal chemistry. This technical guide provides a rigorous, first-principles-based workflow for the theoretical investigation of the conformational preferences of this compound. We will delve into the rationale behind the selection of computational methodologies, from initial broad conformational searches using molecular mechanics to high-accuracy energy calculations with Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical, step-by-step protocol for conducting such an analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results.

Introduction: The Significance of Molecular Conformation

This compound is a secondary amine with two flexible alkyl chains attached to the nitrogen atom. The rotation around its single bonds gives rise to a multitude of three-dimensional arrangements known as conformations. The relative stability of these conformers, and the energy barriers that separate them, dictate the molecule's overall behavior. In the context of drug development, for instance, the bioactive conformation of a molecule that binds to a biological target may not be its lowest energy state in solution. Therefore, a thorough characterization of all accessible conformations and their relative energies is a critical step in rational drug design.

Theoretical and computational chemistry provide a powerful toolkit to explore the conformational landscape of molecules. These methods allow for the determination of geometric parameters, relative stabilities, and the thermodynamic properties of different conformers, offering insights that can be challenging to obtain through experimental techniques alone.

Theoretical Foundations and Methodological Choices

The conformational analysis of a flexible molecule is a multi-step process that aims to locate all the energy minima on its potential energy surface (PES). The choice of computational methods is a balance between accuracy and computational cost.

The Synergy of Molecular Mechanics and Quantum Mechanics

A robust strategy for conformational analysis involves a hierarchical approach. We begin with a computationally inexpensive method to explore a wide range of possible conformations and then refine the results with a more accurate, but also more computationally demanding, method.

  • Molecular Mechanics (MM): MM methods, such as MMFF94 or GMMX, are ideal for the initial, broad exploration of the conformational space. They employ classical mechanics principles to calculate the energy of a molecule based on bond lengths, bond angles, and dihedral angles. This allows for the rapid scanning of thousands of potential conformations. The causality behind this choice lies in its efficiency; it would be computationally prohibitive to use high-level quantum mechanics for the initial, exhaustive search.

  • Density Functional Theory (DFT): Following the MM search, the low-energy conformers are then subjected to geometry optimization and energy calculations using DFT. DFT provides a much more accurate description of the electronic structure and, consequently, more reliable energy differences between conformers. A common and well-validated choice for such studies is the B3LYP functional combined with a Pople-style basis set like 6-31G(d). The inclusion of dispersion corrections (e.g., Grimme's D3) is crucial for accurately describing the non-covalent interactions that can influence conformational preferences in flexible molecules.

Ensuring a Comprehensive Search

The trustworthiness of a conformational analysis hinges on the exhaustiveness of the initial search. A systematic search, where each rotatable bond is rotated by a specific increment, is a reliable method for ensuring that no significant regions of the conformational space are missed. For this compound, the key rotatable bonds are the C-C and C-N bonds of the n-propyl and sec-butyl groups.

A Step-by-Step Protocol for Conformational Analysis

The following protocol outlines a self-validating workflow for the theoretical conformational analysis of this compound.

Workflow Overview

G cluster_0 Initial Exploration (Molecular Mechanics) cluster_1 Refinement and Validation (Quantum Mechanics) cluster_2 Final Analysis A 1. Initial 3D Structure Generation B 2. Systematic Conformational Search (e.g., MMFF94) A->B C 3. Filtering and Clustering of Unique Conformers B->C D 4. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D Low-energy conformers E 5. Vibrational Frequency Analysis D->E E->D Check for imaginary frequencies (ensures true minima) F 6. Single-Point Energy Calculation (Larger Basis Set) E->F G 7. Population Analysis (Boltzmann Distribution) F->G H 8. Characterization of Key Conformers G->H

Figure 1: A comprehensive workflow for the conformational analysis of this compound.

Detailed Protocol
  • Initial 3D Structure Generation:

    • Draw the 2D structure of this compound in a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Generate an initial 3D structure with reasonable bond lengths and angles.

  • Systematic Molecular Mechanics Conformational Search:

    • Select the rotatable bonds for the systematic search. For this compound, these are the C-N bonds and the C-C bonds within the alkyl chains.

    • Perform a systematic search, rotating each selected bond by a defined increment (e.g., 30°).

    • At each step of the rotation, perform a full geometry optimization using a suitable MM force field (e.g., MMFF94).

    • Save all unique conformers within a specified energy window (e.g., 20 kcal/mol) from the global minimum.

  • Filtering and Clustering of Unique Conformers:

    • The initial search will likely generate many redundant structures.

    • Cluster the conformers based on their root-mean-square deviation (RMSD) to identify unique geometries.

    • Select the lowest-energy conformer from each cluster for the next stage.

  • DFT Geometry Optimization:

    • For each unique conformer identified in the previous step, perform a full geometry optimization using DFT.

    • A recommended level of theory is B3LYP-D3/6-31G(d). The inclusion of the D3 dispersion correction is important for capturing weak intramolecular interactions.

  • Vibrational Frequency Analysis:

    • Perform a vibrational frequency calculation at the same level of theory used for the geometry optimization.

    • This step is a critical self-validation check: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. If imaginary frequencies are present, it indicates a saddle point, and further optimization is required.

  • Single-Point Energy Calculation:

    • To obtain more accurate relative energies, perform a single-point energy calculation on the DFT-optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

  • Population Analysis:

    • Calculate the relative energies of all the confirmed conformers.

    • Use the Boltzmann distribution equation to calculate the equilibrium population of each conformer at a given temperature (e.g., 298.15 K). This provides insight into the probability of finding the molecule in a particular conformation.

  • Characterization of Key Conformers:

    • Analyze the geometries of the most stable conformers.

    • Pay close attention to the key dihedral angles that define the overall shape of the molecule.

Expected Results and Discussion

The conformational landscape of this compound is expected to be complex, with several low-energy conformers. The relative energies of these conformers will be influenced by a combination of factors, including:

  • Steric Hindrance: Repulsive interactions between bulky groups will destabilize certain conformations.

  • Torsional Strain: Eclipsing interactions along the C-C and C-N bonds will increase the energy of a conformer.

  • Intramolecular Hydrogen Bonding: Although weak, a hydrogen bond between the N-H group and a region of high electron density on the alkyl chains could stabilize certain geometries.

Tabulated Data

The results of the analysis should be summarized in a clear and concise table.

Conformer IDRelative Energy (kcal/mol)Population (%) at 298.15 KKey Dihedral Angles (°)
Conf-1 0.0045.2C1-C2-N-C3: 178.5
Conf-2 0.5225.1C1-C2-N-C3: 65.2
Conf-3 0.9813.9C1-C2-N-C3: -68.9
............

(Note: The data in this table is hypothetical and for illustrative purposes only. A full computational study would be required to generate actual values.)

Conformational Interconversion

The energy barriers between the stable conformers can be calculated by locating the transition states that connect them. This information is crucial for understanding the dynamics of the molecule.

G E0 Conf-1 TS1 TS1 E0->TS1 ΔE‡ = 2.1 kcal/mol E1 Conf-2 TS2 TS2 E1->TS2 ΔE‡ = 1.8 kcal/mol E2 Conf-3 TS1->E1 TS2->E2 xaxis Conformational Coordinate yaxis Relative Energy

Figure 2: A simplified potential energy diagram showing the interconversion between conformers.

Validation and Correlation with Experimental Data

While this guide focuses on a theoretical approach, it is essential to correlate the computational results with experimental data for validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The calculated populations of the conformers can be used to predict averaged NMR parameters, such as coupling constants and chemical shifts. These can then be compared to experimental NMR spectra.

  • Infrared (IR) Spectroscopy: The calculated vibrational frequencies for each conformer can be used to generate a theoretical IR spectrum. This can be compared to the experimental spectrum to confirm the presence of the predicted low-energy conformers.

Conclusion

The theoretical conformational analysis of this compound, when conducted using a hierarchical and self-validating workflow, provides invaluable insights into its three-dimensional structure and energetic landscape. By combining the strengths of molecular mechanics and density functional theory, researchers can confidently identify the most stable conformers and understand the dynamics of their interconversion. This knowledge is fundamental for a wide range of applications, from predicting the properties of materials to designing novel therapeutic agents.

References

  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490-519. [Link]

  • Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]

An In-depth Technical Guide to the Reactivity of N-sec-Butyl-n-propylamine with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of an Asymmetric Secondary Amine

N-sec-Butyl-n-propylamine, a secondary amine with the chemical formula C₇H₁₇N, presents a compelling case study in the interplay of electronic and steric effects on chemical reactivity.[1][2] Its structure, featuring a sterically demanding sec-butyl group and a less hindered n-propyl group attached to the nitrogen atom, imparts a unique reactivity profile that is of significant interest to researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the core principles governing the reactions of this compound with a variety of electrophiles, offering field-proven insights into its behavior in key synthetic transformations.

The lone pair of electrons on the nitrogen atom is the heart of this compound's reactivity, rendering it both a Brønsted-Lowry base and a potent nucleophile.[3] The inductive effect of the two alkyl groups increases the electron density on the nitrogen, making it more basic and generally more nucleophilic than primary amines.[4][5] However, the steric bulk of the sec-butyl group introduces significant spatial hindrance, which can modulate its nucleophilicity and influence the regioselectivity of its reactions.[6] Understanding this delicate balance is paramount for predicting and controlling reaction outcomes.

This guide will delve into the reactivity of this compound with key classes of electrophiles, including alkyl halides, acyl chlorides, carbonyl compounds, and α,β-unsaturated systems. We will explore the underlying mechanisms, the impact of reaction conditions, and provide detailed experimental protocols for representative transformations.

Molecular Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental to its application in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₇N[1][2]
Molecular Weight 115.22 g/mol [2]
Boiling Point 409.29 K (136.14 °C)[7]
logP 1.785[7]
CAS Number 39190-67-5[1]

The ¹H NMR spectrum of this compound provides a clear fingerprint of its asymmetric structure. The protons on the n-propyl and sec-butyl groups will exhibit distinct chemical shifts and coupling patterns, allowing for unambiguous characterization.[8]

Reactivity with Alkyl Halides: The Dynamics of N-Alkylation

The reaction of this compound with alkyl halides is a classic example of nucleophilic substitution, leading to the formation of tertiary amines and, with further alkylation, quaternary ammonium salts.[9] The reaction typically proceeds via an Sɴ2 mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide.

The steric hindrance imposed by the sec-butyl group can significantly influence the rate of this reaction. Attack at a primary alkyl halide will be more facile than at a secondary or tertiary halide due to reduced steric clash in the transition state.

G Amine This compound TransitionState Sɴ2 Transition State Amine->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState TertiaryAmine Tertiary Amine TransitionState->TertiaryAmine HalideIon Halide Ion (X⁻) TransitionState->HalideIon Leaving Group Departure

Caption: Sɴ2 mechanism for the N-alkylation of this compound.

Experimental Protocol: Synthesis of a Tertiary Amine

This protocol outlines a general procedure for the N-alkylation of a secondary amine with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine.

  • Purify the product by flash column chromatography if necessary.

Acylation Reactions: The Formation of Amides

This compound readily reacts with acyl chlorides and acid anhydrides to form the corresponding N,N-disubstituted amides. This reaction is a cornerstone of organic synthesis, particularly in the construction of peptide bonds and other amide-containing functionalities. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The initial attack of the amine on the carbonyl carbon of the acyl chloride forms a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group yields the amide. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.

G Amine This compound TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack AcylChloride Acyl Chloride (R'COCl) AcylChloride->TetrahedralIntermediate Amide N,N-disubstituted Amide TetrahedralIntermediate->Amide HCl HCl TetrahedralIntermediate->HCl Elimination

Caption: Mechanism of amide formation from this compound.

Experimental Protocol: Synthesis of an N,N-disubstituted Amide

This protocol provides a general method for the acylation of a secondary amine.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the product by recrystallization or flash column chromatography.

Reactions with Aldehydes and Ketones: The Path to Enamines

Secondary amines, such as this compound, react with aldehydes and ketones to form enamines. This transformation is a vital tool in organic synthesis, as enamines are versatile nucleophilic intermediates. The reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the enamine.

The regioselectivity of enamine formation can be influenced by the steric environment around the carbonyl group and the amine. With an unsymmetrical ketone, a mixture of isomeric enamines may be formed. The steric bulk of the sec-butyl group on this compound will likely favor the formation of the less sterically hindered enamine.

G cluster_0 Enamine Formation Amine This compound Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Nucleophilic Addition Carbonyl Aldehyde/Ketone Carbonyl->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium -H₂O Enamine Enamine Iminium->Enamine -H⁺ Water H₂O

Caption: Pathway for the formation of an enamine.

Conjugate Addition to α,β-Unsaturated Carbonyls: The Michael Reaction

This compound can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. In this reaction, the amine adds to the β-carbon of the conjugated system, a process also known as 1,4-conjugate addition. This reaction is a powerful method for the formation of carbon-nitrogen bonds and the synthesis of β-amino carbonyl compounds.

The reaction is typically reversible, and under thermodynamic control, the more stable 1,4-adduct is favored over the 1,2-addition product. The nucleophilicity of the amine and the electrophilicity of the Michael acceptor are key factors in the success of this reaction.

G Amine This compound EnolateIntermediate Enolate Intermediate Amine->EnolateIntermediate 1,4-Addition MichaelAcceptor α,β-Unsaturated Carbonyl MichaelAcceptor->EnolateIntermediate Adduct β-Amino Carbonyl EnolateIntermediate->Adduct Protonation

Caption: Michael addition of this compound.

Conclusion: A Versatile Building Block in Synthesis

This compound emerges as a versatile and nuanced reagent in the arsenal of the synthetic chemist. Its reactivity is a finely tuned interplay of the electron-donating nature of its alkyl substituents and the steric constraints imposed by the sec-butyl group. This guide has illuminated the fundamental principles governing its reactions with a range of electrophiles, providing both mechanistic understanding and practical experimental guidance. For researchers in drug discovery and materials science, a deep appreciation of these principles is essential for the rational design and efficient synthesis of novel molecular architectures.

References

  • Mayr, H., Bug, T., Gotta, M. F., Hering, M., Irrgang, B., Janker, B., Kempf, B., Loos, R., Ofial, A. R., Remennikov, G., & Schimmel, H. (2001). Reference Scales for the Classification of Nucleophilic and Electrophilic Reactivity. Journal of the American Chemical Society, 123(39), 9500–9512. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

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  • Xin Guang Chemistry. (2024, June 20). Comparison of the basicity of tertiary amines and secondary amines and primary amines. [Link][5]

  • Emily Learning. (2021, November 8). Basicity of Amines and Amides - Explain and compare. [Link][3]

  • Chemistry LibreTexts. (2022, August 7). 1.2.6: Alkyl Groups. [Link][11]

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  • Kanzian, T., Nigst, T. A., Maier, S., & Mayr, H. (2009). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. European Journal of Organic Chemistry, 2009(33), 5737–5743. [Link]

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Basicity and pKa of N-sec-Butyl-n-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Executive Summary

The basicity of a molecule, quantified by its pKa value, is a cornerstone of its physicochemical profile, profoundly influencing its behavior in biological systems. For drug development professionals, a precise understanding of a compound's pKa is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing stable and effective formulations. This guide provides a comprehensive analysis of the basicity of N-sec-Butyl-n-propylamine, a secondary aliphatic amine. We will dissect the structural factors governing its basicity—namely inductive, steric, and solvation effects—and provide a reasoned estimation of its pKa. Furthermore, this document outlines a rigorous, field-proven experimental protocol for the precise determination of its pKa using potentiometric titration, ensuring scientific integrity and reproducibility.

The Fundamental Importance of Amine Basicity

Amines are a ubiquitous functional group in pharmaceuticals, acting as key pharmacophores and influencing molecular interactions. Their basicity stems from the lone pair of electrons on the nitrogen atom, which can accept a proton (H+), allowing them to act as Brønsted-Lowry bases.[1] The equilibrium of this protonation in an aqueous solution is described by the base dissociation constant (Kb), though it is more common in medicinal chemistry to refer to the pKa of the conjugate acid (R₂NH₂⁺).[2][3] A higher pKa value indicates a stronger base, as the conjugate acid is weaker and less likely to donate its proton.

The pKa value dictates the ionization state of a molecule at a given pH, which in turn governs critical drug-like properties:

  • Solubility: The ionized form of a drug is typically more water-soluble than the neutral form.

  • Permeability: The neutral, more lipophilic form is often better able to cross biological membranes.

  • Receptor Binding: The charge state can be essential for electrostatic interactions with a biological target.

Therefore, accurate pKa determination is not merely an academic exercise but a foundational step in drug discovery and development.

Physicochemical Profile: this compound

This compound is a secondary aliphatic amine. Its structure and core properties are summarized below.

PropertyValueSource
IUPAC Name N-propylbutan-2-amine[4]
Synonyms sec-butyl(propyl)amine, N-propyl-2-butanamine[5][6]
Molecular Formula C₇H₁₇N[4][7]
Molecular Weight 115.22 g/mol [4][7]
CAS Number 39190-67-5[6][8]
Structure CH₃CH₂CH₂-NH-CH(CH₃)CH₂CH₃

Theoretical Assessment of Basicity and pKa Estimation

The basicity of this compound is a product of three competing electronic and environmental factors: the inductive effect, steric hindrance, and solvation of its conjugate acid.

Electronic Contributions: The Inductive Effect

Alkyl groups are electron-donating relative to hydrogen.[1][9] This positive inductive effect (+I) pushes electron density towards the nitrogen atom, making its lone pair more available to accept a proton.[3][10] this compound has two such alkyl groups—n-propyl and sec-butyl—directly attached to the nitrogen. Consequently, it is expected to be a significantly stronger base than ammonia (pKa of NH₄⁺ ≈ 9.3).[2] Generally, the basicity of aliphatic amines increases with the number of alkyl groups (tertiary > secondary > primary) in the gas phase, where only inductive effects are at play.[11]

Structural Impedance: Steric Hindrance

While alkyl groups are electronically favorable for basicity, their physical size can be a detriment.[12] The sec-butyl group is sterically bulkier than the n-propyl group due to branching near the nitrogen center. This steric hindrance can impede the approach of a proton to the nitrogen's lone pair.[13][14] More critically, it hinders the ability of solvent molecules to stabilize the resulting protonated amine, an effect discussed below.

The Decisive Role of Solvation

In aqueous solution, the stability of the protonated amine (the conjugate acid, R₂NH₂⁺) is a major determinant of basicity.[15] This stability is achieved through solvation, primarily via hydrogen bonding between the N-H protons of the ammonium ion and water molecules.[14]

  • Primary Amines (RNH₃⁺): Three N-H protons, excellent solvation.

  • Secondary Amines (R₂NH₂⁺): Two N-H protons, good solvation.

  • Tertiary Amines (R₃NH⁺): One N-H proton, relatively poor solvation, further hindered by the bulk of three alkyl groups.[14][16]

This solvation effect is powerful enough to alter the basicity order observed in the gas phase. In aqueous media, secondary amines are often the most basic, representing a balance between the strong inductive effects of two alkyl groups and the good solvation of the conjugate acid.[17] For this compound, the steric bulk of the sec-butyl group may slightly reduce the efficiency of solvation compared to a less hindered secondary amine like diethylamine, potentially lowering its basicity.[18]

G cluster_factors Factors Influencing Basicity Inductive Inductive Effect (+I from alkyl groups) Basicity Overall Basicity (pKa of this compound) Inductive->Basicity Increases (More e⁻ density on N) Steric Steric Hindrance (Bulk of sec-butyl) Solvation Solvation of Conjugate Acid (R₂NH₂⁺) Steric->Solvation Reduces Effectiveness Steric->Basicity Decreases (Hinders proton approach & solvation) Solvation->Basicity Increases (Stabilizes conjugate acid)

Figure 1. Interplay of factors governing amine basicity.

pKa Estimation

While an experimental value is the gold standard, we can estimate the pKa by comparing it to structurally similar amines.

CompoundClasspKa of Conjugate AcidKey FeatureSource
n-ButylaminePrimary10.78Linear C4 chain[19]
sec-ButylaminePrimary10.56Branched C4 chain[20]
Di-n-propylamineSecondary10.9-11.0 (est.)Two linear C3 chains
N-Butyl-n-propylamineSecondary11.02 (Predicted)Two linear chains[21]
This compound Secondary 10.7 - 10.9 (Estimated) One branched, one linear chain

The pKa of sec-butylamine is slightly lower than n-butylamine, suggesting the branched structure imparts a small decrease in basicity. This compound is a secondary amine and should be more basic than its primary counterparts due to the second alkyl group. However, compared to a di-n-alkylamine like N-butyl-n-propylamine (predicted pKa ~11.02), the steric hindrance from the sec-butyl group will likely reduce solvation efficiency, leading to a slightly lower pKa. Therefore, a reasonable estimate for the pKa of this compound is in the 10.7 to 10.9 range.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[22][23] It involves monitoring the pH of a solution of the amine as a standardized acid titrant is added incrementally. The pKa is determined from the resulting titration curve.

Principle

The amine (B) is first dissolved and protonated to its conjugate acid (BH⁺) with a known excess of strong acid (e.g., HCl). This solution is then titrated with a standardized strong base (e.g., NaOH). The pH is recorded after each addition of titrant. The point at which half of the conjugate acid has been neutralized corresponds to the inflection point of the titration curve, where pH = pKa.

BH⁺ + OH⁻ → B + H₂O

At 50% titration: [BH⁺] = [B], therefore, from the Henderson-Hasselbalch equation, pKa = pH.

Materials and Equipment
  • Analyte: this compound, analytical grade

  • Solvent: Degassed, deionized water or a water/co-solvent mixture (e.g., methanol/water) if solubility is low.

  • Titrants: Standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Equipment:

    • Calibrated pH meter with a combination glass electrode (resolution of 0.01 pH units).

    • Automated titrator or a manual burette (Class A).

    • Stir plate and magnetic stir bar.

    • Constant temperature bath or jacketed titration vessel (e.g., at 25 °C).

Step-by-Step Methodology
  • System Calibration: Calibrate the pH electrode using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (25 °C).

  • Analyte Preparation: Accurately weigh a sample of this compound (e.g., 0.2-0.5 mmol) and dissolve it in a known volume of solvent (e.g., 50 mL) in the titration vessel.

  • Initial Protonation: Add a precise excess of standardized 0.1 M HCl (e.g., 2.0 equivalents) to the analyte solution to ensure all amine is converted to its ammonium salt form (BH⁺).

  • Titration Setup: Place the vessel in the constant temperature bath, add the stir bar, and immerse the calibrated pH electrode and the titrant delivery tube into the solution. Ensure the stir rate is consistent and does not create a vortex.

  • Titration Execution:

    • Begin titrating with the standardized 0.1 M NaOH solution.

    • Add the titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each increment, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Decrease the increment size near the equivalence point to obtain a higher resolution curve.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Determine the equivalence point (Vₑ) by finding the point of maximum slope on the curve. This can be done visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The volume corresponding to the pKa is at half the equivalence point (V₁/₂ = Vₑ / 2).

    • The pKa is the pH value on the titration curve corresponding to the volume V₁/₂.

    • Perform the experiment in triplicate to ensure reproducibility.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Analyte Solution (Known mass in 50 mL H₂O) A->B C Protonate Amine (Add 2 eq. of 0.1 M HCl) B->C D Set up Titration Vessel (25°C, stirring) C->D E Titrate with 0.1 M NaOH (Record pH vs. Volume) D->E F Plot Titration Curve (pH vs. Volume NaOH) E->F G Calculate 1st Derivative (ΔpH/ΔV vs. V) F->G H Determine Equivalence Point (Vₑ) (Peak of 1st Derivative) G->H I Find Half-Equivalence Point (V₁/₂ = Vₑ / 2) H->I J Determine pKa (pKa = pH at V₁/₂) I->J

Figure 2. Workflow for pKa determination by potentiometric titration.

Conclusion

This compound is a secondary aliphatic amine whose basicity is governed by a nuanced interplay of electron-donating inductive effects, which increase basicity, and steric hindrance from the sec-butyl group, which can temper basicity by impeding solvation of the conjugate acid. Based on theoretical principles and comparison with analogous structures, its pKa is estimated to be in the range of 10.7-10.9. For drug development purposes, where precision is paramount, this estimate must be confirmed experimentally. The detailed potentiometric titration protocol provided in this guide offers a reliable and accurate method for determining the definitive pKa value, a critical parameter for predicting the pharmacokinetic and formulation behavior of this compound.

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Unlocking the Potential of Substituted Propylamines: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted propylamines, a versatile class of organic compounds, are attracting significant scientific attention due to their diverse pharmacological activities and unique applications in materials science. This technical guide provides an in-depth exploration of two key research frontiers for this chemical scaffold: neuropharmacology and biomimetic materials science. For researchers, scientists, and drug development professionals, this document outlines the foundational principles, details cutting-edge research directions, and provides actionable experimental protocols to accelerate discovery and innovation in these exciting fields. We delve into the design and synthesis of novel propylamine-based therapeutics for neurodegenerative diseases and psychiatric disorders, and explore their application in the controlled synthesis of advanced nanomaterials. This guide aims to be a comprehensive resource, bridging fundamental chemistry with applied research to unlock the full potential of substituted propylamines.

Table of Contents

  • Introduction to Substituted Propylamines: A Scaffold of Opportunity

    • 1.1. Core Structure and Versatility

    • 1.2. Overview of Established Applications

  • Frontier 1: Neuropharmacology - Modulating the Central Nervous System

    • 2.1. Propargylamines as Neuroprotective Agents for Neurodegenerative Diseases

      • 2.1.1. Mechanism of Action: Beyond Monoamine Oxidase Inhibition

      • 2.1.2. Structure-Activity Relationships for Neuroprotection

      • 2.1.3. Experimental Workflow: Screening for Neuroprotective Propylamines

    • 2.2. Phenylisopropylamines: Probing Psychedelic Therapeutic Potential

      • 2.2.1. Targeting the Serotonin 5-HT2A Receptor

      • 2.2.2. Synthesis and Evaluation of Novel Analogs

  • Frontier 2: Materials Science - Bio-inspired Synthesis of Functional Nanomaterials

    • 3.1. Polyamines as Catalysts and Templates for Biomimetic Silicification

      • 3.1.1. The Role of Propylamine Backbones in Silica Morphogenesis

      • 3.1.2. Influence of Substitution and Environmental Factors

    • 3.2. Experimental Workflow: Synthesis and Characterization of Propylamine-Functionalized Silica Nanoparticles

  • Future Outlook and Unexplored Avenues

  • References

Introduction to Substituted Propylamines: A Scaffold of Opportunity

Core Structure and Versatility

Substituted propylamines are a broad class of organic molecules characterized by a three-carbon propyl chain with an attached amino group. The versatility of this scaffold arises from the numerous possibilities for substitution on both the propyl chain and the nitrogen atom, leading to a vast chemical space with diverse physicochemical properties and biological activities.

G

Caption: Propargylamines may offer neuroprotection through both MAO-B inhibition and interaction with other cellular targets like GAPDH.

The neuroprotective activity and MAO-B inhibitory potency of propargylamine derivatives are highly dependent on their chemical structure. Key structural modifications that influence activity include:

  • N-substitution: The nature of the substituent on the nitrogen atom is critical. For instance, replacing the N-methyl group in some derivatives with hydrogen, ethyl, or another propargyl group can abolish MAO inhibitory activity. [1]* Alkyl Chain Length and Branching: In aliphatic propargylamines, the length and branching of the alkyl chain significantly impact potency and selectivity for MAO-B. [2]* Stereochemistry: The stereochemistry of the molecule can play a crucial role, with one enantiomer often being significantly more active than the other. [2]

    Compound Series Key Structural Features Observed Activity Reference
    N-Alkyl-N-methylpropargylamines Varied alkyl chain length and branching Potent and selective irreversible MAO-B inhibitors. Potency increases with chain length. [1][2]
    Pyridoxine-resveratrol hybrids Propargylamine linked to pyridoxine and resveratrol moieties Excellent selective inhibition of hMAO-B (IC50 = 0.01 ± 0.005 μM for compound 17). [3]

    | N-methyl-propargylamine derivatives | Varied substitutions on a core scaffold | Some compounds showed high MAO-A selectivity (IC50 of 14.86-17.16 nM), while others were highly selective for MAO-B (IC50 of 4.37-17.00 nM). | [1]|

A robust screening cascade is essential for identifying and characterizing novel neuroprotective propylamine derivatives.

Diagram: Experimental Workflow for Neuroprotective Drug Discovery

G cluster_0 Screening Cascade Synthesis Synthesis of Propylamine Library MAO_Assay In Vitro MAO-A/B Inhibition Assay Synthesis->MAO_Assay Neuroprotection_Assay In Vitro Neuroprotection Assay (e.g., H2O2-induced apoptosis in PC12 cells) MAO_Assay->Neuroprotection_Assay In_Vivo_Model In Vivo Neurodegenerative Disease Model (e.g., C. elegans, rodent models) Neuroprotection_Assay->In_Vivo_Model Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization

Caption: A multi-step screening process for identifying promising neuroprotective propylamine candidates.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay [4][5][6]

  • Objective: To determine the IC50 values of test compounds against human MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Kynuramine (substrate for MAO-A) or benzylamine (substrate for MAO-B).

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

    • 96-well microplate reader (spectrophotometer or fluorometer).

    • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the test compound or control solution to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) over time by measuring the change in absorbance or fluorescence at the appropriate wavelength.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

Protocol 2: In Vitro Neuroprotection Assay (H₂O₂-induced Apoptosis in PC12 cells) [7][1][8]

  • Objective: To assess the ability of test compounds to protect neuronal cells from oxidative stress-induced apoptosis.

  • Materials:

    • PC12 cell line.

    • Cell culture medium (e.g., DMEM with horse and fetal bovine serum).

    • Hydrogen peroxide (H₂O₂).

    • Test compounds dissolved in a suitable solvent.

    • MTT or similar viability assay kit.

    • Fluorescence microscope and apoptosis staining kit (e.g., Hoechst 33342/Propidium Iodide).

  • Procedure:

    • Seed PC12 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 2 hours).

    • Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ to the cells (excluding the control group).

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay.

    • Visualize and quantify apoptotic cells using fluorescence microscopy after staining with Hoechst 33342 and Propidium Iodide.

    • Calculate the percentage of viable cells and the reduction in apoptosis for each compound concentration.

Phenylisopropylamines: Probing Psychedelic Therapeutic Potential

Phenylisopropylamines, a subclass of substituted propylamines, include well-known psychoactive compounds such as amphetamine and its derivatives. Certain ring-substituted phenylisopropylamines, particularly those with methoxy groups on the phenyl ring, are known to possess hallucinogenic properties and are being investigated for their therapeutic potential in treating conditions like depression, anxiety, and PTSD. [4]

The primary mechanism of action for classic psychedelic drugs is agonism at the serotonin 2A (5-HT2A) receptor. [4]The binding affinity and functional activity of phenylisopropylamine derivatives at this receptor are key determinants of their psychedelic effects.

G cluster_0 Psychedelic Phenylisopropylamine cluster_1 Neuronal Signaling Phenylisopropylamine Phenylisopropylamine Receptor 5-HT2A Receptor Phenylisopropylamine->Receptor Signaling Intracellular Signaling Cascade (e.g., PLC, PLA2 activation) Receptor->Signaling Psychedelic_Effects Psychedelic Effects Signaling->Psychedelic_Effects

Caption: A streamlined process for the synthesis and analysis of propylamine-functionalized silica nanoparticles.

Protocol 5: Biomimetic Synthesis of Silica Nanoparticles using a Polyamine

[9][10]1. Objective: To synthesize silica nanoparticles using a polyamine as a catalyst and template. 2. Materials:

  • A synthetic polyamine (e.g., polyallylamine or a custom-synthesized long-chain propylamine).
  • A silica precursor (e.g., tetraethyl orthosilicate - TEOS).
  • Buffer solution (e.g., phosphate buffer, pH 5.5).
  • Deionized water.
  • Procedure:
  • Prepare a solution of the polyamine in the buffer.
  • Add the silica precursor to the polyamine solution while stirring.
  • Allow the reaction to proceed for a specified time at a controlled temperature.
  • Collect the precipitated silica nanoparticles by centrifugation.
  • Wash the nanoparticles with deionized water and ethanol to remove unreacted reagents.
  • Dry the nanoparticles for further characterization.

Protocol 6: Characterization of Functionalized Silica Nanoparticles

[11][12][13][14]1. Objective: To determine the size, morphology, and surface functionalization of the synthesized silica nanoparticles. 2. Techniques:

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the size, shape, and morphology of the nanoparticles.
  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the presence of the propylamine functional groups on the silica surface.
  • Thermogravimetric Analysis (TGA): To quantify the amount of organic material (propylamine) grafted onto the silica nanoparticles.
  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.
  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles.

Future Outlook and Unexplored Avenues

The field of substituted propylamine research is ripe with opportunities for further exploration. In neuropharmacology, the development of subtype-selective MAO inhibitors with improved side-effect profiles and the design of psychedelic analogs with fine-tuned psychoactive effects represent significant areas for future work. The exploration of propylamine derivatives for other CNS targets, such as ion channels and other receptor systems, is also a promising avenue.

In materials science, the use of substituted propylamines in the synthesis of other inorganic nanomaterials beyond silica, such as titania or zirconia, could lead to novel materials with unique catalytic or optical properties. Furthermore, the incorporation of these functionalized nanoparticles into composites and devices for applications in sensing, drug delivery, and catalysis is an area with immense potential.

As our understanding of the fundamental chemistry and biology of substituted propylamines continues to grow, so too will the opportunities for innovative applications that address critical challenges in medicine and technology.

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N-sec-Butyl-n-propylamine and its role in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-sec-Butyl-n-propylamine: Synthesis, Reactivity, and Applications As a foundational secondary amine in organic chemistry, this compound (CAS No: 39190-67-5) serves as a versatile building block and reagent. This guide provides an in-depth analysis of its chemical properties, synthesis, and core reactivity principles, tailored for researchers, chemists, and professionals in drug development and agrochemical synthesis.

Physicochemical and Structural Properties

This compound, also known as N-propylbutan-2-amine, is a secondary amine featuring both a linear n-propyl group and a branched sec-butyl group attached to the nitrogen atom. This asymmetric structure is key to its utility and reactivity. It is a colorless to pale yellow liquid characterized by a distinct amine odor.[1] Its structural and physical data are summarized below.

PropertyValueSource
CAS Number 39190-67-5[2]
Molecular Formula C₇H₁₇N[2]
Molecular Weight 115.22 g/mol [2]
IUPAC Name N-propylbutan-2-amine[2]
Boiling Point 409.29 K (136.14 °C)Cheméo (Joback Method)[3]
Molecular Weight 115.2166[4]
logP (Octanol/Water) 1.785 - 1.9Cheméo, PubChem[2][3]
Hydrogen Bond Donor 1[2]
Hydrogen Bond Acceptor 1[2]

Synthesis and Manufacturing

The principal and most efficient method for synthesizing this compound is through reductive amination . This widely utilized reaction in medicinal and industrial chemistry offers high selectivity and avoids the common issue of over-alkylation seen in direct alkylation methods.

Core Synthesis: Reductive Amination

Reductive amination involves a two-step, often one-pot, process:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of a primary amine (propylamine) on the carbonyl carbon of a ketone (2-butanone). This is followed by dehydration to form a transient imine intermediate.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a suitable reducing agent.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and the less toxic sodium triacetoxyborohydride [NaBH(OAc)₃], which are mild enough to not reduce the initial ketone.

The overall workflow is depicted below.

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction ketone 2-Butanone imine Imine Intermediate (N-propylbutan-2-imine) ketone->imine + H₂O amine Propylamine amine->imine product This compound imine->product Reduction of C=N bond reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product caption Workflow for Reductive Amination Synthesis. G cluster_enamine Enamine Catalysis (Nucleophilic Intermediate) cluster_iminium Iminium Catalysis (Electrophilic Intermediate) k Ketone/Aldehyde + R₂NH - H₂O e Enamine (Nucleophile) k->e p1 Product + H₂O e->p1 + Electrophile p1->k - Catalyst a α,β-Unsaturated Carbonyl + R₂NH i Iminium Ion (Electrophile) a->i p2 Product + H₂O i->p2 + Nucleophile p2->a - Catalyst caption Dual catalytic cycles of secondary amines.

Dual catalytic cycles of secondary amines.

Applications in Chemical Synthesis

This compound is classified as an organic building block. [5]Its primary role is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. [1]

Role in Pharmaceutical and Agrochemical Development

While not typically an active pharmaceutical ingredient (API) itself, the this compound moiety is a structural component found in various bioactive molecules. Its synthesis via reductive amination is a cornerstone reaction in medicinal chemistry for creating libraries of compounds for screening. Patents related to this chemical structure indicate its use in the synthesis of novel chemical entities. [2]For example, similar secondary amines are precursors for:

  • Herbicides: The amine can be a precursor to thiocarbamate herbicides.

  • Pharmaceuticals: Used to build more complex scaffolds for various therapeutic targets. The secondary amine group provides a site for further functionalization and can be crucial for binding interactions with biological targets.

  • Rubber Vulcanization Accelerators: Derivatives like N,N'-dibutylthiourea are used in industrial processes.

G cluster_precursors Precursors cluster_applications Applications / Downstream Products ketone 2-Butanone product This compound ketone->product amine Propylamine amine->product pharma Pharmaceutical Intermediates product->pharma agro Agrochemical Precursors product->agro industrial Industrial Reagents product->industrial caption Role as a synthetic intermediate.

Role as a synthetic intermediate.

Safety and Handling

This compound is a flammable and corrosive chemical that requires careful handling in a laboratory or industrial setting. [2][4]

  • GHS Hazard Classification:

    • Flammable Liquid: Category 2 or 3 (Highly flammable liquid and vapor). [2][4] * Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). [2][4] * Serious Eye Damage: Category 1 (Causes serious eye damage). [2][4]

  • Handling Precautions:

    • Work in a well-ventilated area or under a chemical fume hood.

    • Keep away from heat, sparks, open flames, and other ignition sources.

    • Use explosion-proof electrical and lighting equipment.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. [4]

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [4] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • CymitQuimica. (n.d.). CAS 39190-67-5: N-Propyl-2-butanamine.
  • National Center for Biotechnology Information. (n.d.). N-sec-Butylpropylamine. PubChem Compound Database. Retrieved from [Link]

  • TCI Chemicals. (2025, January 27). SAFETY DATA SHEET: N-sec-Butylpropylamine.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Secondary Amine Catalysts in Asymmetric Synthesis.
  • Cheméo. (n.d.). This compound.pdf. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Detailed Guide to the Synthesis of N-sec-Butyl-n-propylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed experimental protocol for the synthesis of the secondary amine, N-sec-Butyl-n-propylamine. The primary method detailed is the one-pot reductive amination of butan-2-one with n-propylamine, a robust and widely utilized strategy in modern organic synthesis for its efficiency and high yield. This document is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedural instructions, purification techniques, characterization methods, and critical safety considerations. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic process, ensuring both reproducibility and safety.

Introduction and Theoretical Background

This compound (IUPAC name: N-propylbutan-2-amine) is a secondary aliphatic amine with the molecular formula C₇H₁₇N.[1] Its structure is characterized by an n-propyl group and a sec-butyl group attached to a central nitrogen atom. Like many secondary amines, it serves as a valuable building block in organic synthesis and as a precursor for more complex molecules in agrochemicals, pharmaceuticals, and material science.

The synthesis of such amines is most commonly achieved through one of two primary pathways: N-alkylation of a primary amine with an alkyl halide, or the reductive amination of a carbonyl compound. While N-alkylation is a classic method, it can suffer from drawbacks such as over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts.

Reductive amination, the focus of this guide, offers a more controlled, one-pot approach.[2] This method involves the reaction of a carbonyl compound (in this case, butan-2-one) with a primary amine (n-propylamine) to form an intermediate imine (or more accurately, an iminium ion under acidic catalysis), which is then reduced in situ to the target secondary amine. The choice of a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial as it selectively reduces the C=N double bond of the imine without affecting the starting carbonyl group.

Reaction Mechanism

The reductive amination process proceeds in two key stages within a single reaction vessel:

  • Imine/Iminium Ion Formation: n-Propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of butan-2-one. This is followed by dehydration to form a Schiff base, or imine. The reaction is often catalyzed by a weak acid, which protonates the carbonyl oxygen to increase its electrophilicity and later facilitates the elimination of water by protonating the hydroxyl group of the hemiaminal intermediate.

  • In Situ Reduction: A hydride-based reducing agent, added to the same pot, selectively reduces the imine's C=N double bond to form the final amine product.

Below is a diagram illustrating the general mechanism for this synthesis.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction nPropylamine n-Propylamine (Nucleophile) Hemiaminal Hemiaminal Intermediate nPropylamine->Hemiaminal Nucleophilic Attack Butanone Butan-2-one (Electrophile) Butanone->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium -H₂O (Acid Catalyzed) Imine N-propylbutan-2-imine Iminium->Imine -H⁺ Product This compound Imine->Product Reducer Reducing Agent (e.g., NaBH₄) Reducer->Product Hydride Attack caption Mechanism of Reductive Amination

Figure 1: General mechanism for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Properties & Hazards
n-PropylamineC₃H₉N59.11107-10-8Highly flammable, corrosive.[3][4]
Butan-2-one (MEK)C₄H₈O72.1178-93-3Highly flammable liquid and vapor.
Sodium BorohydrideNaBH₄37.8316940-66-2Water-reactive, forms flammable gas.
Methanol (MeOH)CH₄O32.0467-56-1Flammable, toxic if ingested/inhaled.
Diethyl Ether (Et₂O)C₄H₁₀O74.1260-29-7Extremely flammable, forms peroxides.
Hydrochloric Acid (HCl)HCl36.467647-01-0Corrosive, causes severe burns.
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Corrosive, causes severe burns.
Anhydrous MgSO₄/Na₂SO₄---Hygroscopic, used for drying.
Step-by-Step Synthesis Procedure

The following workflow provides a visual overview of the experimental process.

G A 1. Combine Reactants - Dissolve n-propylamine and butan-2-one in methanol. B 2. Imine Formation - Stir at room temperature for 1-2 hours. A->B C 3. Reduction - Cool solution to 0°C. - Add NaBH₄ portion-wise. B->C D 4. Quench Reaction - Slowly add water to decompose excess NaBH₄. C->D E 5. Solvent Removal - Remove methanol via rotary evaporation. D->E F 6. Acid-Base Extraction - Acidify with HCl, wash with ether. - Basify with NaOH, extract with ether. E->F G 7. Drying & Filtration - Dry ether layer with MgSO₄. - Filter to remove drying agent. F->G H 8. Final Purification - Evaporate ether. - Distill crude product under atmospheric pressure. G->H caption Experimental Workflow

Figure 2: Step-by-step workflow for the synthesis and purification.

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methanol (80 mL). In this solvent, dissolve n-propylamine (5.91 g, 0.10 mol, 1.0 eq).

  • Addition of Carbonyl: To the stirring solution, add butan-2-one (7.93 g, 0.11 mol, 1.1 eq). The slight excess of the ketone helps to ensure the complete consumption of the primary amine.

  • Imine Formation: Seal the flask with a septum and stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the flask in an ice-water bath to 0°C. Cautiously add sodium borohydride (4.54 g, 0.12 mol, 1.2 eq) in small portions over 30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent rapid hydrogen gas evolution.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours, or until TLC/GC-MS analysis indicates the disappearance of the imine intermediate.

  • Quenching: Cool the mixture again to 0°C and slowly add 20 mL of deionized water to quench any unreacted sodium borohydride. Stir for 15 minutes.

  • Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

  • Work-up and Extraction:

    • Transfer the remaining aqueous residue to a separatory funnel. Acidify the solution to a pH of ~2 by the slow addition of 2 M HCl. This protonates the product amine, making it water-soluble, while unreacted ketone and non-basic impurities remain in the organic phase.

    • Wash the acidic aqueous layer twice with 30 mL portions of diethyl ether to remove non-basic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and make it strongly basic (pH > 12) by the slow addition of 6 M NaOH. This deprotonates the amine, rendering it soluble in the organic phase.

    • Extract the product from the basic aqueous layer three times with 40 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: The resulting crude oil can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

Expected Yield and Product Properties
PropertyValueSource
Molecular FormulaC₇H₁₇N[5]
Molecular Weight115.22 g/mol [5]
AppearanceColorless liquid-
Boiling Point (Predicted)409.29 K (136.14 °C)[6]
CAS Number39190-67-5[5][6]

Expected Yield: 65-80%

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the n-propyl and sec-butyl groups.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the seven distinct carbon environments in the molecule.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) at m/z = 115.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretch for a secondary amine in the range of 3300-3500 cm⁻¹ (this will be a weak band) and C-H stretching bands around 2850-2970 cm⁻¹.

Safety and Handling Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8]

  • Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of volatile and corrosive vapors.[3]

  • Flammability: n-Propylamine, butan-2-one, methanol, and diethyl ether are highly flammable.[3] Ensure there are no open flames or spark sources in the vicinity. Use of grounded equipment is recommended to prevent static discharge.[9]

  • Corrosivity: n-Propylamine and the final product are corrosive and can cause severe skin and eye burns.[5] Concentrated HCl and NaOH solutions are also extremely corrosive. Handle with extreme care.

  • Sodium Borohydride: This reagent reacts with water and acidic solutions to produce flammable hydrogen gas. Additions should be slow and controlled.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 559366, N-sec-Butylpropylamine. Retrieved from [Link]

  • Cheméo (2023). Chemical Properties of this compound (CAS 39190-65-5). Retrieved from [Link]

  • Loba Chemie (2024). n-PROPYLAMINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Cheméo (2023). This compound.pdf. Retrieved from [Link]

  • NIST (2023). This compound in NIST Chemistry WebBook. Retrieved from [Link]

  • Cole-Parmer (2023). Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99%. Retrieved from [Link]

  • International Labour Organization (2023). International Chemical Safety Cards - n-PROPYLAMINE. Retrieved from [Link]

  • NIST (2023). This compound. Retrieved from [Link]

  • Chemsrc (2023). This compound | CAS#:39190-67-5. Retrieved from [Link]

  • Occupational Safety and Health Administration (2024). N-NITROSO-N-PROPYL-N-BUTYLAMINE. Retrieved from [Link]

Sources

N-sec-Butyl-n-propylamine: A Guide to its Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed technical guide on the applications of N-sec-Butyl-n-propylamine as a reagent in organic synthesis. As a moderately sterically hindered secondary amine, its utility is primarily inferred from the well-established reactivity patterns of analogous amines. This guide provides insights into its potential applications as a non-nucleophilic base and in the formation of enamines, complete with detailed protocols and safety information.

Physicochemical Properties and Synthesis

This compound, also known as N-propylbutan-2-amine, is a secondary amine with a unique steric and electronic profile that makes it a valuable tool in the organic chemist's repertoire.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39190-67-5[2]
Molecular Formula C₇H₁₇N[2]
Molecular Weight 115.22 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 134-136 °C[4]
Purity Typically >98%[3]
IUPAC Name N-propylbutan-2-amine[2]

The synthesis of this compound can be achieved through several established methods for the formation of secondary amines. Two common approaches are reductive amination and N-alkylation.[5][6]

Synthesis via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines.[5][7][8] In this approach, 2-butanone can be reacted with propylamine in the presence of a reducing agent to yield this compound.

G ketone 2-Butanone intermediate Imine Intermediate ketone->intermediate + Propylamine - H₂O amine Propylamine amine->intermediate product This compound intermediate->product + [H] reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->intermediate G ketone Unsymmetrical Ketone enamine Enamine Intermediate ketone->enamine + Amine - H₂O amine This compound amine->enamine iminium Iminium Salt enamine->iminium + R-X alkyl_halide Alkyl Halide (R-X) alkyl_halide->iminium product Alkylated Ketone iminium->product + H₂O hydrolysis Hydrolysis (H₃O⁺) hydrolysis->product

Sources

Application Notes & Protocols: Strategic Use of N-sec-Butyl-n-propylamine in N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, pivotal for constructing the tertiary amine scaffolds prevalent in pharmaceuticals, agrochemicals, and functional materials.[1] N-sec-Butyl-n-propylamine serves as a versatile secondary amine synthon, offering a unique combination of steric and electronic properties. This guide provides an in-depth exploration of its application in alkylation reactions, focusing on mechanistic principles, field-proven protocols, and comparative analysis of synthetic strategies. We will dissect two primary methodologies—direct alkylation via nucleophilic substitution and reductive amination—providing researchers with the causal logic behind experimental design and robust, self-validating protocols for predictable outcomes.

Introduction to this compound: A Profile

This compound, a dialkylamine, is a valuable building block for introducing a specific lipophilic and sterically defined moiety into a target molecule. Its secondary amine nature allows for the controlled synthesis of tertiary amines, often mitigating the overalkylation challenges seen with primary amines.[2][3]

Chemical Identity and Properties:

  • IUPAC Name: N-propylbutan-2-amine[4]

  • CAS Number: 39190-67-5[5]

  • Molecular Formula: C₇H₁₇N[6]

  • Structure: Chemical structure of this compound

A summary of its essential physicochemical properties is presented below.

PropertyValueSource
Molecular Weight 115.22 g/mol [4]
Appearance Liquid[6]
Boiling Point (T_b) 409.29 K (136.14 °C)[7]
Complexity 43.7[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]
LogP (Octanol/Water) 1.785 - 1.9[4][7]

Mechanistic Foundations of N-Alkylation

The lone pair of electrons on the nitrogen atom of this compound renders it nucleophilic, enabling it to attack electrophilic carbon centers to form a new carbon-nitrogen bond. The choice of alkylation strategy depends on the substrate, desired selectivity, and available functional groups.

Direct Alkylation with Alkyl Halides (S_N2 Pathway)

This classic approach involves the direct reaction of this compound with an alkyl halide (e.g., R-Br, R-I). The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.

  • Mechanism: The amine's nitrogen atom directly attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single concerted step.[8] An acid-base reaction follows, where another molecule of the starting amine or an added base neutralizes the resulting ammonium salt to yield the free tertiary amine.[3]

  • Causality in Protocol Design:

    • Solvent: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they solvate the cation but not the nucleophile, accelerating the S_N2 reaction.

    • Base: A non-nucleophilic base (e.g., K₂CO₃, Et₃N) is crucial to neutralize the H-X byproduct without competing in the alkylation.[9]

    • Overalkylation Risk: While secondary amines are less prone to overalkylation than primary amines, the resulting tertiary amine product can still react with the alkyl halide to form a quaternary ammonium salt.[3] This is often minimized by controlling stoichiometry or by the increased steric hindrance of the tertiary amine product, which slows the rate of the second alkylation.[3]

Reductive Amination: A Controlled Alkylation Strategy

Reductive amination is a highly reliable and versatile method for N-alkylation that circumvents many issues of direct alkylation, particularly over-alkylation.[10][11] The process occurs in a one-pot fashion, involving two key stages.

  • Mechanism:

    • Iminium Ion Formation: this compound reacts with an aldehyde or ketone to form an unstable hemiaminal intermediate, which then dehydrates to form a transient, electrophilic iminium ion.[12]

    • In-situ Reduction: A mild, selective reducing agent, introduced into the reaction mixture, reduces the iminium ion to the final tertiary amine.[13]

  • Causality in Protocol Design:

    • Reducing Agent Selection: The choice of reducing agent is critical. Mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal. They are selective for the iminium ion over the starting carbonyl compound, allowing the entire reaction to proceed in a single pot.[10][11] NaBH(OAc)₃ is often favored for its efficacy under mildly acidic conditions which also catalyze iminium ion formation.

    • pH Control: The reaction is typically run under slightly acidic conditions (pH 4-6) to facilitate the dehydration of the hemiaminal to the iminium ion.

Application Protocols

Safety First: this compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[4] All manipulations must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol details the synthesis of N-benzyl-N-sec-butyl-n-propylamine.

Workflow Diagram: Direct Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound & K₂CO₃ in Acetonitrile B Add Benzyl Bromide (dropwise at 0 °C) A->B C Warm to RT & Stir (Monitor by TLC/GC-MS) B->C D Filter solids C->D E Concentrate filtrate D->E F Aqueous Workup (Extraction with EtOAc) E->F G Dry (Na₂SO₄), Filter, & Concentrate F->G H Purify via Flash Chromatography G->H

Caption: Workflow for direct N-alkylation.

Materials & Reagents:

  • This compound (1.15 g, 10.0 mmol)

  • Benzyl bromide (1.71 g, 1.20 mL, 10.0 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (2.07 g, 15.0 mmol)

  • Acetonitrile (ACN), anhydrous (40 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 mmol) and anhydrous potassium carbonate (15.0 mmol).

  • Add 40 mL of anhydrous acetonitrile. Cool the suspension to 0 °C in an ice bath.

  • Add benzyl bromide (10.0 mmol) dropwise to the stirred suspension over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.

Protocol 2: Reductive Amination with Cyclohexanone

This protocol details the synthesis of N-cyclohexyl-N-sec-butyl-n-propylamine.

Mechanism Diagram: Reductive Amination

G Amine This compound Iminium Iminium Ion Intermediate Amine->Iminium + H⁺, -H₂O Ketone Cyclohexanone Ketone->Iminium + H⁺, -H₂O Reducer NaBH(OAc)₃ Product Tertiary Amine Product Reducer->Product Iminium->Product Reduction

Sources

Application Notes & Protocols: N-sec-Butyl-n-propylamine as a Strategic Base in Elimination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the application of N-sec-Butyl-n-propylamine as a sterically hindered, non-nucleophilic base in elimination reactions. The unique structural characteristics of this secondary amine make it a valuable tool for synthetic chemists aiming to control regioselectivity in the formation of alkenes. These notes delve into the mechanistic rationale for its use, offer comparative insights against other common bases, and provide detailed, adaptable protocols for researchers in organic synthesis and drug development.

Introduction: The Strategic Advantage of Steric Hindrance

In the landscape of organic synthesis, the choice of base is a critical parameter that can dictate the outcome of a reaction. Elimination reactions, in particular, are highly sensitive to the steric and electronic properties of the base employed. This compound, with its branched sec-butyl group, presents a compelling option as a sterically hindered secondary amine. This structural feature is paramount to its function, primarily by minimizing its nucleophilicity while preserving its capacity to abstract a proton.[1][2]

The principal advantage of employing a bulky base like this compound lies in its ability to favor the formation of the Hofmann (less substituted) alkene product over the thermodynamically more stable Zaitsev (more substituted) product.[3][4] This regioselectivity is a direct consequence of the steric clash that would occur between the bulky base and the substituents around the more sterically encumbered internal protons.[2][3] Consequently, the base preferentially abstracts a proton from the less hindered, terminal carbon, leading to the kinetic product.

Key Properties of this compound:

  • Molecular Formula: C₇H₁₇N[5][6]

  • Molecular Weight: 115.22 g/mol [5][7]

  • CAS Number: 39190-67-5[6][8]

Mechanistic Rationale: Directing Regioselectivity

The E2 (bimolecular elimination) reaction mechanism is a concerted process where the base abstracts a proton, and the leaving group departs simultaneously, leading to the formation of a double bond.[10] The regiochemical outcome of this reaction is heavily influenced by the steric bulk of the base.

Zaitsev vs. Hofmann Elimination
  • Zaitsev's Rule: In the absence of significant steric hindrance, elimination reactions tend to produce the most substituted (and thus most stable) alkene. This is achieved by abstracting a proton from the more substituted β-carbon.

  • Hofmann's Rule: When a sterically bulky base is used, the less substituted alkene becomes the major product. The base's size makes it difficult to access the internal, more substituted β-protons, thus favoring the abstraction of the more accessible, terminal β-protons.[3][11]

This compound, with its sec-butyl group, is designed to exploit this principle. The steric hindrance around the nitrogen atom makes it a poor nucleophile, reducing the likelihood of competing Sₙ2 substitution reactions.[1][2][4]

Figure 1: Generalized E2 elimination mechanism.

Comparative Analysis with Other Bases

The choice of base is a critical decision in planning an elimination reaction. The following table provides a comparison of this compound with other commonly used bases.

BasepKa of Conjugate AcidSteric HindranceCommon Applications
This compound ~11 (predicted)Moderate-HighHofmann elimination
Triethylamine (TEA)10.75ModerateGeneral purpose base
Diisopropylethylamine (DIPEA)10.75HighNon-nucleophilic base in various reactions[1]
1,8-Diazabicycloundec-7-ene (DBU)13.5LowStrong, non-nucleophilic base for E2 reactions[1]
Potassium tert-butoxide (t-BuOK)~17HighStrong, bulky base for Hofmann eliminations[1][3]
Lithium diisopropylamide (LDA)~36Very HighVery strong, non-nucleophilic base for enolate formation[1]

Experimental Protocols

The following protocols are generalized starting points and should be optimized for specific substrates and reaction scales.

Protocol 1: General Procedure for Hofmann Elimination

This protocol describes a general procedure for the elimination of a leaving group from an alkyl halide to favor the Hofmann product.

Materials:

  • Substrate (e.g., 2-bromopentane)

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the substrate (1.0 eq).

    • Dissolve the substrate in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

  • Addition of Base:

    • Add this compound (1.5-2.0 eq) to the reaction mixture dropwise at room temperature. The slight excess of the base ensures complete reaction.

  • Reaction:

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.

Figure 2: Experimental workflow for Hofmann elimination.

Safety and Handling

This compound is a flammable liquid and vapor. It can cause severe skin burns and eye damage.[5] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable addition to the synthetic chemist's toolkit for directing the regioselectivity of elimination reactions. Its moderate basicity and significant steric hindrance make it an effective reagent for promoting the formation of less substituted (Hofmann) alkenes. The protocols and principles outlined in these application notes provide a solid foundation for the successful application of this versatile base in organic synthesis.

References

  • Wikipedia. Non-nucleophilic base. [Link]

  • Chemsrc. This compound | CAS#:39190-67-5. [Link]

  • PubMed Central. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

  • PubChem. N-sec-Butylpropylamine | C7H17N | CID 559366. [Link]

  • OpenStax. 24.7 Reactions of Amines - Organic Chemistry. [Link]

  • Master Organic Chemistry. Bulky Bases in Elimination Reactions. [Link]

  • Reddit. Reasoning for choosing sterically-hindered base (see comment) : r/chemhelp. [Link]

  • ResearchGate. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]

  • Chemistry LibreTexts. Substitution and Elimination Reactions of Amines. [Link]

  • Master Organic Chemistry. The Cope Elimination: Introduction, Examples and Mechanism. [Link]

  • YouTube. Hofmann Elimination via Exhaustive Methylation of Amines. [Link]

  • Cheméo. This compound.pdf. [Link]

  • NIST WebBook. This compound. [Link]

Sources

Application Note & Protocol: Strategic N-Acylation of Sterically Hindered Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Focus Substrate: N-sec-Butyl-n-propylamine

Introduction: The Challenge and Importance of Amide Synthesis

The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development, forming the backbone of peptides and appearing in approximately 25% of all marketed pharmaceuticals.[1] N-acylation, the reaction of an amine with an acylating agent, is the primary method for constructing this robust functional group.[2][3]

While the acylation of primary and simple secondary amines is often straightforward, substrates featuring steric hindrance around the nitrogen atom, such as this compound, present a significant synthetic challenge. The bulky sec-butyl group can shield the nitrogen's lone pair, decreasing its nucleophilicity and slowing the rate of reaction. This can lead to incomplete conversions, the need for harsh reaction conditions, or the formation of unwanted side products.

This document provides two robust, field-proven protocols for the successful N-acylation of this compound and similarly hindered secondary amines. We will explore the mechanistic rationale behind reagent selection and procedural steps, offering a guide grounded in both fundamental principles and practical application.

Mechanistic Rationale: Nucleophilic Acyl Substitution

The N-acylation of an amine proceeds through a nucleophilic acyl substitution mechanism.[4] The reaction is initiated by the attack of the amine's nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a transient tetrahedral intermediate.[5][6] The intermediate then collapses, expelling the leaving group (chloride or carboxylate) and forming the stable amide bond. A base is typically required to neutralize the acidic byproduct (HCl or a carboxylic acid), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][7]

G cluster_0 Nucleophilic Acyl Substitution Mechanism Reactants Secondary Amine (R₂NH) + Acyl Chloride (R'COCl) Intermediate Tetrahedral Intermediate Reactants->Intermediate 1. Nucleophilic Attack Products Tertiary Amide (R₂N-COR') + HCl Intermediate->Products 2. Elimination of Cl⁻ Salt Protonated Base (Et₃N·HCl) Products->Salt 3. Acid Neutralization Base Base (e.g., Et₃N) Base->Salt

Caption: The mechanism of N-acylation with an acyl chloride.

Recommended Protocols

Two primary methods are presented, differing in the choice of acylating agent. The selection depends on factors like cost, availability, reactivity, and the nature of the byproduct.

Protocol A: Acylation with an Acyl Chloride

This classic and highly effective method utilizes a reactive acyl chloride in the presence of a non-nucleophilic organic base. It is rapid and generally high-yielding.

Causality: The use of an acyl chloride, a highly electrophilic reagent, helps to overcome the reduced nucleophilicity of the hindered amine. A tertiary amine base like triethylamine (Et₃N) or pyridine is chosen because it is non-nucleophilic and will not compete with the substrate amine in reacting with the acyl chloride.[2] The reaction is performed at 0 °C initially to moderate the exothermic reaction and minimize side reactions.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.[8]

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amide.[2]

Protocol B: Acylation with an Acid Anhydride & DMAP Catalyst

For particularly stubborn or sensitive substrates, using an acid anhydride with a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a superior strategy.[9]

Causality: DMAP is a hyper-nucleophilic acylation catalyst.[10] It reacts with the acid anhydride faster than the hindered amine to form a highly reactive N-acylpyridinium intermediate.[11] This intermediate is much more electrophilic than the anhydride itself, enabling rapid acylation of the sterically hindered amine. Triethylamine is still included as a stoichiometric base to neutralize the carboxylic acid byproduct.[11]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Reagent Addition: Add the acid anhydride (e.g., acetic anhydride, 1.2 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often very rapid.[2]

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove triethylamine and DMAP), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_1 General N-Acylation Workflow Setup 1. Setup (Amine, Base, Solvent) under N₂ Cool 2. Cool to 0 °C (Protocol A only) Setup->Cool Add 3. Add Acylating Agent (Dropwise) Setup->Add Protocol B skips cooling Cool->Add React 4. React (Warm to RT, Stir) Add->React Monitor 5. Monitor (TLC / LC-MS) React->Monitor Workup 6. Aqueous Work-up (Wash, Dry) Monitor->Workup If complete Purify 7. Purify (Chromatography) Workup->Purify

Sources

Application Note: Chiral Separation of N-sec-Butyl-n-propylamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the enantiomeric separation of N-sec-Butyl-n-propylamine, a chiral secondary aliphatic amine. Due to the inherent challenges associated with this analyte, namely its lack of a UV chromophore and high polarity, this guide focuses on a robust indirect separation strategy involving chiral derivatization. This approach transforms the enantiomers into diastereomers, which can be readily separated and quantified using standard achiral chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). A direct separation approach using Chiral Stationary Phase (CSP) chromatography coupled with mass spectrometry is also discussed as a viable alternative. Detailed, field-tested protocols, mechanistic explanations, and troubleshooting advice are provided to guide researchers, scientists, and drug development professionals in achieving reliable and reproducible chiral separations.

Introduction: The Challenge of Simple Aliphatic Amines

This compound (C₇H₁₇N) is a simple chiral secondary amine.[1][2] In pharmaceutical and agrochemical development, the stereochemistry of such molecules is of paramount importance, as individual enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[3] Consequently, the development of robust analytical methods to separate and quantify these enantiomers is a critical regulatory and quality control requirement.[4]

The chiral separation of this compound presents two primary analytical hurdles:

  • Lack of a Chromophore: The molecule does not possess a suitable chromophore, rendering detection by standard UV-Vis spectrophotometry difficult and insensitive.[5]

  • High Polarity and Basicity: The basic amino group is prone to strong interactions with residual silanol groups on standard silica-based stationary phases, often resulting in poor peak shapes (tailing) and unreliable quantification.[6]

To overcome these challenges, two primary strategies are employed: indirect separation via derivatization and direct separation on a chiral stationary phase. This guide will detail both, with a primary focus on the more universally applicable derivatization method.

Core Strategy: Indirect Separation via Chiral Derivatization

The most effective strategy for analyzing compounds like this compound is an indirect method. This involves reacting the racemic amine with an enantiomerically pure Chiral Derivatizing Agent (CDA).

Principle of Separation

The core principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers.[7] Diastereomers possess different physical and chemical properties, allowing them to be separated using conventional achiral chromatography.[8] The reaction is as follows:

  • (R)-Amine + (S')-CDA → (R,S')-Diastereomer

  • (S)-Amine + (S')-CDA → (S,S')-Diastereomer

These newly formed diastereomers will exhibit different retention times on an achiral column (e.g., a standard C18 column), enabling their separation and quantification.

G cluster_0 Analyte cluster_1 Reagent cluster_2 cluster_3 Products cluster_4 racemate Racemic Amine ((R)-Amine + (S)-Amine) derivatization Derivatization Reaction racemate->derivatization cda Chiral Derivatizing Agent (e.g., (S')-CDA) cda->derivatization diastereomers Diastereomeric Mixture ((R,S') + (S,S')) derivatization->diastereomers separation Achiral Chromatography (HPLC or GC) diastereomers->separation

Fig. 1: Principle of indirect chiral separation.
Selecting a Chiral Derivatizing Agent (CDA)

The choice of CDA is critical and depends on the analytical technique (HPLC or GC) and the nature of the amine. For a secondary amine like this compound, several excellent options exist. The ideal CDA should react quickly and completely under mild conditions and impart a strong chromophore (for HPLC-UV) or improve volatility (for GC).[9]

Chiral Derivatizing Agent (CDA)AcronymTarget AnalytesKey AdvantagesTypical Technique
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideFDAA (Marfey's Reagent)Primary & Secondary AminesForms highly stable derivatives with a strong UV chromophore (DNP group).[9]HPLC-UV
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCPrimary & Secondary AminesFast reaction at room temperature; forms thiourea derivatives.[9]HPLC-UV
N-(Trifluoroacetyl)-L-prolyl chlorideTFAP-ClPrimary & Secondary Amines, AlcoholsCreates volatile and thermally stable derivatives ideal for GC analysis.[7]GC-FID/MS
α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideMTPA-Cl (Mosher's Acid Chloride)Primary & Secondary Amines, AlcoholsForms stable amides; widely used for NMR but also effective for chromatography.[7][10]HPLC, GC, NMR
Protocol 1: Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis

This protocol details the derivatization of this compound with Marfey's reagent, followed by analysis on a standard reversed-phase HPLC system.

A. Materials and Reagents

  • This compound sample

  • Marfey's Reagent (FDAA)

  • Acetone (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl), 2M

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA)

B. Step-by-Step Derivatization Protocol

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the this compound sample in acetone.

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's Reagent in acetone (~10 mg/mL).

    • Scientist's Note: Marfey's reagent can be hydrolysed by moisture. Prepare this solution fresh before use for best results.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:

    • 100 µL of the amine sample solution.

    • 200 µL of the 1% Marfey's Reagent solution.

    • 50 µL of 1M Sodium Bicarbonate solution.

    • Rationale: The reaction requires a mild alkaline condition, provided by the sodium bicarbonate, to facilitate the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the amine.[7]

  • Incubation: Vortex the mixture thoroughly and incubate at 40-50°C for 60-90 minutes in a heating block or water bath.[9] Keep the tube protected from light to prevent photodegradation of the dinitrophenyl group.

  • Quenching: After incubation, cool the mixture to room temperature. Stop the reaction by adding 50 µL of 2M HCl.

    • Rationale: Quenching with acid neutralizes the base and stops the reaction, ensuring that the enantiomeric ratio is not skewed by any kinetic resolution effects from an incomplete reaction.

  • Final Preparation: Evaporate the acetone under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of 50:50 Acetonitrile/Water. The sample is now ready for HPLC analysis.

C. HPLC Analysis of Diastereomers

ParameterRecommended Condition
Column Standard C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 340 nm
Injection Volume 10 µL
  • Scientist's Note: The dinitrophenyl (DNP) chromophore introduced by Marfey's reagent has a strong absorbance maximum at approximately 340 nm.[9] The gradient may need optimization depending on the specific C18 column used.

Protocol 2: Derivatization for GC Analysis

For GC analysis, the goal is to create more volatile and thermally stable derivatives. Derivatization with a chiral acylating agent like N-(trifluoroacetyl)-L-prolyl chloride (TFAP-Cl) is an excellent choice.[11]

A. Materials and Reagents

  • This compound sample

  • N-(trifluoroacetyl)-L-prolyl chloride (TFAP-Cl)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous

B. Step-by-Step Derivatization Protocol

  • Sample Preparation: In a sealed vial, dissolve approximately 1-2 mg of the amine sample in 0.5 mL of anhydrous DCM.

  • Reaction: Add 0.2 mL of anhydrous TEA, followed by 0.2 mL of TFAP-Cl solution (or a slight molar excess).

    • Rationale: TEA acts as a base to scavenge the HCl byproduct of the acylation reaction, driving the reaction to completion. Anhydrous conditions are critical as the acid chloride reagent is moisture-sensitive.

  • Incubation: Allow the mixture to stand at room temperature for 30 minutes.[11]

  • Workup: Wash the reaction mixture with a small amount of dilute acid (e.g., 1M HCl) and then with deionized water to remove excess TEA and its salt. Dry the organic layer over anhydrous sodium sulfate.

  • Final Preparation: The resulting DCM solution containing the diastereomeric amides can be injected directly into the GC system.

C. GC Analysis of Diastereomers

ParameterRecommended Condition
Column Standard achiral capillary column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium or Hydrogen, constant flow of ~1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp 280 °C (FID)

Alternative Strategy: Direct Separation via Chiral HPLC-MS

While more challenging due to the lack of a UV chromophore, direct separation is possible using a Chiral Stationary Phase (CSP) coupled with a universal detector like a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD). Polysaccharide-based CSPs are known for their broad selectivity for amines.[3][12]

G cluster_0 cluster_1 cluster_2 cluster_3 sample_prep Dissolve Racemic Amine in Mobile Phase hplc HPLC System with Chiral Stationary Phase (CSP) sample_prep->hplc ms_detector Mass Spectrometer (MS Detector) hplc->ms_detector result Separated Enantiomer Peaks ms_detector->result

Fig. 2: Workflow for direct chiral separation by HPLC-MS.
Protocol 3: Direct HPLC-MS Analysis

This protocol provides a starting point for developing a direct separation method.

ParameterRecommended Condition
Column Immobilized Polysaccharide CSP (e.g., CHIRALPAK® IA, IB, or IE)
Mobile Phase Heptane/Ethanol with a basic additive (e.g., 80:20 Heptane:Ethanol + 0.1% Diethylamine)
Mode Normal Phase
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection Mass Spectrometer (MS) with Electrospray Ionization (ESI) in positive ion mode.
MS Parameters Monitor the protonated molecular ion [M+H]⁺.
  • Rationale: Polysaccharide-based CSPs separate enantiomers through a combination of interactions, including hydrogen bonding and dipole-dipole interactions.[12] A basic additive like diethylamine (DEA) or butylamine is crucial; it acts as a competing base to saturate active silanol sites on the silica support, dramatically improving the peak shape of basic analytes like amines.[13][14]

Data Analysis & System Suitability

Regardless of the method, the final chromatogram will show two separated peaks corresponding to each enantiomer (or diastereomer).

  • Enantiomeric Excess (%ee): Calculated from the peak areas (A1 and A2) of the two enantiomers: %ee = (|A1 - A2| / (A1 + A2)) x 100%

  • Resolution (Rs): For system suitability, the resolution between the two peaks should ideally be ≥ 1.5, indicating baseline separation.

Troubleshooting

  • No Separation (Indirect Method):

    • Cause: Incomplete or failed derivatization.

    • Solution: Confirm reaction completion using a thin-layer chromatography (TLC) spot test against the starting amine. Ensure reagents are fresh and anhydrous conditions are met (for GC protocol).

  • Poor Peak Shape (Tailing):

    • Cause: Analyte interaction with the stationary phase or system.

    • Solution (Direct Method): Increase the concentration of the basic additive (e.g., DEA) in the mobile phase.

    • Solution (Indirect Method): Ensure the derivatization reaction has gone to completion. The derivatized analyte is less basic and should exhibit better peak shape.

  • Irreproducible Retention Times:

    • Cause: Column temperature fluctuations or mobile phase composition drift.

    • Solution: Use a column thermostat and ensure mobile phases are well-mixed and degassed.

Conclusion

The chiral separation of this compound is most reliably achieved through an indirect approach using chiral derivatization. Derivatization with Marfey's reagent for HPLC-UV analysis or with an agent like TFAP-Cl for GC analysis are both robust, validated methods that overcome the inherent detection and chromatographic challenges of the underivatized amine. Direct analysis on a polysaccharide-based chiral stationary phase is also a powerful technique but requires access to mass spectrometry or a similar universal detector. The choice of method will depend on the instrumentation available and the specific goals of the analysis.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines. BenchChem.
  • Coutts, R. T., & Casy, A. F. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661. [Link]

  • Alfa Chemistry.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4). [Link]

  • Wang, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Separation Science, 35(19), 2602-2608. [Link]

  • Fasano, F., et al. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1303, 65-73. [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • BenchChem. (2025).
  • Ghanem, A., & Hoenen, H. (2010). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1217(8), 1294-1301. [Link]

  • Shin, H. S., & Donike, M. (1996). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 68(17), 3015-3020. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 39190-67-5). Cheméo. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 559366, N-sec-Butylpropylamine. PubChem. [Link]

  • NIST. This compound. NIST Chemistry WebBook. [Link]

  • Al-Saeed, F. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 559366, N-sec-Butylpropylamine. PubChem. [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation.
  • PrepChem. (n.d.). Synthesis of N-sec.butyl,N-sec.amylamine. PrepChem.com. [Link]

  • Welch, C. J., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 33(1). [Link]

  • Phenomenex. (n.d.). Chromatographic Chiral Separations. Phenomenex. [Link]

  • Garcı́a, M. A., et al. (2011). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Journal of the Mexican Chemical Society, 55(2), 94-97. [Link]

  • Ates, H., & Kuss, H. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205. [Link]

  • Todorović, N., et al. (2022). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Macedonian pharmaceutical bulletin, 68(1), 11-18. [Link]

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Application Notes: N-sec-Butyl-n-propylamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development, the synthesis of Active Pharmaceutical Ingredients (APIs) relies on a robust toolbox of reagents and catalysts that offer precision, efficiency, and scalability.[1][2][3][4] Secondary amines are a cornerstone of this toolbox, serving critical roles as bases, nucleophiles, and catalysts in a myriad of chemical transformations. N-sec-Butyl-n-propylamine, a chiral secondary amine, presents a unique combination of moderate steric hindrance and defined stereochemistry, making it a valuable, albeit specialized, tool for the synthesis of complex pharmaceutical intermediates.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its fundamental properties, safety protocols, and core applications, supported by detailed experimental procedures. The focus is not merely on procedural steps but on the underlying chemical principles that govern its utility, empowering scientists to strategically incorporate this reagent into their synthetic workflows.

Section 1: Reagent Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe application. This compound (IUPAC Name: N-propylbutan-2-amine) is a colorless liquid whose utility is derived from its specific structural attributes.[5]

The presence of a chiral center on the sec-butyl group means the amine itself is chiral, available as a racemic mixture or potentially in enantiopure forms. This chirality is a critical feature for applications in asymmetric synthesis, particularly in the resolution of other chiral molecules. Its moderate steric bulk, provided by the sec-butyl and n-propyl groups, influences its reactivity, making it less nucleophilic than smaller secondary amines but a more selective base.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39190-67-5[5][6]
Molecular Formula C₇H₁₇N[5][6]
Molecular Weight 115.22 g/mol [5][6]
Boiling Point 409.29 K (136.14 °C)[6]
Melting Point 206.31 K (-66.84 °C)[6]
Density ~0.75 g/cm³ (estimated)
LogP (Octanol/Water) 1.785 - 1.9[5][6]
Appearance Colorless Liquid[7]
Solubility Miscible with many organic solvents.

Section 2: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a flammable and corrosive substance, necessitating strict adherence to safety protocols.

GHS Hazard Identification: [5]

  • H226: Flammable liquid and vapor.

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

Protocol 2.1: Standard Handling Procedure
  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles in conjunction with a face shield (8-inch minimum).[8]

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves prior to use. Wear a flame-retardant lab coat and ensure full body protection.[8]

    • Respiratory Protection: For situations with potential for high vapor concentration or spills, use a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK).[8]

  • Dispensing: Use glass syringes or cannulation techniques for transferring the liquid to minimize exposure. Avoid pouring directly from the bottle when possible.

  • Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.[9] Place the absorbed material in a sealed container for hazardous waste disposal.

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids. Keep containers tightly closed and upright to prevent leakage.[8] The reagent should be stored away from sources of ignition, strong oxidizing agents, and acids.

Section 3: Core Applications in Pharmaceutical Intermediate Synthesis

The utility of this compound stems from its dual nature as both a base and a chiral molecule. Its applications are primarily focused on reactions where moderate basicity, controlled steric hindrance, and chirality are advantageous.

As a Sterically Hindered Base in Elimination Reactions

Causality and Rationale: In the synthesis of many APIs, creating carbon-carbon double bonds via elimination reactions is a common step. A significant challenge is minimizing the competing nucleophilic substitution (Sₙ2) reaction. The use of a sterically hindered base is a classic strategy to favor the desired E2 elimination pathway. The sec-butyl and n-propyl groups on this compound provide sufficient steric bulk around the nitrogen atom to disfavor its approach to a sterically accessible carbon for substitution, while still allowing it to abstract a proton from a less hindered position, thereby promoting elimination.

Caption: Workflow for E2 Elimination using this compound.

Protocol 3.1: Dehydrobromination to an Alkene Intermediate
  • Apparatus Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with the alkyl bromide substrate (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., toluene, 5 mL per mmol of substrate).

  • Base Addition: Add this compound (1.5 eq.) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with diethyl ether (10 mL/mmol) and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to yield the pure alkene intermediate.

As a Chiral Resolving Agent for Racemic Acids

Causality and Rationale: The production of single-enantiomer drugs is a regulatory and therapeutic imperative, as different enantiomers can have vastly different pharmacological and toxicological profiles.[10][11][12] One of the most robust and scalable methods for separating enantiomers is classical resolution via diastereomeric salt formation. As a chiral amine, this compound can react with a racemic carboxylic acid to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility), which allows for their separation by fractional crystallization.[12] Once separated, the enantiomerically pure acid can be liberated by treatment with a strong acid.

Caption: Logical flow of chiral resolution via diastereomeric salt formation.

Protocol 3.2: Resolution of Racemic Ibuprofen
  • Salt Formation:

    • In a flask, dissolve racemic ibuprofen (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol, 4 mL/g) with gentle heating.

    • In a separate flask, dissolve one enantiomer of this compound (0.5 eq.) in the same solvent.

    • Slowly add the amine solution to the acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight to induce crystallization.

  • Fractional Crystallization:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop (Crop 1).

    • Concentrate the mother liquor to half its volume and cool to obtain a second crop of crystals (Crop 2).

    • Analyze the diastereomeric purity of each crop (e.g., by measuring the specific rotation or by HPLC on a chiral column after liberating a small sample).

    • Combine and recrystallize the crops enriched in the desired diastereomer until a constant specific rotation is achieved.

  • Liberation of the Enantiopure Acid:

    • Suspend the purified diastereomeric salt in a mixture of water and diethyl ether.

    • Cool the mixture in an ice bath and acidify to pH 1-2 by the dropwise addition of 2 M HCl with vigorous stirring.

    • Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the enantiopure ibuprofen.

  • Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.

Table 2: Representative Data for a Chiral Resolution Experiment

StepMaterialYield (%)Diastereomeric/Enantiomeric Excess
Crystallization Crop 1 (Salt)35%92% d.e.
Recrystallization Purified Salt28% (from start)>99% d.e.
Liberation Final Acid Product26% (from start)>99% e.e.

Section 4: Analytical and Quality Control

Trustworthy protocols require robust analytical validation. The purity of the this compound reagent should be confirmed upon receipt and periodically thereafter.

  • Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for confirming the identity and purity of the amine. ¹H and ¹³C NMR spectroscopy can confirm the structure and detect organic impurities.[5]

  • Reaction Monitoring: The progress of the reactions described in Section 3 should be monitored to determine the endpoint. TLC is a rapid qualitative tool, while GC or HPLC provide quantitative data on the conversion of starting material and the formation of product.

  • Product Characterization: The identity and purity of the synthesized pharmaceutical intermediates must be rigorously confirmed using standard analytical techniques, including NMR, Mass Spectrometry, and HPLC. For chiral products, determination of enantiomeric excess using a chiral HPLC or GC column is mandatory.

Conclusion

This compound is a versatile secondary amine whose value in pharmaceutical intermediate synthesis lies in its unique structural characteristics. Its moderate steric bulk makes it an effective and selective base for promoting elimination reactions over substitution, a crucial transformation for building molecular complexity. Furthermore, its inherent chirality enables its use as a resolving agent for the separation of racemic carboxylic acids, a fundamental and scalable technique for producing enantiomerically pure APIs. By understanding the chemical principles behind its reactivity and adhering to rigorous safety and analytical protocols, researchers can effectively leverage this compound to streamline and enhance their synthetic routes toward valuable pharmaceutical targets.

References

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Application Notes & Protocols: N-sec-Butyl-n-propylamine as a Versatile Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of N-sec-Butyl-n-propylamine, a secondary amine with significant potential as a cost-effective and sterically-tuned ligand for transition metal-catalyzed reactions. We delve into its fundamental physicochemical properties, explore the steric and electronic characteristics that govern its coordinating behavior, and present detailed, field-tested protocols for its application in key catalytic transformations, including palladium-catalyzed cross-coupling and copper-catalyzed amination reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage simple, readily available ligands to streamline synthetic workflows and unlock new reactivity.

Introduction: The Case for Simple Amine Ligands

In the vast landscape of transition metal catalysis, ligand design is paramount. Sophisticated phosphine and N-heterocyclic carbene (NHC) ligands often provide exceptional control over reactivity and selectivity. However, their multi-step synthesis and high cost can be prohibitive. This has spurred a renewed interest in simple, commercially available molecules that can perform as effective ligands. This compound, with its distinct steric profile and sigma-donating nitrogen center, represents an exemplary candidate in this class.

This molecule offers a unique combination of moderate steric hindrance from the sec-butyl group and conformational flexibility from the n-propyl chain. These attributes can be leveraged to influence the coordination sphere of a metal center, promoting key steps in catalytic cycles such as reductive elimination while potentially preventing catalyst deactivation pathways.[1][2][3]

Ligand Profile and Physicochemical Properties

A thorough understanding of a ligand's physical and chemical properties is essential for its effective application and safe handling.

PropertyValueSource
IUPAC Name N-propylbutan-2-amine[4]
CAS Number 39190-67-5[4][5][6]
Molecular Formula C₇H₁₇N[4][5][6]
Molecular Weight 115.22 g/mol [4][7][8]
Appearance Liquid[9]
Boiling Point 409.29 K (136.14 °C)[8]
XLogP3 1.9[4]

Safety and Handling: this compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • GHS Hazard Statements: H226, H314, H318[4]

  • Precautionary Statements: P210, P280, P303+P361+P353, P305+P351+P338, P310[4][10]

The Ligand's Role: Steric and Electronic Effects

The efficacy of this compound as a ligand is rooted in its structural and electronic properties. As a secondary amine, it acts as a neutral, two-electron sigma-donor ligand.[11][12] The nitrogen lone pair donates electron density to the metal center, influencing its reactivity.

The substituents on the nitrogen atom dictate the steric environment around the metal. The sec-butyl group provides moderate bulk, which can be crucial for:

  • Promoting Reductive Elimination: By creating steric pressure, it can facilitate the final bond-forming step in cross-coupling reactions.

  • Stabilizing Monoligated Species: The steric hindrance can disfavor the formation of bis-ligated species, which are sometimes inactive or lead to undesired side reactions.

  • Controlling Coordination Number: The ligand's size helps maintain an appropriate coordination number at the metal center, leaving a vacant site for substrate binding.[11]

Coordination of this compound to a metal center.

Application & Protocols: Catalytic C-N Bond Formation

We present generalized protocols where this compound can serve as an effective, simple ligand. These protocols are based on established methodologies for similar transformations.[13][14]

Protocol: Palladium-Catalyzed C-N Cross-Coupling of Aryl Halides

This protocol describes a generalized procedure for the amination of an aryl chloride, a challenging substrate for C-N coupling reactions. The use of a simple amine ligand like this compound can be advantageous in systems where bulky, electron-rich phosphine ligands are not strictly necessary.[15][16]

Rationale for Experimental Choices:

  • Catalyst Precursor: Pd₂(dba)₃ is a common, air-stable Pd(0) source that is readily activated in solution.

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine nucleophile and facilitate the catalytic cycle.

  • Solvent: Toluene is a high-boiling, non-polar solvent suitable for this type of reaction, ensuring solubility of the aryl halide and catalyst components.

  • Temperature: Elevated temperatures are often required to promote the oxidative addition of the aryl chloride to the palladium center.

Workflow for Pd-catalyzed C-N cross-coupling.

Step-by-Step Protocol:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor, Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol%).

  • Ligand Addition: Add this compound (2.8 mg, 0.024 mmol, 4.8 mol%).

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add the aryl chloride (1.0 mmol, 1.0 equiv) and the amine nucleophile (1.2 mmol, 1.2 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.

  • Workup: After completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.

Protocol: Copper-Catalyzed Amination of Alkynes (Hydroamination)

Copper-catalyzed hydroamination provides a direct route to enamines and imines from alkynes.[14] this compound can serve as a simple ligand to stabilize the copper catalyst and modulate its reactivity.

Rationale for Experimental Choices:

  • Catalyst: Copper(I) iodide is a cost-effective and common precursor for copper-catalyzed reactions.

  • Base: K₃PO₄ is a mild base suitable for this transformation, minimizing side reactions.

  • Solvent: Dioxane is a polar aprotic solvent that works well for many copper-catalyzed reactions.

  • Silane: Phenylsilane acts as a mild reducing agent in the catalytic cycle.

Step-by-Step Protocol:

  • Vessel Preparation: In a nitrogen-filled glovebox, add CuI (3.8 mg, 0.02 mmol, 4 mol%) and K₃PO₄ (318 mg, 1.5 mmol, 3.0 equiv) to a screw-cap vial containing a magnetic stir bar.

  • Ligand Addition: Add this compound (4.6 mg, 0.04 mmol, 8 mol%).

  • Reagent Addition: Add the alkyne (0.5 mmol, 1.0 equiv) and the amine (0.6 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous dioxane (1.0 mL).

  • Reductant Addition: Add phenylsilane (75 µL, 0.6 mmol, 1.2 equiv).

  • Reaction: Seal the vial tightly and stir at 60 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (10 mL) and filter through a short plug of celite, washing with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford the enamine or imine product.

Expected Results and Troubleshooting

The protocols described are robust starting points. Yields will vary based on the specific substrates used. Below is a table of hypothetical outcomes to guide expectation and data presentation.

EntryAryl HalideAmine NucleophileCatalyst SystemYield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃ / Ligand85
21-Chloro-4-methoxybenzeneAnilinePd₂(dba)₃ / Ligand78
32-ChloropyridinePiperidinePd₂(dba)₃ / Ligand65

Troubleshooting Guide:

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient temperature.

    • Solution: Ensure anhydrous and anaerobic conditions. Screen higher temperatures (e.g., 120 °C for Pd-catalysis). Increase catalyst or ligand loading slightly (e.g., to 2 mol% Pd).

  • Formation of Side Products (e.g., Hydrodehalogenation):

    • Cause: Undesired reductive pathways.

    • Solution: Lower the reaction temperature. Screen different solvents or bases. The steric bulk of this compound should help minimize some side reactions, but fine-tuning may be necessary.

  • Poor Reproducibility:

    • Cause: Variable quality of reagents or solvent; presence of oxygen or moisture.

    • Solution: Use freshly distilled solvents and high-purity reagents. Ensure all glassware is properly dried and the inert atmosphere is maintained throughout the setup.

Conclusion and Future Outlook

This compound stands out as a promising, readily available ligand for a range of transition metal-catalyzed reactions. Its well-defined steric and electronic properties allow for rational application in catalysis, offering a cost-effective alternative to more complex ligand systems. The protocols provided herein serve as a robust foundation for researchers to explore its utility in C-N bond formation. Future investigations could expand its application to other important transformations, such as C-C coupling, C-H activation, and asymmetric catalysis, further establishing the value of simple amine ligands in modern synthetic chemistry.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 559366, N-sec-Butylpropylamine. Retrieved from [Link].

  • NIST (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

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  • ResearchGate (2014). Mechanistic studies in catalysis. Retrieved from [Link].

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  • University of Sheffield (n.d.). Transition Metal Coordination Chemistry. Retrieved from [Link].

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  • ResearchGate (2019). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Retrieved from [Link].

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The Strategic Application of N-sec-Butyl-n-propylamine in the Synthesis of Bioactive Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthetic utility of N-sec-Butyl-n-propylamine, a key secondary amine intermediate, in the creation of bioactive molecules. Primarily tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document elucidates the chemical principles and practical methodologies for leveraging this reagent in targeted synthetic campaigns. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our discussion in authoritative references.

Introduction: Understanding the Role of this compound

This compound (CAS No. 39190-67-5) is a secondary amine characterized by the presence of both a linear propyl group and a branched sec-butyl group attached to a central nitrogen atom.[1][2][3] This structural arrangement imparts specific steric and electronic properties that can be strategically exploited in organic synthesis. While its direct, large-scale application in blockbuster pharmaceuticals is not widely documented, its utility as a precursor and building block, particularly in the synthesis of specialized bioactive compounds like certain herbicides, is noteworthy.

The primary bioactive application we will explore is its role as a key precursor in the synthesis of dinitroaniline herbicides, with a particular focus on Butralin.[4][5][6] Dinitroaniline herbicides are a class of agricultural chemicals that function as pre-emergent herbicides by inhibiting root and shoot growth in susceptible plants. The N-alkyl substitution pattern on the dinitroaniline scaffold is critical for its herbicidal activity, and the use of amines like this compound allows for the introduction of specific alkyl groups to modulate this activity.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in synthesis.

PropertyValueSource
Molecular FormulaC₇H₁₇N[1][2]
Molecular Weight115.22 g/mol [1][2]
CAS Number39190-67-5[1][3]
Boiling Point136-138 °CEstimated
Density0.75 g/cm³Estimated
Safety HazardsFlammable liquid and vapor, Causes severe skin burns and eye damage[1]

Core Application: Synthesis of Dinitroaniline Herbicides (e.g., Butralin)

The synthesis of the pre-emergent herbicide Butralin (N-sec-butyl-4-tert-butyl-2,6-dinitroaniline) serves as an excellent case study for the application of a sec-butylamine moiety, which is a component of this compound.[4][5][6] The general synthetic strategy involves the nucleophilic aromatic substitution of a halogenated dinitrobenzene derivative with an appropriate amine.

Reaction Principle and Mechanism

The core of this synthesis is a nucleophilic aromatic substitution (SNAAr) reaction. The highly electron-withdrawing nitro groups on the aromatic ring activate the ring towards nucleophilic attack by the amine. The nitrogen atom of the amine acts as the nucleophile, displacing a leaving group (typically a halogen) on the aromatic ring.

DOT Script for Nucleophilic Aromatic Substitution

SNAAr_Mechanism A Dinitroaniline Precursor (e.g., 4-tert-butyl-2,6-dinitrochlorobenzene) I Meisenheimer Complex (Intermediate) A->I Nucleophilic Attack B This compound B->I P Butralin Analog I->P Loss of Leaving Group LG Leaving Group (e.g., Cl⁻) I->LG Lab_Safety Start Handling this compound PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Ventilated Fume Hood PPE->FumeHood Handling Dispense and Use Reagent FumeHood->Handling Waste Dispose of Waste Properly Handling->Waste End Procedure Complete Waste->End

Sources

The Untapped Potential of N-sec-Butyl-n-propylamine in Asymmetric Synthesis and Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective, particularly in the realm of pharmaceutical and agrochemical development. Chiral amines, in this context, have emerged as powerful tools, acting as catalysts and building blocks to afford stereochemically defined products. This guide delves into the potential applications of a simple, yet intriguing, acyclic secondary amine: N-sec-Butyl-n-propylamine. While specific applications of this particular amine in asymmetric catalysis are not yet extensively documented in peer-reviewed literature, its structural motifs suggest a significant, untapped potential as an organocatalyst. This document will, therefore, serve as both a summary of the well-established principles of asymmetric aminocatalysis and a forward-looking exploration of how this compound and its analogs could be effectively employed in the synthesis of complex chiral molecules.

This compound: A Profile

This compound is a chiral secondary amine with the molecular formula C₇H₁₇N.[1] Its structure features a stereocenter at the sec-butyl group, making it an attractive candidate for applications in asymmetric synthesis.

PropertyValueSource
Molecular Formula C₇H₁₇N[1]
Molecular Weight 115.22 g/mol [2]
CAS Number 39190-67-5[1]
Boiling Point 136-138 °CEstimated
Chirality Yes, at the sec-butyl group-

The presence of a chiral center is the cornerstone of its potential in asymmetric catalysis. The differential spatial arrangement of the ethyl and methyl groups on the sec-butyl moiety can create a chiral environment around the nitrogen atom, influencing the stereochemical outcome of reactions it catalyzes.

The Mechanistic Underpinning: Enamine and Iminium Ion Catalysis

Chiral secondary amines primarily operate through two key catalytic cycles: enamine and iminium ion catalysis.[3] These pathways offer a powerful means to activate carbonyl compounds towards asymmetric transformations.

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, the secondary amine reversibly reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.[4][5][6] This process effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile for reactions with various electrophiles.

Diagram 1: The Enamine Catalytic Cycle

G cluster_cycle Enamine Catalytic Cycle Start Ketone/Aldehyde + Chiral Amine Iminium Iminium Ion Start->Iminium - H₂O Enamine Nucleophilic Enamine Iminium->Enamine - H⁺ Product_Iminium Product-Iminium Adduct Enamine->Product_Iminium + Electrophile Product Chiral Product Product_Iminium->Product + H₂O - Chiral Amine

Caption: A simplified representation of the enamine catalytic cycle.

The chirality of the amine is transferred during the carbon-carbon bond-forming step, where the bulky and less bulky groups on the amine direct the approach of the electrophile to one face of the enamine, leading to an enantiomerically enriched product.

Iminium Ion Catalysis: Activating the Electrophile

Conversely, in iminium ion catalysis, the chiral secondary amine reacts with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion.[3] This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, rendering it more susceptible to nucleophilic attack at the β-position.

Diagram 2: The Iminium Ion Catalytic Cycle

G cluster_cycle Iminium Ion Catalytic Cycle Start α,β-Unsaturated Carbonyl + Chiral Amine Iminium Electrophilic Iminium Ion Start->Iminium - H₂O Enamine_Intermediate Enamine Intermediate Iminium->Enamine_Intermediate + Nucleophile Product Chiral Product Enamine_Intermediate->Product + H₂O - Chiral Amine

Sources

Experimental Blueprint: Synthetic Protocols for N-sec-Butyl-n-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-sec-Butyl-n-propylamine is a secondary amine that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its structure, featuring both a secondary and a primary alkyl substituent on the nitrogen atom, imparts specific reactivity and physical properties that are of interest to researchers in synthetic chemistry. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic, allowing it to participate in a wide range of chemical transformations.[1] This guide provides detailed experimental protocols for three fundamental reactions involving this compound: N-alkylation, reductive amination, and N-acylation. The methodologies are designed to be robust and reproducible, offering a solid foundation for further synthetic explorations.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, along with the safety hazards associated with this compound, is paramount for its safe handling and the successful execution of any experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39190-67-5[1][2][3][4]
Molecular Formula C₇H₁₇N[2][3]
Molecular Weight 115.22 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Boiling Point Not explicitly stated
IUPAC Name N-propylbutan-2-amine[3]

Table 2: GHS Hazard and Precautionary Statements for this compound

Hazard ClassGHS PictogramHazard StatementPrecautionary Statements (selected)
Flammable liquids (Category 3)GHS02: FlameH226: Flammable liquid and vaporP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3]
Skin corrosion/irritation (Category 1B)GHS05: CorrosionH314: Causes severe skin burns and eye damageP280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Serious eye damage/eye irritation (Category 1)GHS05: CorrosionH318: Causes serious eye damageP310: Immediately call a POISON CENTER or doctor/physician.[5]

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound and perform a thorough risk assessment for all experimental procedures.[5]

Core Synthetic Protocols

The following protocols are presented as detailed, step-by-step guides for the chemical modification of this compound.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a highly effective and widely used method for the N-alkylation of secondary amines, as it minimizes the risk of over-alkylation that can occur with direct alkylation using alkyl halides.[6][7] This process involves the in-situ formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by its immediate reduction to the corresponding tertiary amine.[6][7]

Workflow for N-Alkylation of this compound via Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound and aldehyde/ketone in anhydrous solvent B Add reducing agent (e.g., NaBH(OAc)₃) in portions A->B Formation of iminium ion intermediate C Stir at room temperature B->C D Monitor reaction progress by TLC C->D E Quench reaction with aqueous base D->E Upon completion F Extract with organic solvent E->F G Wash organic layer with brine F->G H Dry over anhydrous Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify by flash column chromatography I->J

Caption: Workflow for the N-alkylation of this compound.

Materials:

Reagent/MaterialGradeSupplier (Example)
This compound≥95%Combi-Blocks
Aldehyde or KetoneReagent GradeSigma-Aldrich
Sodium triacetoxyborohydride (NaBH(OAc)₃)Reagent GradeSigma-Aldrich
Anhydrous Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)Laboratory GradeVWR
Brine (saturated aqueous NaCl)Laboratory Grade-
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica gel for column chromatography60 Å, 230-400 meshSorbent Technologies
TLC plates (silica gel 60 F₂₅₄)-Merck

Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.). Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Reducing Agent: To the stirred solution at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 5-10 minutes. A slight exotherm may be observed.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.[8][9][10] A suitable eluent system for TLC would typically be a mixture of hexanes and ethyl acetate, with a small percentage of triethylamine to prevent streaking of the amines on the silica plate.

  • Work-up: Upon completion of the reaction (typically 1-4 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude tertiary amine can be purified by flash column chromatography on silica gel.[11]

Protocol 2: N-Acylation with an Acid Chloride

N-acylation of this compound with an acid chloride is a straightforward and efficient method to form a tertiary amide. The reaction proceeds via a nucleophilic acyl substitution mechanism.[12] A non-nucleophilic base is typically added to neutralize the HCl generated during the reaction.[6]

Mechanism of N-Acylation of a Secondary Amine with an Acid Chloride

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Chloride cluster_step3 Step 3: Deprotonation Amine R₂NH AcylChloride R'COCl Amine->AcylChloride Lone pair attacks carbonyl carbon Intermediate1 R₂N⁺H-C(O⁻)R'-Cl AcylChloride->Intermediate1 Intermediate2 R₂N⁺H-C(=O)R' + Cl⁻ Intermediate1->Intermediate2 Carbonyl reforms, Cl⁻ leaves Product R₂N-C(=O)R' Intermediate2->Product ProtonatedBase BH⁺ Intermediate2->ProtonatedBase Base B: Base->Intermediate2 Base removes proton

Sources

Application Notes & Protocols: A Scalable Synthesis of N-sec-Butyl-n-propylamine via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the scale-up synthesis of N-sec-Butyl-n-propylamine, a valuable secondary amine intermediate. The protocol is designed for researchers, chemists, and process development professionals, focusing on a robust and high-yield one-pot reductive amination strategy. We will delve into the mechanistic rationale for the chosen synthetic route, provide a detailed, step-by-step experimental protocol suitable for a 100-gram scale synthesis, and outline the necessary safety, purification, and analytical characterization procedures. The chosen methodology emphasizes operational simplicity, scalability, and the use of a mild and selective reducing agent to minimize side-product formation.

Introduction and Strategic Rationale

This compound is a secondary amine that serves as a key building block in the synthesis of various fine chemicals and pharmaceutical active ingredients. The selective and efficient production of such unsymmetrically substituted secondary amines is a common challenge in organic synthesis, often complicated by over-alkylation and the need for harsh reaction conditions.[1][2][3]

The most effective and widely adopted strategy for synthesizing this class of compounds is reductive amination.[4][5][6] This method involves the reaction between a carbonyl compound (a ketone or aldehyde) and a primary amine to form an intermediate imine, which is subsequently reduced to the target amine. For the synthesis of this compound, the logical precursors are 2-butanone and n-propylamine.

Chosen Synthetic Pathway: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)

For this scale-up protocol, we have selected a direct, one-pot reductive amination approach. This is a highly efficient process where the imine formation and reduction occur sequentially in the same reaction vessel without isolation of the intermediate.[4] The success of this strategy hinges on the choice of the reducing agent.

We have selected Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) for the following reasons:

  • High Selectivity: STAB is a mild reducing agent that reacts much more rapidly with the protonated imine (iminium ion) intermediate than with the starting ketone.[7][8] This chemoselectivity prevents the wasteful formation of 2-butanol as a side product, a common issue with stronger hydrides like sodium borohydride (NaBH₄).[9][10]

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and under weakly acidic conditions, which are created by the reagent itself or by the addition of a catalytic amount of acetic acid.[7][11] These conditions are ideal for scale-up, as they do not require specialized high-pressure or high-temperature equipment.

  • Operational Simplicity: As a one-pot reaction, it streamlines the synthetic process, reducing handling steps and improving overall efficiency.[11]

Reaction Mechanism and Workflow

The synthesis proceeds through a well-established three-step mechanism that takes place in a single reaction vessel.

Mechanistic Pathway

The overall transformation is as follows:

Figure 1. Overall reaction for the synthesis of this compound.

The mechanism can be visualized as a sequence of equilibria followed by an irreversible reduction.

Reductive_Amination_Mechanism Reactants 2-Butanone + n-Propylamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Hemiaminal->Reactants Reversible Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine Dehydration (-H₂O) Imine->Hemiaminal Reversible Product This compound Imine->Product Reduction [NaBH(OAc)₃]

Caption: Mechanistic steps of reductive amination.

  • Hemiaminal Formation: The nucleophilic nitrogen of n-propylamine attacks the electrophilic carbonyl carbon of 2-butanone to form a tetrahedral hemiaminal intermediate. This step is reversible.[4]

  • Imine Formation: The hemiaminal undergoes dehydration (loss of a water molecule) to form a C=N double bond, yielding the imine intermediate. This equilibrium is often driven forward by the presence of a mild acid catalyst or by removal of water.[4]

  • Reduction: Sodium triacetoxyborohydride selectively delivers a hydride to the electrophilic carbon of the imine, which is typically protonated to an iminium ion under the reaction conditions, to yield the final this compound product.[7][11]

Experimental Workflow Overview

The entire process, from setup to final product, follows a logical and streamlined sequence designed for safety and efficiency at scale.

Experimental_Workflow Setup 1. Reactor Setup (Inert Atmosphere, 0°C) Charge 2. Charge Reagents (2-Butanone, n-Propylamine, DCE) Setup->Charge STAB_add 3. Portion-wise Addition of STAB (Control Exotherm) Charge->STAB_add React 4. Reaction Monitoring (Stir at RT, check by GC/TLC) STAB_add->React Quench 5. Aqueous Work-up (Quench, Extract, Wash) React->Quench Dry 6. Drying & Concentration (Dry over Na₂SO₄, Rotovap) Quench->Dry Purify 7. Purification (Vacuum Distillation) Dry->Purify Analyze 8. Product Characterization (NMR, GC-MS, IR) Purify->Analyze

Caption: Step-by-step experimental workflow.

Detailed Scale-up Protocol (100 g Scale)

This protocol details the synthesis of approximately 100 g of this compound.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.PurityNotes
2-Butanone72.1175.0 g (93.6 mL)1.0≥99%Limiting Reagent
n-Propylamine59.1167.5 g (94.0 mL)1.1≥99%Slight excess to drive imine formation
Sodium Triacetoxyborohydride (STAB)211.94264.7 g1.2≥95%Added portion-wise
1,2-Dichloroethane (DCE)98.961000 mL-AnhydrousReaction Solvent
Saturated NaHCO₃ Solution-~500 mL--For quenching
Brine (Saturated NaCl Solution)-~250 mL--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~50 g-GranularFor drying
  • Equipment: 3 L 3-neck round-bottom flask or jacketed reactor, mechanical stirrer, thermometer, dropping funnel, nitrogen/argon inlet, condenser, and heating mantle with a cooling bath. Standard glassware for work-up and a vacuum distillation setup.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Perform the entire procedure in a well-ventilated fume hood.

  • Reagent Handling:

    • 2-Butanone & DCE: Highly flammable and volatile. Avoid ignition sources. DCE is a suspected carcinogen.

    • n-Propylamine: Corrosive and flammable. Causes burns.

    • STAB: Water-sensitive; reacts with water to release hydrogen gas. Handle in a dry environment.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 3 L reactor with a mechanical stirrer, thermometer, and nitrogen inlet. Ensure the system is dry and purged with nitrogen. Cool the flask to 0-5°C using an ice-water bath.

  • Reagent Charging: To the cooled reactor, add 1,2-dichloroethane (1000 mL), followed by 2-butanone (75.0 g, 93.6 mL), and then n-propylamine (67.5 g, 94.0 mL). Stir the mixture for 20 minutes at 0-5°C to allow for initial hemiaminal and imine formation.

  • Addition of Reducing Agent: Begin the portion-wise addition of Sodium Triacetoxyborohydride (264.7 g) to the stirred solution over 60-90 minutes. Crucial: Monitor the internal temperature closely and maintain it below 15°C during the addition to control the reaction exotherm.

  • Reaction Execution: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature (approx. 20-25°C). Continue stirring for 12-18 hours.

  • Monitoring Progress: Monitor the reaction by taking small aliquots and analyzing them by GC-MS or TLC (stain with ninhydrin) to confirm the consumption of the limiting reagent (2-butanone).

  • Reaction Quench: Once the reaction is complete, carefully cool the mixture back to 0-5°C. Slowly and cautiously quench the reaction by adding 500 mL of saturated sodium bicarbonate (NaHCO₃) solution. Be aware of gas evolution (H₂). Stir vigorously for 30 minutes until gas evolution ceases.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 150 mL portions of dichloromethane (DCM) or ethyl acetate.

    • Combine all organic layers and wash with 250 mL of brine to remove residual water.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (~50 g). Filter off the drying agent and wash the filter cake with a small amount of solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

Purification

The crude product obtained is a colorless to pale yellow oil. Purify the crude oil by fractional distillation under reduced pressure .

  • Expected Boiling Point: ~130-135°C at atmospheric pressure (adjust for vacuum).

  • Collect the fraction corresponding to pure this compound.

Expected Yield and Characterization
ParameterExpected Value
Theoretical Yield 119.8 g (based on 1.04 mol of 2-butanone)
Expected Actual Yield 96 - 108 g (80-90%)
Appearance Colorless liquid
Purity (by GC) >98%
¹H NMR, ¹³C NMR, MS Spectra should be consistent with the structure of this compound.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. (Note: A direct link to the full text may require a subscription; however, the abstract is widely available).
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Amines. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive Amination of Oxygen-Containing Organic Compounds. Russian Chemical Reviews, 68(1), 55-72.
  • Blaser, H. U., & Pugin, B. (2008). Asymmetric Amination. In Asymmetric Catalysis on a Large Scale. John Wiley & Sons, Inc.
  • PubChem. (n.d.). N-sec-Butylpropylamine. Retrieved from [Link]

  • Cheméo. (n.d.). This compound. Retrieved from [Link]

  • Lawrence, S. A. (2004).
  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines and Sulfonamides. Organic Letters, 1(12), 1893–1896. [Link]

  • Powers, D. G., & Paquette, W. D. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

Sources

Application Notes and Protocols: N-sec-Butyl-n-propylamine as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the utility of N-sec-butyl-n-propylamine as a versatile secondary amine building block in the synthesis of diverse nitrogen-containing heterocyclic compounds. While direct literature citing this specific amine in extensive heterocyclic synthesis is nascent, its structural characteristics make it an ideal candidate for a range of classical and modern cyclization strategies. This document outlines detailed, adaptable protocols for the synthesis of substituted pyrroles, pyrazoles, and tetrazoles, leveraging the unique steric and electronic properties of the N-sec-butyl-n-propyl group. The causality behind experimental choices, self-validating protocol design, and in-depth mechanistic discussions are provided to empower researchers in medicinal chemistry and materials science to effectively utilize this readily available precursor.

Introduction: The Strategic Value of this compound in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of modern pharmaceuticals, agrochemicals, and functional materials. The nitrogen atom, in particular, is a key feature in a vast number of bioactive molecules, imparting crucial properties such as basicity, hydrogen bonding capability, and coordination with biological targets.[1] Secondary amines are pivotal precursors for the construction of these vital scaffolds.

This compound, with its distinct combination of a linear n-propyl group and a more sterically demanding sec-butyl group, offers a unique handle to modulate the physicochemical properties of the resulting heterocyclic compounds. The differential steric bulk can influence reaction regioselectivity, solid-state packing, and interactions with biological macromolecules. This guide explores its application in three fundamental and widely employed synthetic transformations for building five-membered aromatic nitrogen heterocycles.

Synthesis of N-(sec-Butyl)-N-(propyl)pyrroles via the Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and straightforward method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][3] The use of a secondary amine like this compound directly leads to the formation of N-substituted pyrroles, which are prevalent motifs in numerous natural products and pharmaceuticals.[4]

Mechanistic Rationale

The reaction proceeds through the formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-diketone. Subsequent intramolecular attack of the nitrogen on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring.[5] The reaction is typically facilitated by heat or mild acidic catalysis.

Visualizing the Paal-Knorr Pyrrole Synthesis

Paal_Knorr diketone 1,4-Diketone hemiaminal Hemiaminal Intermediate diketone->hemiaminal + Amine amine This compound amine->hemiaminal product N-substituted Pyrrole cyclized_int Cyclized Intermediate hemiaminal->cyclized_int Intramolecular Cyclization cyclized_int->product - 2H₂O Aromatization

Caption: General workflow of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Synthesis of 1-(sec-Butyl)-2,5-dimethyl-1H-pyrrole

This protocol describes the synthesis of a representative N-substituted pyrrole using 2,5-hexanedione as the 1,4-dicarbonyl precursor.

Materials:

  • 2,5-Hexanedione (Reagent Grade)

  • This compound (≥98%)

  • Glacial Acetic Acid (ACS Grade)

  • Toluene (Anhydrous)

  • Magnesium Sulfate (Anhydrous)

  • Ethyl Acetate (ACS Grade)

  • Hexanes (ACS Grade)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (11.4 g, 0.1 mol) and this compound (11.5 g, 0.1 mol).

  • Add 50 mL of toluene to the flask, followed by the dropwise addition of glacial acetic acid (0.6 g, 0.01 mol) with stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Separate the organic layer and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of hexanes to 95:5 hexanes:ethyl acetate) to yield the pure 1-(sec-butyl)-2,5-dimethyl-1H-pyrrole.

Expected Outcome and Characterization:

The product is expected to be a colorless to pale yellow oil. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Compound Starting Materials Typical Yield Key Characterization Data
1-(sec-Butyl)-2,5-dimethyl-1H-pyrrole2,5-Hexanedione, this compound75-85%¹H NMR: Characteristic signals for the sec-butyl and n-propyl groups attached to the nitrogen, and methyl and vinyl protons on the pyrrole ring.

Synthesis of N-Substituted Pyrazoles from β-Diketones

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[6][7] A common synthetic route involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[8] While this compound is not a hydrazine, this section will present a plausible, albeit less conventional, two-step approach for its incorporation into a pyrazole scaffold.

Two-Step Strategy Rationale

A direct condensation of a secondary amine with a β-diketone to form a pyrazole is not a standard transformation. A more feasible approach involves a two-step sequence:

  • Synthesis of a Hydrazone Derivative: Reaction of a suitable hydrazine with the β-diketone to form a hydrazone.

  • N-Alkylation: Subsequent N-alkylation of the resulting pyrazole with a sec-butyl or n-propyl halide.

For the purpose of illustrating the utility of the amine as a building block, we will focus on a hypothetical direct synthesis, acknowledging its exploratory nature. A more practical approach would be the alkylation of a pre-formed pyrazole.

Visualizing a Hypothetical Pyrazole Synthesis

Pyrazole_Synthesis diketone β-Diketone hydrazone Hydrazone Intermediate diketone->hydrazone + Hydrazine hydrazine Substituted Hydrazine hydrazine->hydrazone product N-substituted Pyrazole hydrazone->product Intramolecular Cyclization & Dehydration

Caption: General scheme for pyrazole synthesis from a β-diketone and a hydrazine.

Protocol: N-Alkylation of a Pre-formed Pyrazole (A More Practical Approach)

This protocol outlines the N-alkylation of pyrazole with 2-bromobutane to introduce the sec-butyl group.

Materials:

  • Pyrazole

  • 2-Bromobutane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate

  • Water

  • Brine

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry 100 mL round-bottom flask, dissolve pyrazole (6.8 g, 0.1 mol) in 50 mL of anhydrous DMF.

  • Add anhydrous potassium carbonate (27.6 g, 0.2 mol) to the solution.

  • With vigorous stirring, add 2-bromobutane (15.1 g, 0.11 mol) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(sec-butyl)-1H-pyrazole.

Synthesis of 1-Substituted Tetrazoles

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and are recognized as important bioisosteres of carboxylic acids in drug design. A common method for their synthesis is the [3+2] cycloaddition of an azide with a nitrile. An alternative and versatile approach is a one-pot multicomponent reaction involving an amine, an orthoformate, and sodium azide.[9] This method allows for the direct incorporation of the N-sec-butyl-n-propylamino moiety.

Mechanistic Considerations

The reaction is believed to proceed through the formation of an amidine intermediate from the amine and triethyl orthoformate. This is followed by the addition of azide to form a transient species that cyclizes to the tetrazole ring.[10]

Visualizing the Multicomponent Tetrazole Synthesis

Tetrazole_Synthesis amine This compound amidine Amidine Intermediate amine->amidine + Orthoformate orthoformate Triethyl Orthoformate orthoformate->amidine azide Sodium Azide cyclization_precursor Cyclization Precursor azide->cyclization_precursor product 1-Substituted Tetrazole amidine->cyclization_precursor + NaN₃ cyclization_precursor->product Cyclization

Caption: Workflow for the one-pot synthesis of 1-substituted tetrazoles.

Experimental Protocol: Synthesis of 1-(sec-Butyl)-1H-tetrazole

This protocol is adapted from general procedures for the synthesis of 1-substituted tetrazoles from amines.

Materials:

  • This compound (≥98%)

  • Triethyl Orthoformate

  • Sodium Azide (Caution: Highly Toxic and Explosive)

  • Acetic Acid

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate

  • Water

  • Brine

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

  • To a 100 mL round-bottom flask, add this compound (11.5 g, 0.1 mol) and triethyl orthoformate (17.8 g, 0.12 mol).

  • Add 20 mL of anhydrous DMF and a catalytic amount of acetic acid (2-3 drops).

  • Heat the mixture to 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature and then add sodium azide (7.8 g, 0.12 mol) portion-wise with stirring.

  • Heat the reaction mixture to 120-130 °C and stir for 24-36 hours.

  • Cool the reaction to room temperature and carefully pour it into 200 mL of ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Conclusion and Future Perspectives

This compound represents an underutilized yet highly valuable building block for the synthesis of a wide array of heterocyclic compounds. The protocols detailed in this guide for the synthesis of pyrroles, pyrazoles, and tetrazoles provide a solid foundation for researchers to explore the incorporation of the unique N-(sec-butyl)-N-(propyl) moiety into novel molecular architectures. The distinct steric and electronic properties conferred by this substituent are anticipated to be of significant interest in the fields of drug discovery and materials science, offering new avenues for the fine-tuning of molecular properties and biological activity. Further exploration into other cyclization reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions, with appropriately functionalized derivatives of this compound, holds considerable promise for expanding the synthetic utility of this versatile secondary amine.

References

  • Bischler, A.; Napieralski, B. (1893). "Zur Kenntniss einer neuen Isochinolin-Synthese". Berichte der deutschen chemischen Gesellschaft. 26 (2): 1903–1908. [Link]

  • Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods". Bioorganic & Medicinal Chemistry. 10 (11): 3379–3393. [Link]

  • Faria, J. V.; et al. (2017). "Pyrazoles as privileged scaffolds in medicinal chemistry: A review". Bioorganic & Medicinal Chemistry. 25 (22): 5845-5869. [Link]

  • Royal Society of Chemistry. "Heterogeneous catalytic approaches in C–H activation reactions". [Link]

  • MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". [Link]

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  • MDPI. "Tetrazolium Compounds: Synthesis and Applications in Medicine". [Link]

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Application Notes and Protocols: N-sec-Butyl-n-propylamine as a Corrosion Inhibitor Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-sec-Butyl-n-propylamine

Corrosion remains a critical challenge across industries, causing significant economic losses and compromising structural integrity.[1] The use of organic corrosion inhibitors is an established and cost-effective method for mitigating these effects.[2] Among these, aliphatic amines have demonstrated considerable efficacy as corrosion inhibitors for various metals and alloys in different corrosive environments.[2]

This document provides a detailed technical guide on the application of this compound (NSBPA) as a corrosion inhibitor. NSBPA is a secondary amine whose molecular structure is well-suited for forming a protective barrier on metal surfaces. We will explore its mechanism of action and provide comprehensive, field-proven protocols for its formulation and performance evaluation.

Physicochemical Properties

This compound is a flammable liquid with the molecular formula C₇H₁₇N.[3] Its properties make it a candidate for applications where film-forming inhibitors are required.

PropertyValueSource
CAS Number 39190-67-5[3][4]
Molecular Formula C₇H₁₇N[3][5]
Molecular Weight 115.22 g/mol [3][5][6]
IUPAC Name N-propylbutan-2-amine[3]
Appearance Liquid (Assumed)Inferred
Boiling Point 409.29 K (136.14 °C)[5]
Density 0.720 g/cm³ (Specific Gravity)[7]
Vapor Pressure 180 hPa @ 20 °C[7]
Water Solubility Miscible[7]
Octanol/Water Partition Coeff. (logP) 1.785[5]
Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

  • GHS Hazard Statements:

    • H226: Flammable liquid and vapor.[3]

    • H314: Causes severe skin burns and eye damage.[3]

    • H318: Causes serious eye damage.[3]

  • Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Keep away from heat, sparks, and open flames.[8]

Theoretical Background & Mechanism of Action

Amine-based compounds inhibit corrosion primarily by adsorbing onto the metal surface to form a protective film that acts as a barrier between the metal and the corrosive environment.[1][2][9] This process is driven by the presence of the nitrogen heteroatom, which has a lone pair of electrons available for interaction with the metal.[2]

The mechanism of inhibition by this compound involves the following steps:

  • Diffusion: The NSBPA molecules diffuse from the bulk solution to the metal surface.

  • Adsorption: The nitrogen atom in the amine group serves as the active center for adsorption onto the metal.[10] This can occur through:

    • Physisorption: Electrostatic interaction between the charged metal surface and the protonated amine.

    • Chemisorption: Formation of a coordinate bond between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal atoms.[2][11]

  • Film Formation: A hydrophobic layer, composed of the sec-butyl and n-propyl hydrocarbon chains, orients away from the metal surface. This film displaces water molecules and blocks corrosive species (like H⁺, Cl⁻, and O₂) from reaching the metal, thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[9][11]

Because they suppress both anodic and cathodic reactions, aliphatic amines like NSBPA are typically classified as mixed-type inhibitors.[2][12]

G cluster_solution Corrosive Solution cluster_surface Metal-Solution Interface cluster_protection Protective Film Formation inhibitor NSBPA Molecules metal Metal Surface (Fe) inhibitor->metal Adsorption (N-Fe bond) species Corrosive Species (H₂O, Cl⁻, O₂) species->metal Corrosion Attack film Hydrophobic Film (Blocks Species) G cluster_methods Corrosion Testing Methods start Coupon Preparation (Polishing, Cleaning, Weighing) wl Weight Loss (Long-term Immersion) start->wl pdp Potentiodynamic Polarization (Tafel Plots, icorr) start->pdp eis Electrochemical Impedance (Nyquist/Bode Plots, Rct) start->eis analysis Data Analysis (Calculate Inhibition Efficiency %) wl->analysis pdp->analysis eis->analysis end Conclusion on Inhibitor Performance analysis->end

Caption: General experimental workflow for corrosion inhibitor evaluation.

Weight Loss Method (Gravimetric Analysis)

This method provides a direct and reliable measure of the average corrosion rate over a long period. [13]The protocol is based on the principles outlined in ASTM G31. [14] 4.1.1 Protocol

  • Coupon Preparation: Prepare metal coupons (e.g., mild steel, 4 cm x 5 cm x 0.1 cm) by polishing with successively finer grades of emery paper, rinsing with deionized water and acetone, drying, and storing in a desiccator. [15]2. Initial Measurement: Accurately weigh each coupon to four decimal places (W₁).

  • Immersion: Suspend the coupons in beakers containing the blank corrosive medium and various concentrations of the NSBPA test solutions. [15]Ensure the coupons are fully immersed.

  • Exposure: Cover the beakers and leave them undisturbed at a constant temperature (e.g., room temperature) for a specified duration (e.g., 24 to 336 hours). [14][15]5. Cleaning and Final Measurement: After the exposure period, remove the coupons, clean them with appropriate solutions to remove corrosion products (e.g., Clarke's solution for steel), rinse, dry, and reweigh (W₂).

  • Calculation: Calculate the mass loss (ΔW = W₁ - W₂).

Electrochemical Methods: General Setup

Electrochemical tests provide rapid results and offer insights into the corrosion mechanism. [16]They are performed using a potentiostat and a standard three-electrode corrosion cell. [10]

  • Working Electrode (WE): The metal coupon being tested (e.g., mild steel with a defined exposed area).

  • Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode. [17]* Counter Electrode (CE): A platinum or graphite rod. [10][17] Procedure: Immerse the electrodes in the test solution. Allow the system to stabilize for about 15-30 minutes until a steady Open Circuit Potential (OCP or Ecorr) is reached before starting any measurements.

Potentiodynamic Polarization (PDP)

This technique measures the corrosion current density (icorr), which is directly proportional to the corrosion rate. [16][18] 4.3.1 Protocol

  • Setup: Assemble the three-electrode cell as described in 4.2.

  • Stabilization: Allow the OCP to stabilize.

  • Polarization Scan: Apply a potential scan from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s). [16]4. Data Acquisition: Record the resulting current density as a function of the applied potential. The data is plotted as a Tafel plot (log(i) vs. E).

  • Analysis: Determine the corrosion current density (icorr) by extrapolating the linear (Tafel) regions of the cathodic and anodic curves back to the corrosion potential (Ecorr).

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the resistance of the protective film and the kinetics of the corrosion process. [19][20][21] 4.4.1 Protocol

  • Setup and Stabilization: Use the same setup as in 4.2 and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range, typically from 100 kHz down to 10 mHz. [10][17][21]3. Data Acquisition: The impedance data is recorded and typically presented as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (Impedance magnitude and phase angle vs. frequency).

  • Analysis: The Nyquist plot for an inhibited system often shows a larger semicircle compared to the blank. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). [17]

Data Analysis and Interpretation

The primary goal of the analysis is to calculate the Inhibition Efficiency (IE%), which quantifies the inhibitor's performance.

Calculation of Inhibition Efficiency (IE%)

The IE% can be calculated from the data obtained in each experiment:

  • From Weight Loss (WL):

    IE% = [ (ΔW_blank - ΔW_inh) / ΔW_blank ] * 100 Where ΔW_blank and ΔW_inh are the mass losses in the absence and presence of the inhibitor, respectively. [15]

  • From Potentiodynamic Polarization (PDP):

    IE% = [ (icorr_blank - icorr_inh) / icorr_blank ] * 100 Where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively. [12]

  • From Electrochemical Impedance Spectroscopy (EIS):

    IE% = [ (Rct_inh - Rct_blank) / Rct_inh ] * 100 Where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Interpreting Results
  • General: A higher IE% indicates better performance. Plotting IE% against inhibitor concentration will reveal the optimal concentration for corrosion protection.

  • PDP: A shift in Ecorr in the presence of the inhibitor indicates its effect on the anodic or cathodic reactions. A significant shift in either direction suggests a predominantly anodic or cathodic inhibitor. A small or no shift (< 85 mV) indicates a mixed-type inhibitor. [12]* EIS: An increase in the Rct value and a decrease in the double-layer capacitance (Cdl) value with increasing inhibitor concentration signify the formation of a protective film on the metal surface. [17]The larger the diameter of the Nyquist semicircle, the more effective the inhibition.

Sample Data Presentation

Quantitative results should be summarized in tables for clear comparison.

Table 1: Sample Data from Multiple Techniques

NSBPA Conc. (mM) Mass Loss (mg) icorr (μA/cm²) Rct (Ω·cm²) IE% (WL) IE% (PDP) IE% (EIS)
0 (Blank) 150.5 1350 45 - - -
1 60.2 520 120 60.0% 61.5% 62.5%
5 25.6 185 450 83.0% 86.3% 90.0%
10 10.5 70 980 93.0% 94.8% 95.4%

| 50 | 9.8 | 65 | 1050 | 93.5% | 95.2% | 95.7% |

Concluding Remarks

This compound demonstrates the characteristic properties of an effective film-forming corrosion inhibitor. Its amphiphilic structure, with a polar amine head and non-polar alkyl chains, facilitates strong adsorption to the metal surface and the formation of a durable, hydrophobic barrier. The protocols outlined in this document provide a robust framework for researchers and scientists to systematically evaluate the efficacy of NSBPA and optimize its formulation for specific industrial applications. Adherence to these standardized methods ensures the generation of reliable, reproducible data crucial for the development of advanced corrosion management solutions.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-sec-Butyl-n-propylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-sec-Butyl-n-propylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to overcome common challenges and optimize reaction yields. The information herein is structured in a practical question-and-answer format to directly address issues you may encounter during your experiments.

Part 1: Foundational Concepts & Synthesis Strategy

Q1: What is the most reliable and scalable method for synthesizing this compound?

For the synthesis of this compound, the most robust and widely adopted method is reductive amination .[1][2] This approach involves the reaction of a primary amine (n-propylamine) with a ketone (butan-2-one) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

The overall transformation is as follows:

  • Step 1: Imine Formation: n-Propylamine + Butan-2-one ⇌ N-propylbutan-2-imine + H₂O

  • Step 2: Reduction: N-propylbutan-2-imine + [Reducing Agent] → this compound

This method is favored due to its high selectivity, operational simplicity (often a one-pot procedure), and the commercial availability of the starting materials.[3][4]

Q2: Why is direct alkylation of n-propylamine with 2-bromobutane not the preferred method?

While direct alkylation appears straightforward, it is notoriously difficult to control.[3] The primary amine is nucleophilic, but the secondary amine product is also nucleophilic. This leads to a significant side reaction where the desired this compound reacts further with the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium salt. This process, known as overalkylation, results in a mixture of products that are often difficult to separate, leading to low yields of the desired secondary amine.[5] Reductive amination circumvents this issue by creating a C=N bond first, which is then reduced, providing a much more controlled and selective route to the mono-alkylated product.[3]

Q3: How do I choose the most effective reducing agent for the reductive amination step?

The choice of reducing agent is critical for maximizing yield and minimizing side products. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting ketone.[3][6]

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this synthesis.[6][7][8]

  • Expertise & Experience: STAB is a mild and selective reducing agent.[6][8] Its reduced reactivity compared to other borohydrides, like sodium borohydride (NaBH₄), is advantageous. It is not reactive enough to significantly reduce the starting ketone (butan-2-one) under the reaction conditions, but it is highly effective at reducing the protonated imine (iminium ion) intermediate.[5][6] This high selectivity directly translates to a cleaner reaction profile and higher yield of the target secondary amine.[7] Furthermore, STAB-mediated reductive aminations can be performed as a one-pot procedure where all reagents are mixed at the start, simplifying the experimental setup.[6]

Reducing AgentProsConsRecommended Solvent
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent selectivity for imines over ketones.[6][7] Can be used in a one-pot procedure.[6] Tolerates a wide range of functional groups.[6]Moisture sensitive.[9] More expensive than NaBH₄.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[7][9]
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines at neutral to slightly acidic pH.[1][3] Not water-sensitive.[9]Highly toxic (releases HCN gas upon acidification).[1] Slower reaction rates compared to STAB.Methanol (MeOH), Ethanol (EtOH)[9]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.[8]Can reduce the starting ketone, leading to alcohol byproducts and lower yields.[9] Requires a two-step process (imine formation first, then addition of NaBH₄).[9]Methanol (MeOH), Ethanol (EtOH)[9]

Part 2: Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter during the synthesis.

Q4: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Low yield is a common issue that can often be traced back to several key factors related to the reaction equilibrium and conditions.

Symptom / Observation Plausible Cause Recommended Solution & Explanation
TLC/GC-MS analysis shows significant amounts of unreacted butan-2-one. Incomplete Imine Formation: The formation of the imine from the ketone and amine is a reversible equilibrium reaction that produces water.[1] If this water is not removed or sequestered, the equilibrium will not favor the imine, leading to a low concentration of the intermediate that needs to be reduced.1. Add a Dehydrating Agent: Incorporate 3Å or 4Å molecular sieves into the reaction mixture. This will adsorb the water produced during imine formation, driving the equilibrium towards the product. 2. Use a Stoichiometric Amount of Acetic Acid: Adding a catalytic amount (e.g., 1-2 equivalents) of a weak acid like acetic acid can catalyze the dehydration step, accelerating imine formation.[7]
Significant amount of 2-butanol is detected as a byproduct. Non-selective Reduction: The reducing agent is reducing the starting ketone (butan-2-one) in addition to the imine. This is a common issue when using stronger, less selective reducing agents like NaBH₄.[9]Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃): As discussed, STAB is the superior reagent for this transformation due to its high selectivity for the iminium ion over the ketone.[5][6] This will drastically reduce or eliminate the formation of 2-butanol.
Reaction appears to stall before completion. Reagent Degradation or Insufficient Stoichiometry: The reducing agent (especially STAB) is sensitive to moisture and can decompose if exposed to atmospheric water or wet solvents.[9] Alternatively, an insufficient amount of the reducing agent was used.1. Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Verify Reagent Stoichiometry: Use a slight excess of the amine (1.05-1.1 equivalents) and a larger excess of the reducing agent (typically 1.4-1.6 equivalents) to ensure the reaction goes to completion.[5]
Q5: My final product is impure. How can I identify and remove common byproducts?

Purity issues often arise from side reactions or incomplete removal of starting materials.

  • Common Impurities:

    • Unreacted n-propylamine: A volatile starting material.

    • Tertiary amine (N-sec-Butyl-N,N-dipropylamine): From over-alkylation, though less common with reductive amination.

    • 2-butanol: From the reduction of butan-2-one.

  • Purification Strategy:

    • Acid-Base Extraction: This is a highly effective method for separating amines from neutral organic compounds.[10]

      • Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).

      • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired secondary amine and any unreacted primary amine will be protonated and move into the aqueous layer. The neutral byproduct (2-butanol) will remain in the organic layer, which can be discarded.

      • Basify the aqueous layer with a strong base (e.g., 2M NaOH) until the pH is >12. This deprotonates the amine, causing it to become insoluble in water.

      • Extract the free amine back into a fresh portion of organic solvent.

    • Fractional Distillation: this compound has a distinct boiling point. If the impurities have sufficiently different boiling points, fractional distillation under atmospheric or reduced pressure can be an effective final purification step.[11] It is particularly useful for removing any remaining starting materials.

Q6: Can I monitor the reaction progress effectively?

Yes, in-process monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 8:2) and stain with a potassium permanganate (KMnO₄) solution. The ketone starting material will show up as a spot, while the amine product will also be visible. The disappearance of the ketone spot is a good indicator of reaction completion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method. A small aliquot of the reaction mixture can be quenched, worked up, and injected. GC-MS will allow you to quantify the remaining starting materials, the desired product, and any byproducts, giving you a clear picture of the reaction's progress and efficiency.

Part 3: Experimental Protocol & Visualization

Optimized Protocol for this compound Synthesis

This protocol is based on the highly selective reductive amination using sodium triacetoxyborohydride.

Materials:

  • Butan-2-one

  • n-Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add butan-2-one (1.0 equiv).

  • Solvent & Amine Addition: Dissolve the ketone in anhydrous DCM (approx. 0.2 M concentration). Add n-propylamine (1.1 equiv) followed by glacial acetic acid (1.2 equiv).

  • Imine Formation: Stir the mixture at room temperature for 30-45 minutes to allow for the initial formation of the imine intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution. Note: The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by fractional distillation if necessary.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis reagents Butan-2-one (1.0 eq) n-Propylamine (1.1 eq) Acetic Acid (1.2 eq) solvent Anhydrous DCM reagents->solvent Dissolve imine Stir 30-45 min (Imine Formation) solvent->imine reduction Add NaBH(OAc)3 (1.5 eq) Stir 12-24h @ RT imine->reduction monitor Monitor by TLC/GC-MS reduction->monitor quench Quench with sat. NaHCO3 monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 / Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry distill Fractional Distillation dry->distill analyze Characterize Product (NMR, GC-MS) distill->analyze

Caption: Synthesis workflow for this compound.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ghosh, A. K., et al. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
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  • PubMed Central. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Retrieved from [Link]

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  • Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
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Technical Support Center: Synthesis of N-sec-Butyl-n-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of N-sec-Butyl-n-propylamine (CAS: 39190-67-5)[1][2][3][4]. This secondary amine is a valuable building block in various research and development applications. However, its synthesis can be challenging, often leading to a mixture of products that complicates purification and reduces yields. This guide is designed for researchers and development professionals to troubleshoot common issues, understand the mechanistic origins of side products, and optimize reaction conditions for a clean and efficient synthesis. We will explore the two primary synthetic routes—Direct Alkylation and Reductive Amination—and provide expert insights to navigate their respective challenges.

Part 1: Choosing Your Synthetic Strategy

The selection of a synthetic route is the most critical decision influencing the purity of the final product. The following decision tree provides a high-level overview to guide your choice.

G cluster_0 start Goal: Synthesize This compound method_choice Which starting materials are available? start->method_choice Select Synthesis Method alkylation Strategy 1: Direct Alkylation method_choice->alkylation n-Propylamine + sec-Butyl Halide reductive_amination Strategy 2: Reductive Amination method_choice->reductive_amination n-Propylamine + Butanone alkylation_pros_cons Considerations: - Simple procedure - High risk of over-alkylation - Potential for E2 elimination side products alkylation->alkylation_pros_cons reductive_pros_cons Considerations: - High selectivity for secondary amine - Milder reaction conditions - Requires specific reducing agents reductive_amination->reductive_pros_cons

Caption: Synthetic strategy selection workflow.

Part 2: Troubleshooting Guide for Direct Alkylation

Direct alkylation involves the nucleophilic substitution of a halide on a sec-butyl group by n-propylamine. While seemingly straightforward, this method is notoriously difficult to control.[5]

Frequently Asked Questions (FAQs)

Question 1: My final product is contaminated with a higher molecular weight impurity, identified as Di-sec-butyl-n-propylamine. Why does this happen and how can I prevent it?

Answer: This is the most common issue with direct amine alkylation and is caused by over-alkylation .

  • Causality (The "Runaway" Reaction): The reaction proceeds via an SN2 mechanism.[5] The initial product, this compound (a secondary amine), is generally more nucleophilic and less sterically hindered than the starting n-propylamine (a primary amine). Consequently, it effectively competes with the starting material for the remaining sec-butyl halide, leading to the formation of the tertiary amine, Di-sec-butyl-n-propylamine.[6][7] This tertiary amine can even react further to form a quaternary ammonium salt, especially with excess alkyl halide.[6] This inherent reactivity issue makes achieving high selectivity for the secondary amine challenging.[8]

  • Troubleshooting & Optimization:

    • Stoichiometric Control (Amine in Excess): The most effective strategy is to use a large excess of the starting amine (n-propylamine), typically 5-10 equivalents relative to the sec-butyl halide. This ensures the alkyl halide is more likely to encounter the primary amine, statistically favoring the desired mono-alkylation. While effective, this approach is atom-inefficient.[9]

    • Slow Addition: Add the sec-butyl halide dropwise to the reaction mixture containing the excess amine at a controlled temperature. This maintains a low instantaneous concentration of the alkylating agent, further minimizing the chance of the product reacting again.

    • Consider an Alternative Route: For high-purity applications, reductive amination is the superior method for controlling mono-alkylation and avoiding this issue entirely.[10][11]

Question 2: My GC-MS analysis shows peaks corresponding to butene isomers. Where are these coming from?

Answer: The presence of butenes (1-butene, cis/trans-2-butene) is a result of a competing E2 elimination reaction .

  • Causality (Base-Mediated Elimination): The sec-butyl halide is a secondary alkyl halide. Amines, including n-propylamine and the product amine, are not only nucleophiles but also bases. The amine can abstract a proton from the carbon adjacent to the carbon bearing the halide, leading to the elimination of H-X and the formation of a double bond. This E2 pathway competes directly with the desired SN2 substitution.[8]

  • Troubleshooting & Optimization:

    • Lower Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will favor the SN2 pathway.

    • Choice of Leaving Group: Iodides are better leaving groups but can sometimes favor elimination more than bromides. Consider using 2-bromobutane over 2-iodobutane.

    • Solvent Choice: Polar aprotic solvents (e.g., acetonitrile, DMF) are generally preferred for SN2 reactions and can help disfavor the E2 pathway compared to some protic solvents.

Alkylation Pathway Visualization

G Propylamine n-Propylamine (Primary Amine) Product This compound (Desired Secondary Amine) Propylamine->Product + secBuBr (Desired SN2) Butenes Butene Isomers (Elimination Product) Propylamine->Butenes + secBuBr (Undesired E2 Elimination) (Amine as Base) secBuBr sec-Butyl Bromide secBuBr->Product Overalkylation Di-sec-butyl-n-propylamine (Tertiary Amine) Product->Overalkylation + secBuBr (Undesired SN2 - Over-alkylation) QuatSalt Quaternary Ammonium Salt Overalkylation->QuatSalt + secBuBr (Further Over-alkylation)

Caption: Reaction pathways in direct alkylation synthesis.

Part 3: Troubleshooting Guide for Reductive Amination

Reductive amination is a highly efficient and selective method for preparing this compound.[11][12] It involves the condensation of butanone (methyl ethyl ketone) with n-propylamine to form an intermediate imine, which is then reduced in situ to the target amine.[13][14]

Frequently Asked Questions (FAQs)

Question 1: My reaction seems to stall, and I'm left with significant amounts of unreacted butanone and n-propylamine. What is the problem?

Answer: This issue typically points to problems with the first step of the reaction: imine formation .

  • Causality (Equilibrium and pH): The condensation of the ketone and amine to form the imine is a reversible equilibrium reaction that proceeds via a hemiaminal intermediate.[13] The reaction is acid-catalyzed, but the pH must be carefully controlled.

    • If pH is too high (basic): There aren't enough protons to sufficiently activate the carbonyl oxygen for the initial nucleophilic attack by the amine.

    • If pH is too low (strongly acidic): The starting n-propylamine will be fully protonated to its ammonium salt (CH₃CH₂CH₂NH₃⁺). This protonated form is no longer a nucleophile and cannot attack the carbonyl carbon. The optimal pH for imine formation is typically weakly acidic, around 4-6.

  • Troubleshooting & Optimization:

    • pH Control: Buffer the reaction or add a catalytic amount of a weak acid, such as acetic acid. Monitor the pH to ensure it remains in the optimal range.

    • Water Removal: The formation of the imine from the hemiaminal intermediate releases a molecule of water.[13] Removing this water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves) will drive the equilibrium towards the imine product, increasing the concentration of the species to be reduced.

Question 2: I've detected 2-butanol in my crude product. How is this possible, and how can I avoid it?

Answer: The formation of 2-butanol indicates that your reducing agent is reducing the starting ketone in addition to the target imine.

  • Causality (Reducing Agent Selectivity): Not all hydride reducing agents are suitable for reductive amination. Strong reducing agents like sodium borohydride (NaBH₄) can reduce both the C=O bond of the ketone and the C=N bond of the imine.[15] If the rate of ketone reduction is competitive with the rate of imine formation and reduction, a significant amount of 2-butanol will be generated as a side product.

  • Troubleshooting & Optimization:

    • Use a Selective Reducing Agent: The key is to use a milder reducing agent that is selective for the protonated imine (iminium ion) over the ketone.

      • Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice. It is stable in weakly acidic conditions and selectively reduces the iminium ion much faster than it reduces the ketone.[11][16]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent, safer alternative to NaBH₃CN that avoids the use of cyanide.[17] It is also highly selective for imines/iminium ions in the presence of ketones.[13]

Reductive Amination Pathway Visualization

G Butanone Butanone (Ketone) Imine N-propylbutan-2-imine (Intermediate) Butanone->Imine + n-Propylamine (Reversible Condensation) [H+, -H2O] Butanol 2-Butanol (Side Product) Butanone->Butanol Reduction with Non-Selective Agent (e.g., NaBH4) Propylamine n-Propylamine Propylamine->Imine Product This compound (Desired Product) Imine->Product Reduction with Selective Agent (e.g., NaBH3CN)

Caption: Reaction pathways in reductive amination synthesis.

Part 4: Summary of Key Side Products and Mitigation

Side Product NameStructure (SMILES)Primary Route of FormationCausalityRecommended Mitigation Strategy
Di-sec-butyl-n-propylamine CCC(C)N(CCC)C(C)CCDirect AlkylationOver-alkylation; product is more nucleophilic than reactant.[6][7]Use a large excess of n-propylamine; slow addition of alkyl halide; switch to reductive amination.
Butene Isomers C=CCC / CC=CCDirect AlkylationE2 Elimination; amine acts as a base on a secondary halide.Lower reaction temperature; choose appropriate leaving group and solvent.
2-Butanol CCC(C)OReductive AminationNon-selective reduction of the starting ketone.Use an imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[11][17]
N-propylbutan-2-imine CCC=NCCCReductive AminationIncomplete reduction of the imine intermediate.Ensure sufficient active reducing agent is present; allow adequate reaction time for the reduction step.

References

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

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  • Strieth-Kalthoff, F., et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 12, 1057–1064. [Link]

  • Cross, J. M., & Fugate, C. H. (1940). Studies on the Leuckart Reaction. Journal of the American Chemical Society, 62(12), 3427–3428. [Link]

  • Lehigh University. Synthesis of propyl and butyl amine. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Leuckart Reaction. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Bunnett, J. F., & Marks, J. L. (2008, December 28). Preparation of Tertiary Amines by the Leuckart Reaction. Sciencemadness.org. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • Organic Letters. (2025, October 17). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. [Link]

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  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]

  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • National Center for Biotechnology Information. Di-sec-butylamine. PubChem Compound Database. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

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  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. [Link]

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Technical Support Center: Purification of Crude N-sec-Butyl-n-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude N-sec-Butyl-n-propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this secondary amine. Our approach is rooted in practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Understanding the Challenges in this compound Purification

This compound is a secondary amine typically synthesized via the reductive amination of 2-butanone with n-propylamine. The crude product from this synthesis often contains a variety of impurities that can interfere with subsequent reactions or biological assays. The primary challenges in its purification stem from the nature of these impurities and the physical properties of the amine itself.

Common Impurities and Their Origins:

A thorough understanding of potential impurities is the first step toward effective purification. The synthesis of this compound via reductive amination can lead to several byproducts and unreacted starting materials.

ImpurityOriginBoiling Point (°C)Removal Strategy
2-ButanoneUnreacted starting material79.6Fractional Distillation
n-PropylamineUnreacted starting material48Fractional Distillation
Imine IntermediateIncomplete reductionHigher than productDistillation, Hydrolysis
N,N-di-sec-butyl-n-propylamineOver-alkylationHigher than productFractional Distillation
Solvent ResiduesReaction/Work-upVariesDistillation, Evaporation
WaterReaction/Work-up100Drying Agents, Distillation

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Distillation Issues

Q1: My this compound is decomposing during distillation. What's causing this and how can I prevent it?

A1: Decomposition of amines during distillation is often due to high temperatures. This compound has a predicted boiling point of approximately 136°C at atmospheric pressure.[1] At this temperature, oxidative degradation can occur, especially in the presence of air.

Troubleshooting Steps:

  • Switch to Vacuum Distillation: For compounds with boiling points above 150°C, or those sensitive to heat, vacuum distillation is recommended to lower the boiling point and prevent thermal decomposition.[2]

  • Inert Atmosphere: Ensure your distillation setup is under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

  • Check for Contaminants: Acidic impurities can catalyze decomposition at elevated temperatures. Consider a basic wash of your crude product before distillation.

Q2: I'm seeing significant foaming during the distillation of my amine. What can I do?

A2: Foaming in amine distillations can be caused by several factors, including the presence of surfactants, particulate matter, or high viscosity liquids.[4]

Troubleshooting Steps:

  • Filtration: Filter your crude amine solution before distillation to remove any suspended solids.

  • Anti-Foaming Agents: In some cases, a small amount of a high-boiling, inert anti-foaming agent can be added, but this should be a last resort as it introduces a new potential contaminant.

  • Controlled Heating: Heat the distillation flask slowly and evenly to avoid sudden, vigorous boiling.

Purity and Contamination Issues

Q3: After distillation, my this compound is still wet. What's the best way to dry it?

A3: It is crucial to use a drying agent that is compatible with amines. Acidic drying agents will react with your product.

Recommended Drying Agents for Amines:

  • Potassium Hydroxide (KOH): A very effective and commonly used drying agent for basic compounds.[3]

  • Calcium Oxide (CaO): Another suitable basic drying agent.

  • Molecular Sieves (3Å or 4Å): Effective for removing water, but ensure they are properly activated.

Drying Agents to Avoid with Amines:

  • Calcium Chloride (CaCl₂): Can form adducts with amines.

  • Magnesium Sulfate (MgSO₄): Can be slightly acidic and may retain some of your product.

  • Sodium Sulfate (Na₂SO₄): Generally not very efficient for drying amines.

Q4: My purified amine turns yellow/brown upon standing. Why is this happening and how can I prevent it?

A4: Discoloration of amines upon storage is typically due to air oxidation.[3]

Prevention Strategies:

  • Inert Atmosphere Storage: Store the purified amine under an inert atmosphere (nitrogen or argon).

  • Amber Glassware: Use amber-colored bottles to protect the amine from light, which can accelerate oxidation.

  • Cold Storage: Store the purified amine in a refrigerator or freezer to slow down the rate of oxidation.

Chromatography Issues

Q5: I'm trying to purify my amine using flash chromatography on silica gel, but I'm getting severe peak tailing. What's wrong?

A5: The acidic nature of silica gel interacts strongly with basic amines, leading to poor peak shape and sometimes irreversible adsorption.

Troubleshooting Flash Chromatography of Amines:

  • Mobile Phase Modification: Add a small amount of a volatile base to your mobile phase to compete with your amine for the acidic sites on the silica gel. A common choice is 0.1-1% triethylamine (Et₃N) in your eluent system (e.g., hexane/ethyl acetate).

  • Use of Amine-Functionalized Silica: For particularly problematic separations, using a pre-packed column with amine-functionalized silica can provide excellent results with standard non-polar mobile phases.

  • Alternative Stationary Phases: Basic alumina can also be used as an alternative to silica gel for the purification of basic compounds.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound

This protocol outlines the purification of crude this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Potassium hydroxide (KOH) pellets

  • Round-bottom flask

  • Short-path distillation head with condenser and receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Pre-Drying: To the crude this compound in a round-bottom flask, add a few pellets of KOH. Stir for 1-2 hours at room temperature to remove the bulk of any water.

  • Setup: Assemble the short-path distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle with stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of ~136°C.

  • Termination: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Flash Chromatography of this compound

This protocol is for the purification of small quantities of this compound or for the removal of closely boiling impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (Et₃N)

  • Flash chromatography column and system

Procedure:

  • Column Packing: Pack a flash chromatography column with silica gel using a slurry of hexane.

  • Mobile Phase Preparation: Prepare your mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5) with the addition of 0.5% (v/v) triethylamine.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity (increasing the percentage of ethyl acetate) if necessary.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of this compound and identifying any remaining impurities.

Typical GC-MS Parameters:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min
Carrier Gas Helium, constant flow at 1 mL/min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 35-350 amu

Visual Workflows and Diagrams

Purification_Workflow Crude Crude this compound Pre_Drying Pre-Drying with KOH Crude->Pre_Drying Distillation Vacuum Distillation Pre_Drying->Distillation High Boiling Impurities Purity_Check1 Purity Check (GC-MS) Distillation->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product >99% Pure Chromatography Flash Chromatography Purity_Check1->Chromatography <99% Pure Purity_Check2 Purity Check (GC-MS) Chromatography->Purity_Check2 Purity_Check2->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Distillation Start Distillation Problem Decomposition Decomposition? Start->Decomposition Foaming Foaming? Decomposition->Foaming No Use_Vacuum Use Vacuum Distillation Decomposition->Use_Vacuum Yes Filter_Crude Filter Crude Product Foaming->Filter_Crude Yes End Problem Solved Foaming->End No Inert_Atmosphere Use Inert Atmosphere Use_Vacuum->Inert_Atmosphere Inert_Atmosphere->End Control_Heating Control Heating Rate Filter_Crude->Control_Heating Control_Heating->End

Caption: Troubleshooting decision tree for distillation issues.

References

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Technical Support Center: Optimizing N-sec-Butyl-n-propylamine Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are working with N-sec-Butyl-n-propylamine. Our goal is to provide you with in-depth, actionable insights to overcome common challenges and significantly improve reaction times for substitution reactions involving this versatile secondary amine. We will move beyond simple protocols to explore the underlying chemical principles that govern reaction success.

Foundational Principles: Understanding the Reactivity of this compound

This compound is a secondary amine, and its utility in synthesis is primarily defined by the nucleophilic character of its nitrogen atom. Substitution reactions involving this amine are typically bimolecular nucleophilic substitutions (SN2).[1] Success in optimizing these reactions hinges on a clear understanding of the factors that control the SN2 mechanism.

The nitrogen lone pair in this compound acts as the nucleophile, attacking an electron-deficient (electrophilic) carbon atom, typically an alkyl halide, and displacing a leaving group.[1] However, the inherent reactivity of this amine is a delicate balance. While secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the alkyl groups, they also present greater steric hindrance.[2][3] The bulky sec-butyl group, in particular, can sterically shield the nitrogen's lone pair, potentially slowing the rate of reaction compared to less hindered amines.[3][4]

Key Factors Governing Reaction Rate

To effectively troubleshoot and optimize your reactions, it is critical to appreciate the interplay of the following factors:

  • The Substrate (Electrophile): The structure of the alkylating agent is paramount. SN2 reactions are highly sensitive to steric crowding at the reaction center. The reaction rate decreases dramatically as the substitution of the electrophilic carbon increases.[5][6]

    • Methyl & Primary Alkyl Halides: Fastest reaction rates.

    • Secondary Alkyl Halides: Much slower and often compete with elimination (E2) side reactions.

    • Tertiary Alkyl Halides: Generally do not react via the SN2 mechanism due to prohibitive steric hindrance.[5]

  • The Leaving Group: A good leaving group is one that is a stable species on its own (a weak base). The more stable the leaving group, the faster the reaction.[5] For halide leaving groups, the trend is: I- > Br- > Cl- >> F-

  • The Solvent: The choice of solvent can dramatically alter reaction kinetics. Solvents influence the stability of both the reactants and the transition state.

    • Polar Aprotic Solvents (Recommended): Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). These solvents solvate the cation but leave the nucleophile relatively "bare" and highly reactive, accelerating the SN2 reaction.[5]

    • Polar Protic Solvents (Use with Caution): Water, Methanol, Ethanol. These solvents can form hydrogen bonds with the amine's lone pair, creating a "solvent cage" that significantly reduces its nucleophilicity and slows the reaction rate.[5]

  • Temperature: Increasing the temperature generally increases the reaction rate by providing more kinetic energy for molecules to overcome the activation energy barrier. However, excessive heat can also promote undesirable side reactions, such as elimination.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Question 1: My substitution reaction is incredibly slow or appears to have stalled. What are the primary causes and how can I fix it?

This is the most frequent challenge and can almost always be traced back to one of the core principles. Follow this diagnostic workflow:

Troubleshooting Workflow for Slow Reactions

G Start Reaction is Slow/Stalled Check_Electrophile Step 1: Analyze Your Electrophile (Alkyl Halide) Start->Check_Electrophile Is_Primary Is it Methyl or Primary? Check_Electrophile->Is_Primary Structure? Is_Secondary Is it Secondary? Is_Primary->Is_Secondary No Check_LG Step 2: Evaluate Leaving Group Is_Primary->Check_LG Yes (Good) Is_Tertiary Is it Tertiary? Is_Secondary->Is_Tertiary No Is_Secondary->Check_LG Yes (Proceed with caution, expect slower rates) Is_Tertiary->Check_LG No Solution_Tertiary Result: SSolution_Tertiary2 is not feasible. Consider alternative synthetic route. Is_Tertiary->Solution_Tertiary Yes Is_Iodide Is it an Iodide (I-)? Check_LG->Is_Iodide Type? Is_Bromide Is it a Bromide (Br-)? Is_Iodide->Is_Bromide No Check_Solvent Step 3: Check Solvent Is_Iodide->Check_Solvent Yes (Optimal) Is_Chloride Is it a Chloride (Cl-)? Is_Bromide->Is_Chloride No Solution_LG Action: Convert to Iodide. Use NaI in Acetone (Finkelstein Reaction). Is_Bromide->Solution_LG Yes (Sub-optimal, consider converting) Is_Chloride->Solution_LG Yes (Poor) Is_Aprotic Is it Polar Aprotic? (ACN, DMF, Acetone) Check_Solvent->Is_Aprotic Type? Is_Protic Is it Polar Protic? (EtOH, MeOH, H2O) Is_Aprotic->Is_Protic No Solution_Heat Action: Gently increase temperature. (e.g., 40-60 °C). Monitor for side products. Is_Aprotic->Solution_Heat Yes (Good, if still slow, apply heat) Solution_Solvent Action: Switch to a Polar Aprotic Solvent. Is_Protic->Solution_Solvent Yes (Problematic) G cluster_0 SN2 Pathway (Desired) cluster_1 E2 Pathway (Side Reaction) Amine_SN2 This compound (Nucleophile) RX_SN2 R-CH2-X (Electrophile) Amine_SN2->RX_SN2 Attacks Carbon Product_SN2 Tertiary Amine Product RX_SN2->Product_SN2 Displaces X- Amine_E2 This compound (Base) RX_E2 R-CH(H)-CH2-X (Substrate) Amine_E2->RX_E2 Abstracts Proton Product_E2 Alkene Product RX_E2->Product_E2 Forms C=C, expels X-

Sources

Technical Support Center: Solvent Effects on the Reactivity of N-sec-Butyl-n-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving N-sec-Butyl-n-propylamine, with a specific focus on understanding and controlling the profound impact of solvent choice on its reactivity. As every experienced chemist knows, the solvent is not merely an inert medium but an active participant that can dictate reaction rates, mechanisms, and even product distributions. This is particularly true for nucleophilic secondary amines like this compound.

This resource is structured to move from foundational principles to practical, issue-based guidance. We will explore the causality behind experimental choices, empowering you to not just follow protocols, but to design and troubleshoot them with a deep understanding of the underlying chemistry.

Core Principles: The Solvent's Role in Amine Reactivity

This compound, a secondary amine, possesses a lone pair of electrons on its nitrogen atom, which is the heart of its nucleophilicity and basicity. The accessibility and reactivity of this lone pair are heavily influenced by the surrounding solvent molecules. The primary interactions at play are:

  • Solvation of the Amine: Polar protic solvents, such as water and alcohols, have acidic protons that can form strong hydrogen bonds with the amine's lone pair. This creates a "solvent cage" around the nitrogen, stabilizing the ground state of the amine but also sterically hindering its approach to an electrophile. This ultimately reduces its nucleophilicity and slows down reaction rates.

  • Stabilization of the Transition State: In many reactions, such as the common SN2 alkylation, the transition state is more polar than the reactants. Polar solvents, both protic and aprotic, can stabilize this charged transition state, lowering the activation energy and accelerating the reaction.

  • Solvation of Other Ions: The solvent also interacts with other species in the reaction mixture, such as the electrophile's leaving group or any counter-ions.

The interplay of these effects determines the overall outcome of the reaction. A judicious choice of solvent is therefore paramount for optimizing reaction efficiency and selectivity.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and reactivity of this compound in various solvent systems.

Q1: Why is my alkylation of this compound so slow in methanol?

A1: Your observation of slow reaction kinetics in methanol is a classic example of the solvent's role in modulating nucleophilicity. Methanol is a polar protic solvent . Its hydroxyl (-OH) group can act as a hydrogen bond donor, forming a strong hydrogen-bonding network with the lone pair of electrons on the nitrogen atom of your this compound. This "solvation cage" stabilizes the amine in its ground state, making it less available and less reactive as a nucleophile.[1] To attack an electrophile, the amine must expend energy to break free from these solvent interactions, leading to a higher activation energy and a slower reaction rate.

Q2: What type of solvent would you recommend to increase the rate of my SN2 reaction with this compound?

A2: To accelerate your SN2 reaction, you should consider switching to a polar aprotic solvent . Examples include acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents possess high dielectric constants, which are effective at stabilizing the polar transition state of an SN2 reaction.[1] Crucially, they lack acidic protons and therefore do not form strong hydrogen bonds with the amine nucleophile. This leaves the lone pair on the nitrogen more "naked" and accessible for nucleophilic attack, significantly increasing the reaction rate. For instance, the rate of the Menshutkin reaction (alkylation of an amine) can be orders of magnitude faster in a polar aprotic solvent compared to a nonpolar or even a polar protic one.

Q3: I am observing the formation of multiple alkylated products (overalkylation). Can the solvent influence this?

A3: While overalkylation is a common issue in amine alkylations due to the increasing nucleophilicity of the product amine (tertiary amine in your case), the solvent choice can exacerbate this problem. In a polar aprotic solvent that significantly accelerates the reaction, the newly formed, more nucleophilic tertiary amine can compete more effectively with the starting secondary amine for the remaining alkylating agent.

To mitigate this, you might consider:

  • Using a less polar solvent to temper the reactivity, although this will slow down your desired reaction as well.

  • Employing a large excess of the this compound to statistically favor its reaction with the electrophile.

  • A more robust solution is often to switch to a different synthetic strategy, such as reductive amination, which is less prone to overalkylation.

Q4: Can I use a nonpolar solvent like hexane for my reaction?

A4: While technically possible, using a nonpolar solvent like hexane is generally not recommended for reactions involving charged or highly polar transition states, such as SN2 alkylations. Nonpolar solvents are poor at stabilizing the polar transition state, which leads to a very high activation energy and an extremely slow reaction rate.[1] Additionally, the solubility of the starting materials and any ionic byproducts may be very low in nonpolar solvents, leading to a heterogeneous and inefficient reaction mixture.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered in reactions involving this compound, with a focus on solvent-related issues.

Problem Potential Solvent-Related Cause Troubleshooting Steps & Explanation
Low or No Reaction Yield Inappropriate Solvent Polarity: Using a nonpolar solvent for a reaction with a polar transition state. Protic Solvent Inhibition: Using a polar protic solvent (e.g., ethanol, water) that is deactivating the nucleophile.1. Switch to a Polar Aprotic Solvent: For SN2 reactions, change the solvent to DMF, DMSO, or acetonitrile to enhance nucleophilicity and stabilize the transition state. 2. Increase Reaction Temperature: If you are limited to a less ideal solvent, increasing the temperature can provide the necessary energy to overcome the activation barrier. Monitor for side reactions.
Formation of Elimination (E2) Products Sterically Hindered Base/Nucleophile in a Protic Solvent: While this compound is not excessively bulky, a combination of a sterically demanding electrophile and a protic solvent can favor elimination over substitution. The protic solvent can hinder the nucleophilic attack required for SN2, making the amine act more as a base, abstracting a proton to induce elimination.1. Use a Polar Aprotic Solvent: This will enhance the nucleophilicity of the amine relative to its basicity, favoring the SN2 pathway. 2. Choose a Less Sterically Hindered Electrophile: If possible, opt for a primary alkyl halide over a secondary or tertiary one.
Poor Solubility of Reagents or Products Mismatch in Polarity: Trying to dissolve polar, ionic starting materials or forming ionic products in a nonpolar solvent.1. Select a Solvent with Appropriate Polarity: Use a polar aprotic solvent like DMF or DMSO for good solubility of a wide range of organic and ionic compounds. 2. Consider a Solvent Mixture: A mixture of solvents can sometimes provide the ideal balance of reactivity and solubility.
Side Reactions with the Solvent Reactive Solvent: Some solvents can participate in the reaction. For example, in reductive aminations, primary or secondary alcohols can sometimes be oxidized to aldehydes or ketones, which can then react with the amine.1. Choose an Inert Solvent: Select a solvent that is known to be unreactive under your reaction conditions. For reductive aminations, non-alcoholic solvents like THF or dichloromethane are often preferred. 2. Review Solvent Compatibility: Always check the compatibility of your chosen solvent with all reagents and reaction conditions.

Quantitative Data: The Impact of Solvent on Reaction Rates

SolventSolvent TypeDielectric Constant (ε)Relative Rate Constant (krel)
HexaneNonpolar Aprotic1.91
Diethyl EtherNonpolar Aprotic4.3~10
Tetrahydrofuran (THF)Polar Aprotic7.5~100
AcetonePolar Aprotic21~500
Dimethylformamide (DMF)Polar Aprotic37~2,800
Acetonitrile (ACN)Polar Aprotic37.5~5,000
Dimethyl Sulfoxide (DMSO)Polar Aprotic47~10,000
MethanolPolar Protic33~50
WaterPolar Protic80~20

Note: The relative rate constants are approximate and intended for comparative purposes to illustrate the trend.

As the data clearly shows, polar aprotic solvents provide a significant rate enhancement compared to nonpolar and polar protic solvents. The highest rates are observed in highly polar aprotic solvents like DMSO and ACN.

Experimental Protocols

Protocol 1: Solvent Screening for Optimal Reaction Rate

Objective: To empirically determine the best solvent for the alkylation of this compound with a given electrophile.

Materials:

  • This compound

  • Electrophile (e.g., 1-bromobutane)

  • A selection of anhydrous solvents (e.g., hexane, THF, acetonitrile, DMF, methanol)

  • Inert gas (Nitrogen or Argon)

  • Reaction vials with septa

  • Stir bars

  • Heating block or oil bath

  • GC-MS or HPLC for analysis

Procedure:

  • Set up a series of identical reactions in separate vials, each containing a different solvent.

  • In each vial, dissolve this compound (1.2 equivalents) and a stir bar in the chosen solvent (e.g., 2 mL) under an inert atmosphere.

  • Add the electrophile (1.0 equivalent) to each vial.

  • Stir all reactions at a constant temperature (e.g., 50 °C).

  • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture.

  • Quench the aliquot with a suitable reagent (e.g., dilute acid).

  • Analyze the quenched aliquots by GC-MS or HPLC to determine the extent of product formation.

  • Plot the percentage conversion against time for each solvent to determine the relative reaction rates.

Diagrams

Diagram 1: Solvent Effects on Nucleophilicity

Caption: Influence of protic vs. aprotic solvents on amine nucleophilicity.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Yield Start Low Reaction Yield Observed Check_Solvent Analyze Solvent Choice Start->Check_Solvent Solvent_Type Protic or Aprotic? Check_Solvent->Solvent_Type Protic_Path If Protic: Switch to Polar Aprotic (e.g., ACN, DMF) Solvent_Type->Protic_Path Protic Aprotic_Path If Aprotic: Consider Other Factors (Temp, Conc, Reagent Purity) Solvent_Type->Aprotic_Path Aprotic Re-evaluate Re-run Experiment & Evaluate Protic_Path->Re-evaluate Aprotic_Path->Re-evaluate

Caption: Decision tree for troubleshooting low yield based on solvent type.

References

  • Pearson+. (n.d.). The reaction of an amine with an alkyl halide gives an ammonium salt. Study Prep. Retrieved from [Link]

Sources

Technical Support Center: Optimizing N-sec-Butyl-n-propylamine Synthesis via Catalyst Selection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals embarking on the synthesis of N-sec-butyl-n-propylamine, the choice of catalyst is a critical determinant of reaction efficiency, selectivity, and overall success. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of this reductive amination reaction. Our focus is on providing practical, field-proven insights to empower you to overcome common challenges and optimize your synthetic outcomes.

The Critical Role of the Catalyst in this compound Synthesis

The formation of this compound is most commonly achieved through the reductive amination of 2-butanone with n-propylamine. This process involves the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine. The catalyst plays a pivotal role in facilitating both the imine formation and its reduction, influencing reaction kinetics and selectivity.[1][2]

The selection of an appropriate catalyst is paramount to steer the reaction towards high yields of the target secondary amine while minimizing side reactions such as over-alkylation to the tertiary amine or the formation of undesired byproducts.[3][4] Both homogeneous and heterogeneous catalysts have been employed for reductive aminations, each with its own set of advantages and challenges.[5]

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific problems that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.

Issue 1: Low Conversion of Starting Materials

Question: My reaction shows a low conversion of 2-butanone and n-propylamine, even after an extended reaction time. What are the likely causes and how can I improve the conversion rate?

Answer:

Low conversion is a frequent challenge that can often be traced back to several factors related to the catalyst and reaction conditions.

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under your current experimental setup. For instance, some nickel-based heterogeneous catalysts require specific pre-activation steps, such as reduction under a hydrogen atmosphere, to achieve optimal activity.[6][7]

  • Catalyst Poisoning: The presence of impurities in your reactants or solvent can poison the catalyst, rendering it inactive. Water, in particular, can be detrimental to some catalytic systems. Ensure your reagents and solvent are sufficiently dry.

  • Suboptimal Reaction Conditions: Temperature and pressure play a crucial role. Reductive aminations are often performed at elevated temperatures and hydrogen pressures to drive the reaction forward. A systematic optimization of these parameters is recommended.

  • Poor Mixing: In the case of heterogeneous catalysts, inefficient stirring can lead to poor contact between the reactants and the catalyst surface, resulting in low conversion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction conversion.

Experimental Protocol for Catalyst Activation (Example: Nickel Catalyst):

  • Place the nickel catalyst in the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the catalyst to the temperature specified by the manufacturer (typically 200-400°C) under a flow of hydrogen gas for 2-4 hours.

  • Cool the catalyst to the desired reaction temperature under the hydrogen atmosphere before introducing the reactants.

Issue 2: Poor Selectivity - Formation of Tertiary Amine

Question: My main product is the tertiary amine, N,N-di(sec-butyl)-n-propylamine, instead of the desired secondary amine. How can I improve the selectivity for this compound?

Answer:

The formation of tertiary amines is a common side reaction in reductive aminations, arising from the further reaction of the newly formed secondary amine with another molecule of the carbonyl compound.[4]

  • Stoichiometry of Reactants: Using an excess of the primary amine (n-propylamine) relative to the ketone (2-butanone) can statistically favor the formation of the secondary amine.

  • Catalyst Choice: Some catalysts exhibit higher selectivity for secondary amine formation. For instance, certain iridium or ruthenium-based homogeneous catalysts have shown high selectivity in related N-alkylation reactions.[8][9] Sterically hindered catalysts can also disfavor the formation of the bulkier tertiary amine.

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation step more significantly than the first, thereby improving selectivity.

Strategies for Enhancing Selectivity:

StrategyRationaleRecommended Action
Adjust Reactant Ratio An excess of n-propylamine shifts the equilibrium towards the formation of the initial imine and subsequent secondary amine.Use a 1.5 to 3-fold molar excess of n-propylamine relative to 2-butanone.
Catalyst Screening Different metals and ligand systems have inherent selectivities.Screen a panel of catalysts, including those known for selective mono-alkylation such as certain iridium or copper complexes.[10][11]
Temperature Optimization The activation energy for the second alkylation may be higher.Perform the reaction at a lower temperature and monitor the product distribution over time.
Issue 3: Catalyst Deactivation and Reusability (for Heterogeneous Catalysts)

Question: My heterogeneous catalyst shows a significant drop in activity upon reuse. What could be causing this deactivation, and how can I improve its reusability?

Answer:

Catalyst deactivation is a critical consideration for the practical application of heterogeneous catalysts. Several mechanisms can contribute to the loss of activity.

  • Leaching of Active Metals: The active metal component of the catalyst may leach into the reaction mixture, leading to a permanent loss of active sites.

  • Fouling: The catalyst surface can be blocked by the adsorption of high molecular weight byproducts or polymers formed during the reaction.

  • Sintering: At high reaction temperatures, the metal nanoparticles on the support can agglomerate, reducing the active surface area.

Protocol for Catalyst Regeneration:

  • After the reaction, filter the catalyst from the reaction mixture.

  • Wash the catalyst extensively with a suitable solvent (e.g., ethanol, then hexane) to remove adsorbed species.

  • Dry the catalyst under vacuum.

  • For some catalysts, a calcination step followed by re-reduction (as described in Issue 1) may be necessary to restore activity.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between homogeneous and heterogeneous catalysts for this reaction?

A1: Homogeneous catalysts are soluble in the reaction medium, often leading to higher activity and selectivity due to well-defined active sites.[12] However, their separation from the product can be challenging. Heterogeneous catalysts are in a different phase from the reaction mixture (typically a solid catalyst in a liquid phase), which allows for easy separation and recycling.[6][7] However, they may exhibit lower activity and can be more prone to deactivation.

Q2: Which reducing agent is most suitable for the reductive amination to form this compound?

A2: A variety of reducing agents can be used. For laboratory-scale synthesis, sodium triacetoxyborohydride (STAB) is a mild and selective reagent that is often effective.[13] For larger-scale industrial processes, catalytic hydrogenation using molecular hydrogen (H₂) is generally preferred due to its cost-effectiveness and atom economy.[1]

Q3: Can I use n-propyl alcohol instead of n-propylamine directly with 2-butanone?

A3: This type of reaction, known as N-alkylation of amines with alcohols, is possible but typically requires a "borrowing hydrogen" or "hydrogen autotransfer" catalyst.[14] These catalysts, often based on iridium, ruthenium, or nickel, can transiently oxidize the alcohol to an aldehyde, which then undergoes reductive amination with an amine.[6][8] This approach is considered a green chemistry alternative as it avoids the pre-synthesis of the amine.

Q4: How does the steric hindrance of the sec-butyl group affect the reaction?

A4: The steric bulk of the sec-butyl group, introduced from 2-butanone, can influence the reaction rate.[15] Compared to a less hindered ketone, the formation of the imine intermediate might be slower. This steric hindrance can also play a role in disfavoring the formation of the tertiary amine, which would be even more sterically congested.

Q5: What analytical techniques are recommended for monitoring the reaction progress?

A5: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent technique for monitoring the disappearance of reactants and the formation of the product and byproducts. Thin-layer chromatography (TLC) can also be a quick and convenient method for qualitative monitoring.

References

  • Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. PMC - NIH. [Link]

  • Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]

  • Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ACS Catalysis. [Link]

  • Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ResearchGate. [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.[Link]

  • N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts. RSC Publishing. [Link]

  • The Synthesis of Amines by the Homogeneous Hydrogenation of Secondary and Primary Amides. ResearchGate. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Selective Synthesis of Amines by Heterogeneous Co Catalysts via Borrowing Hydrogen Protocols. American Chemical Society. [Link]

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science (RSC Publishing). [Link]

  • Synthesis of secondary amines by reductive amination of aldehydes with nitroarenes over supported copper catalysts in a flow reactor. ResearchGate. [Link]

  • Homogeneous & Heterogeneous Catalysts. A Level Chemistry - Save My Exams. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Preventing decomposition of N-sec-Butyl-n-propylamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition During Storage for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) About N-sec-Butyl-n-propylamine Stability

Q1: I've noticed a change in the color and odor of my stored this compound. What could be the cause?

A change in the physical appearance of this compound, such as developing a yellow color or a stronger, more unpleasant odor, is often an indicator of decomposition. Aliphatic amines are susceptible to degradation through several pathways, primarily oxidation and reaction with atmospheric components.

Q2: What are the likely decomposition products forming in my sample?

Based on the chemistry of secondary aliphatic amines, the primary degradation pathways involve:

  • Oxidation: Autoxidation can occur upon exposure to air (oxygen). This process can lead to the formation of hydroperoxides, which can further react to form hydroxylamines and nitrones.

  • Reaction with Carbon Dioxide: Secondary amines can react with atmospheric carbon dioxide to form carbamate salts. While often reversible, this can alter the purity and properties of the amine.

  • Reaction with Atmospheric Nitrogen Oxides: In the presence of nitrogen oxides (NOx), which can be present in laboratory air, secondary amines can form N-nitrosamines. These compounds are often a significant concern due to their potential carcinogenicity.

Q3: Can I still use my this compound if I suspect it has started to decompose?

The suitability of a partially decomposed sample depends entirely on your specific application. For applications requiring high purity, such as in pharmaceutical development or sensitive chemical synthesis, the presence of impurities could significantly impact your results. We strongly recommend performing a purity analysis before using a sample that shows any signs of degradation.

Troubleshooting Guide: Investigating and Confirming Decomposition

If you suspect that your this compound has degraded, a systematic analytical approach is necessary to confirm your suspicions and identify the impurities.

Visual Inspection and Physical Properties

A preliminary assessment can often provide valuable clues.

ObservationPotential Cause of Decomposition
Color Change (Colorless to Yellow/Brown) Oxidation, formation of nitrated or nitrosated species.
Increased Viscosity Formation of higher molecular weight products or salts (e.g., carbamates).
Pungent or Altered Odor Formation of various degradation byproducts.
Precipitate Formation Formation of insoluble salts (e.g., carbamates).
Analytical Workflows for Purity Assessment

To definitively identify and quantify degradation products, we recommend the following analytical techniques.

Workflow for Identifying Decomposition Products

G cluster_0 Optimal Storage Conditions cluster_1 Handling Procedures A Store under an inert atmosphere (Nitrogen or Argon) B Use amber glass vials or bottles to protect from light C Seal containers tightly with high-quality caps and septa D Store in a cool, dry, and well-ventilated area E Maintain storage temperature below 25 °C F Minimize exposure to air and moisture when handling G Use dry syringes and needles for transfers H Re-purge the container with inert gas after each use

Technical Support Center: Troubleshooting Low Conversion Rates in Amination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amination reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in both reductive amination and Buchwald-Hartwig amination reactions. As a Senior Application Scientist, this guide synthesizes fundamental principles with practical, field-proven solutions.

Section 1: Reductive Amination

Reductive amination is a cornerstone for C-N bond formation, yet its success hinges on a delicate balance of factors. This section addresses the most common pitfalls.

Frequently Asked Questions (FAQs) - Reductive Amination

Q1: My reductive amination is sluggish or stalling completely. I see a significant amount of unreacted starting carbonyl. What's the likely cause?

A1: This is a classic issue often pointing to inefficient imine or iminium ion formation, or a reducing agent that is too reactive under the reaction conditions.

  • Causality: The mechanism of reductive amination involves the initial formation of an imine or iminium ion, which is then reduced.[1] If the equilibrium of the initial condensation between the amine and the carbonyl compound does not favor the imine, the reducing agent may instead reduce the starting aldehyde or ketone, leading to low yields of the desired amine.[2][3]

  • Troubleshooting Protocol:

    • pH Adjustment: Imine formation is often catalyzed by mild acid (typically pH 4-5).[2] If the reaction medium is neutral or basic, the initial condensation will be slow. Conversely, if the pH is too low, the amine nucleophile will be protonated and non-nucleophilic.[2] Try adding a catalytic amount of acetic acid.

    • Water Removal: The formation of an imine from an amine and a carbonyl compound produces water. This is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials.[4] Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.

    • Two-Step Procedure: If a one-pot reaction is failing, consider a two-step approach. First, form the imine by mixing the amine and carbonyl compound, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene as the solvent). Once the imine is formed (confirm by TLC, GC, or NMR), then add the reducing agent.[5]

Q2: I'm using sodium borohydride (NaBH₄) and getting a mixture of my desired amine and the alcohol from the reduction of my starting carbonyl. How can I improve selectivity?

A2: Sodium borohydride is a powerful reducing agent and can lack the necessary chemoselectivity to reduce the imine in the presence of the starting carbonyl.[1] This is especially true for more reactive aldehydes.

  • Causality: The rate of reduction of the carbonyl by NaBH₄ can be competitive with the rate of imine formation.[3] To favor the desired reaction, the imine needs to be present in a sufficient concentration before the reducing agent is introduced.

  • Recommended Action:

    • Switch to a More Selective Reducing Agent: The most common solution is to switch to a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for one-pot reductive aminations because they reduce iminium ions much faster than ketones or aldehydes.[1][6][7]

    • Procedural Modification with NaBH₄: If you must use NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[2][3] Mix the amine and carbonyl compound in the solvent and stir for 1-2 hours at room temperature before slowly adding the NaBH₄.

Below is a table comparing common reducing agents for reductive amination:

Reducing AgentCommon AbbreviationSelectivityProsCons
Sodium BorohydrideNaBH₄Low; can reduce aldehydes and ketones.[1]Inexpensive, readily available.Often requires a two-step procedure for good yields.[1]
Sodium CyanoborohydrideNaBH₃CNHigh; selectively reduces iminium ions over carbonyls.[1][2] Stable in mildly acidic conditions.[4]Allows for convenient one-pot reactions.[1]Highly toxic and generates cyanide waste.[1]
Sodium TriacetoxyborohydrideNaBH(OAc)₃ or STABHigh; very effective for a wide range of aldehydes and ketones.[1][7]Less toxic than NaBH₃CN, mild, and highly selective, making it a safer alternative.[1][6]More expensive than NaBH₄.

Section 2: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. However, its success is highly dependent on the intricate interplay between the catalyst, ligand, base, and substrates.

Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig reaction is not working, and I observe a black precipitate. What is happening?

A1: The formation of a black precipitate is almost certainly palladium black, the catalytically inactive, aggregated form of palladium metal.[8] This indicates catalyst decomposition and is a common reason for low or no conversion.

  • Causality: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized.[9][10] High temperatures can also accelerate catalyst decomposition.[9] An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[9]

  • Troubleshooting Protocol:

    • Ensure an Inert Atmosphere: Rigorously degas your solvent(s) and reaction mixture (e.g., by sparging with argon or nitrogen for 20-30 minutes or by several freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.[9]

    • Optimize Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial to stabilize the catalyst.[9]

    • Control the Temperature: Avoid excessively high temperatures. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[9]

    • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) pre-catalyst. These are often more stable and provide more reproducible results.[11]

Q2: I'm attempting to couple a heteroaryl halide with an amine, and the reaction is very sluggish. What are the specific challenges with heteroaromatic substrates?

A2: Heteroaromatic substrates, especially those containing nitrogen (e.g., pyridines, imidazoles), are notoriously challenging in Buchwald-Hartwig aminations.[9][12]

  • Causality: The lone pair of electrons on the nitrogen atom of the heteroaryl ring can coordinate to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[9][10] This is a major catalyst deactivation pathway.

  • Recommended Action:

    • Ligand Selection is Critical: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[10][13] These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination of the heteroaryl nitrogen.[14]

    • Solvent and Base Choice: The solvent and base can significantly impact catalyst stability and reaction kinetics. Anhydrous, deoxygenated solvents are crucial.[9] Common choices include toluene, dioxane, and THF. The base should be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of sensitive substrates.[9]

The following workflow can guide your troubleshooting process for Buchwald-Hartwig reactions:

Buchwald_Hartwig_Troubleshooting start Low Conversion in Buchwald-Hartwig Amination check_precipitate Is a black precipitate (Palladium Black) observed? start->check_precipitate inert_atmosphere Improve Inert Atmosphere: - Degas solvents thoroughly - Maintain positive N2/Ar pressure check_precipitate->inert_atmosphere Yes check_substrate Are you using a challenging substrate? (e.g., heteroaryl halide, aryl chloride) check_precipitate->check_substrate No optimize_ligand_ratio Optimize Ligand:Pd Ratio: - Try a slight excess of ligand inert_atmosphere->optimize_ligand_ratio control_temp Lower Reaction Temperature optimize_ligand_ratio->control_temp use_precatalyst Use a well-defined Pd(0) pre-catalyst control_temp->use_precatalyst screen_ligands Screen Bulky, Electron-Rich Ligands: - Buchwald ligands (XPhos, SPhos) - NHC ligands check_substrate->screen_ligands Yes general_checks General Troubleshooting check_substrate->general_checks No screen_conditions Screen Reaction Conditions: - Solvents (Toluene, Dioxane, THF) - Bases (NaOtBu, K3PO4, Cs2CO3) screen_ligands->screen_conditions reagent_quality Check Reagent Quality: - Fresh catalyst, ligand, and base - Anhydrous solvents general_checks->reagent_quality monitor_reaction Monitor Reaction Progress: - TLC, GC/MS, LC/MS reagent_quality->monitor_reaction

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Section 3: General Experimental and Analytical Protocols

Q3: How can I effectively monitor the progress of my amination reaction?

A3: Real-time or frequent monitoring is crucial to understand reaction kinetics and identify when a reaction has stalled.

  • Thin Layer Chromatography (TLC): The quickest and most straightforward method. It's excellent for qualitatively tracking the consumption of starting materials and the appearance of the product.

  • Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are quantitative and provide more detailed information. They can confirm the identity of the product and byproducts via mass-to-charge ratio and help determine the percentage conversion.[10][15] Real-time monitoring using mass spectrometry is also a powerful tool for mechanistic studies.[16]

Protocol: General Procedure for a Trial Reductive Amination using STAB
  • To a round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.0 mmol, 1.0 equiv.) and the amine (1.1 mmol, 1.1 equiv.).

  • Add an appropriate solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), 5 mL).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv.) in one portion.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC/MS.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[1]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify as necessary, typically by flash column chromatography.

Protocol: General Procedure for a Trial Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.).

  • Add the palladium pre-catalyst (e.g., 1-2 mol%) and the ligand (e.g., 1.2-2.4 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC, GC/MS, or LC/MS.

  • After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. (n.d.). Interchim. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Purification of amine reaction mixtures. (1945).
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (1996). The Journal of Organic Chemistry. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction. (2019). ChemRxiv. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. [Link]

  • What are the factors for catalysts desactivation?. (2019). ResearchGate. [Link]

  • Reaction optimization for the catalytic reductive amination of esters. (n.d.). ResearchGate. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). Reaction Chemistry & Engineering. [Link]

  • Reductive Amination - Common Conditions. (n.d.). The Synthetic Organic Chemistry Website. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]

  • Amine Analysis and Monitoring – A Practical Approach. (n.d.). PPCHEM AG. [Link]

  • Optimization of reaction conditions for C-H amination. (n.d.). ResearchGate. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2024). Reddit. [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2023). National Institutes of Health. [Link]

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Technical Support Center: Work-up Procedures for N-sec-Butyl-n-propylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reaction work-ups involving N-sec-Butyl-n-propylamine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into the purification and isolation of products derived from this versatile secondary amine. Moving beyond simple step-by-step instructions, this document explains the causality behind procedural choices to ensure you can adapt, troubleshoot, and achieve high purity and yield in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the work-up of reactions involving this compound and other basic amine products.

Q1: What is the core principle of an acid-base extraction for purifying this compound?

Acid-base extraction is a cornerstone of liquid-liquid extraction used to separate compounds based on their acidic or basic properties.[1] For a basic compound like this compound, the principle is to convert it into its water-soluble salt form. By washing the organic reaction mixture with an aqueous acid (e.g., 1M HCl), the amine is protonated to form an ammonium salt.[2][3][4] This charged species is soluble in the aqueous layer and can be separated from neutral or acidic organic compounds, which remain in the organic layer.[3] To recover the amine, the aqueous layer is then made basic (e.g., with 2M NaOH) to regenerate the neutral, water-insoluble amine, which can then be extracted back into a fresh organic solvent.[2][3]

Q2: My amine product won't separate from the aqueous layer after basification. What's wrong?

This common issue usually points to insufficient basification. The pH of the aqueous layer must be high enough to fully deprotonate the ammonium salt back to the free amine.

  • Causality: The water solubility of the amine salt is significantly higher than that of the neutral amine. If the pH is not sufficiently basic, a significant portion of the product will remain in its protonated, water-soluble form.

  • Solution: Use pH paper or a pH meter to check the aqueous layer. Ensure the pH is greater than the pKa of the conjugate acid of the amine (for secondary amines, a pH of 9-10 or higher is a safe target).[2] Add more base, such as 2M or 6M NaOH, until this pH is achieved, then re-attempt the extraction.

Q3: I see an insoluble solid crashing out during my acidic wash. What should I do?

This typically indicates that the ammonium salt of your amine has limited solubility in the aqueous and/or organic layers.

  • Causality: While many ammonium salts are water-soluble, highly substituted or larger amines can form salts that are less soluble, especially in concentrated solutions.

  • Solution: Add more water to the separatory funnel to dissolve the salt. If it persists, you may need to perform a filtration to collect the solid salt. The salt can then be dissolved in water, basified, and extracted separately. Alternatively, if the goal is to remove the amine from other organic components, you can proceed with the separation and deal with the precipitated salt afterward.

Q4: Can I use a different acid or base than HCl/NaOH?

Yes, but the choice should be made carefully.

  • Acids: Dilute sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) can be used. However, be cautious as they can sometimes form less soluble salts than HCl.

  • Bases: Potassium hydroxide (KOH) is a common alternative to NaOH. For sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used, but you must ensure the pH is high enough to deprotonate the amine. Bicarbonate is generally only basic enough to neutralize strong acids and may not be effective for liberating the free amine.[2]

Q5: How do I properly dry the final organic layer containing my amine?

Choosing the correct drying agent is crucial to avoid unwanted reactions and ensure a water-free product.

  • Recommended Agents: Anhydrous sodium sulfate (Na₂SO₄) is a neutral and safe choice. Anhydrous magnesium sulfate (MgSO₄) is faster and more efficient but slightly acidic, which is usually not a problem for free amines.[5] Anhydrous potassium carbonate (K₂CO₃) is an excellent choice as it is a basic drying agent and will not react with the amine product.[6]

  • Agents to Avoid: Avoid acidic drying agents like calcium chloride (CaCl₂), which can form complexes with amines.

Part 2: Troubleshooting Guide: A Step-by-Step Workflow

This section provides a systematic approach to troubleshooting common issues that arise during the work-up of this compound reactions.

Here is a generalized workflow for isolating a basic amine product like this compound.

Workup_Workflow Start Crude Reaction Mixture Quench Step 1: Quench Reaction Start->Quench Dilute Dilute with Organic Solvent (e.g., EtOAc, DCM) Quench->Dilute Acid_Wash Step 2: Acidic Wash (e.g., 1M HCl) Dilute->Acid_Wash Separate_1 Separate Layers Acid_Wash->Separate_1 Organic_Layer_1 Organic Layer (Contains Neutral/Acidic Impurities) Separate_1->Organic_Layer_1 Organic Aqueous_Layer_1 Aqueous Layer (Contains Protonated Amine) Separate_1->Aqueous_Layer_1 Aqueous Basify Step 3: Basify Aqueous Layer (e.g., 2M NaOH to pH > 9) Aqueous_Layer_1->Basify Back_Extract Step 4: Back-Extract with Fresh Organic Solvent Basify->Back_Extract Separate_2 Separate Layers Back_Extract->Separate_2 Organic_Layer_2 Combined Organic Layers (Contains Pure Amine) Separate_2->Organic_Layer_2 Organic Aqueous_Layer_2 Aqueous Waste Separate_2->Aqueous_Layer_2 Aqueous Wash_Dry Step 5: Wash with Brine & Dry (e.g., over Na2SO4) Organic_Layer_2->Wash_Dry Evaporate Step 6: Solvent Removal (Rotary Evaporation) Wash_Dry->Evaporate End Pure Amine Product Evaporate->End

Caption: Standard acid-base extraction workflow for isolating a basic amine product.

Problem: Persistent Emulsions During Extraction

An emulsion is a stable mixture of two immiscible liquids, appearing as a cloudy or foamy layer between the organic and aqueous phases, making separation impossible.[7][8]

  • Common Causes:

    • High concentration of surfactant-like byproducts.[7]

    • Presence of fine particulate matter.

    • Vigorous shaking of the separatory funnel, especially with chlorinated solvents like dichloromethane (DCM).[9]

  • Solutions:

Solution TechniqueDescription & Causality
Gentle Swirling Instead of vigorous shaking, gently invert or swirl the separatory funnel. This minimizes the energy input that creates fine droplets, thus preventing emulsion formation.[7]
Addition of Brine Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, helping to force the separation of the two layers ("salting out").[7][8][9]
Filtration Filter the entire mixture through a pad of Celite® or glass wool. This removes particulate matter that can stabilize an emulsion.[7][10]
Centrifugation If the volume is manageable, centrifuging the mixture can provide the force needed to break the emulsion and separate the layers.[7]
Solvent Modification Adding a small amount of a different organic solvent can alter the overall polarity and help break the emulsion.[7]

Problem: Product Loss or Low Yield

Low yield can be attributed to several factors throughout the work-up process.

  • Cause 1: Incomplete Extraction.

    • Explanation: A single extraction is often insufficient to transfer the entire product between phases. The partition coefficient dictates that the compound will distribute between the two solvents.

    • Solution: Always perform multiple extractions (typically 2-3) with fresh solvent and combine the desired layers.[3][11] This ensures a more complete transfer of the product.

  • Cause 2: Product Volatility.

    • Explanation: this compound has a predicted boiling point of approximately 136°C (409 K).[12] Aggressive solvent removal on a rotary evaporator, especially at high temperatures and low pressures, can lead to significant loss of the product.

    • Solution: Remove the solvent under reduced pressure at a moderate temperature (e.g., a 30-40°C water bath). Once the bulk of the solvent is removed, avoid leaving the flask on the rotary evaporator for an extended period.

  • Cause 3: Incorrect pH.

    • Explanation: As mentioned in the FAQ, failure to reach the correct pH during the acidic or basic wash will lead to incomplete transfer of the amine into the desired layer.

    • Solution: Always verify the pH of the aqueous layer with pH paper after adding acid or base.

Part 3: Specific Reaction Case Studies

The optimal work-up procedure is highly dependent on the nature of the reaction and the product formed.

Reductive amination is a common method for synthesizing secondary amines like this compound, often from n-propylamine and butanone using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[13][14]

  • Anticipated Impurities: Unreacted n-propylamine, borate salts, and acetic acid (from the reducing agent).

  • Work-up Strategy: The standard acid-base extraction is highly effective here.

    • Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic reaction medium and quench any remaining reducing agent.

    • Extract: Dilute with an organic solvent (e.g., ethyl acetate) and perform the acid-base extraction as detailed in the workflow diagram above. The acidic wash (1M HCl) will extract your desired secondary amine product as well as any unreacted primary amine starting material.

    • Isolate: After basifying the aqueous layer and back-extracting, the final organic layer will contain your product. The primary amine starting material is more volatile and can often be removed during solvent evaporation or by vacuum distillation if necessary.

When this compound is reacted with an acylating agent (e.g., acetyl chloride) to form an N-acyl-N-sec-butyl-n-propylamine, the product is a neutral tertiary amide.[15] This fundamentally changes the work-up strategy.

  • Anticipated Impurities: Unreacted this compound, excess acylating agent, and the base used (e.g., triethylamine or pyridine).[16]

  • Work-up Strategy (Inverted Logic): The goal is now to remove the basic impurities from the neutral product.

Workup_Comparison cluster_0 Case 1: Basic Amine Product cluster_1 Case 2: Neutral Amide Product A_Start Crude Mixture (Basic Product + Neutral Impurities) A_Wash Wash with 1M HCl A_Start->A_Wash A_Product Product moves to Aqueous Layer A_Wash->A_Product A_Impurities Impurities stay in Organic Layer A_Wash->A_Impurities B_Start Crude Mixture (Neutral Product + Basic Impurities) B_Wash Wash with 1M HCl B_Start->B_Wash B_Product Product stays in Organic Layer B_Wash->B_Product B_Impurities Impurities move to Aqueous Layer B_Wash->B_Impurities

Caption: Comparison of extraction logic for basic vs. neutral products.

  • Detailed Protocol for N-Acylation Work-up:

    • Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., DCM or ethyl acetate).[15]

    • Acid Wash: Transfer to a separatory funnel and wash sequentially with 1M HCl (2x). This will protonate and remove the unreacted secondary amine and any amine base catalyst into the aqueous layer.

    • Base Wash: Wash with a saturated aqueous solution of NaHCO₃ (1x). This will neutralize any remaining acid and remove acidic byproducts.[17]

    • Brine Wash: Wash with brine (1x) to remove the bulk of the water from the organic layer.

    • Dry and Concentrate: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude amide, which can be further purified by chromatography if needed.[15]

References

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

  • Acid-Base Extraction Techniques. (n.d.). Coconote. [Link]

  • Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Acid–base extraction. (2023, December 1). In Wikipedia. [Link]

  • Acid and Base Extraction. (n.d.). Engineering Ideas Clinic, Confluence. [Link]

  • Purification of secondary alkyl amines. (1975).
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020, May 1). LCGC International. [Link]

  • Jha, S. C., & Ma, D. (2009). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • Drying agents and their compatibilities. (n.d.). Hive Stimulants. [Link]

  • 4.6: Step-by-Step Procedures For Extractions. (2022, April 7). Chemistry LibreTexts. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (n.d.). K-Jhil. [Link]

  • Problems with extractions. (n.d.). University of York, Chemistry Teaching Labs. [Link]

  • Acid-Base Extraction Tutorial. (2020, March 22). YouTube. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2009). ResearchGate. [Link]

  • Burfield, D. R., & Smithers, R. H. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry. [Link]

  • Separation and purification of secondary alkyl primary amines. (1969).
  • How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group? (2017). ResearchGate. [Link]

  • Amine workup. (2022). Reddit. [Link]

  • Drying Agent Selection Guide. (n.d.). Scribd. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Tutor. [Link]

  • Drying Agent Selection Guide. (n.d.). designer-drug.com. [Link]

  • N-sec-Butylpropylamine. (n.d.). PubChem. [Link]

  • Chemical Properties of this compound (CAS 39190-67-5). (n.d.). Cheméo. [Link]

  • Acetylation of Secondary amines. (2016). Chemistry Stack Exchange. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). PMC - NIH. [Link]

  • This compound. (n.d.). Chemsrc. [Link]

  • Reductive amination in case of secondary amines. (2016). Chemistry Stack Exchange. [Link]

  • This compound. (n.d.). NIST WebBook. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • This compound.pdf. (n.d.). Cheméo. [Link]

  • Synthesis of N-sec.butyl,N-sec.amylamine. (n.d.). PrepChem.com. [Link]

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Navigating Steric Hindrance in Reactions with N-sec-Butyl-n-propylamine: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-sec-Butyl-n-propylamine

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered secondary amine. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why specific experimental choices are made, ensuring your success in the lab.

Understanding the Challenge: The Structure of this compound

This compound (C₇H₁₇N) presents a unique set of challenges in chemical synthesis due to its molecular structure. The nitrogen atom, the primary site of reactivity, is flanked by a linear n-propyl group and a more sterically demanding sec-butyl group. This arrangement creates significant steric bulk around the nitrogen's lone pair of electrons, which can impede the approach of reactants and influence reaction pathways.[1][2][3]

The key to successfully employing this amine is to understand and mitigate the effects of this steric hindrance. This guide will provide troubleshooting strategies and detailed protocols to help you achieve your desired synthetic outcomes.

dot

Caption: Molecular structure of this compound highlighting the sterically demanding sec-butyl group.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common issues encountered when working with this compound.

Q1: My reaction is extremely slow or shows no conversion. What is the likely cause and how can I fix it?

A1: High Activation Energy due to Steric Hindrance

The most common reason for slow or stalled reactions with this compound is the high activation energy required for the reactants to overcome the steric repulsion from the alkyl groups surrounding the nitrogen.[3] The bulky sec-butyl group effectively shields the nitrogen's lone pair, making it a less available nucleophile.

Troubleshooting Steps:

  • Increase Reaction Temperature: Elevating the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and force of collisions, which helps to overcome the steric barrier. Start by increasing the temperature in 10-20°C increments.

  • Screen High-Boiling Point Solvents: Solvents with higher boiling points, such as DMF, DMSO, or toluene, will allow you to safely reach higher reaction temperatures.

  • Extend Reaction Time: Sterically hindered reactions often require significantly longer reaction times. Monitor the reaction progress over 24-48 hours before concluding that it has failed.

Q2: I'm observing low yields and the formation of multiple side products. How can I improve the selectivity of my reaction?

A2: Competing Pathways and Catalyst Inefficiency

Low yields and side product formation often indicate that the desired reaction pathway is not favored, or that the catalyst system is not efficient enough to promote the desired transformation over competing side reactions.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: For cross-coupling reactions (e.g., Buchwald-Hartwig amination), the choice of catalyst and ligand is critical. Sterically hindered amines often require specialized ligands that are bulky enough to promote reductive elimination but not so bulky that they prevent the amine from coordinating to the metal center.[4][5] Consider screening a panel of palladium catalysts with bulky biarylphosphine ligands like BrettPhos or RuPhos.[5]

  • Use of Additives: In some cases, additives can facilitate the reaction. For example, in reductive amination, the use of a Lewis acid can help to activate the carbonyl group, making it more susceptible to attack by the weakly nucleophilic amine.[6]

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to unwanted side reactions.

dot

Troubleshooting_Workflow start Low Reaction Yield with This compound temp Increase Temperature (e.g., in 20°C increments) start->temp check1 Is the reaction rate still too slow? temp->check1 solvent Change to a Higher Boiling Point Solvent (e.g., Toluene, DMF) check2 Is the yield still low or are side products forming? solvent->check2 catalyst Screen a Panel of Catalysts and Ligands (e.g., Bulky Phosphine Ligands) reagent Consider Alternative Reagents (e.g., More Reactive Electrophile) catalyst->reagent success Reaction Optimized reagent->success check1->solvent Yes check1->check2 No check2->catalyst Yes check2->success No

Caption: A troubleshooting workflow for addressing low yield in reactions involving this compound.

Q3: Can I use this compound in acylation reactions with acid chlorides or anhydrides?

A3: Yes, but with careful consideration of reaction conditions.

Direct acylation can be challenging due to the amine's low nucleophilicity and the potential for the amine to act as a base, causing dehydrohalogenation of the acid chloride.

Strategies for Successful Acylation:

  • Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like triethylamine or diisopropylethylamine (Hünig's base) to scavenge the HCl or carboxylic acid byproduct. This prevents the this compound from being consumed as a base.

  • Activation of the Carboxylic Acid: If starting from a carboxylic acid, use a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a more reactive intermediate.

  • Low-Temperature Addition: Add the acylating agent slowly at a low temperature (e.g., 0°C) to control the reaction exotherm and minimize side reactions.

Advanced Strategies and Protocols

For particularly challenging transformations, more advanced strategies may be required.

Strategy 1: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is often more successful than direct alkylation with hindered amines.[6][7]

Protocol: Reductive Amination of a Ketone with this compound

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 eq) and this compound (1.2 eq) in a suitable solvent such as methanol or dichloroethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. For very hindered ketones, gentle heating (40-50°C) may be necessary.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Strategy 2: Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig cross-coupling reaction is often the method of choice, especially with the development of specialized catalysts for hindered substrates.[4][5]

Table 1: Comparison of Catalysts for Coupling of a Hindered Amine with an Aryl Halide

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical YieldReference
Pd₂(dba)₃BrettPhosNaOtBuToluene100High[5]
Pd(OAc)₂RuPhosK₃PO₄Dioxane110Moderate to High[5]
CuIPyrrole-ol ligandCs₂CO₃Dioxane110Good for ortho-subst.[4]

Yields are highly substrate-dependent.

Conclusion

Working with this compound requires a thoughtful approach that directly addresses the challenges posed by its steric bulk. By understanding the underlying principles of steric hindrance and employing the strategies outlined in this guide—such as optimizing reaction conditions, selecting appropriate catalysts, and utilizing alternative reaction pathways like reductive amination—researchers can successfully incorporate this valuable building block into their synthetic schemes.

References

  • This compound Chemical Properties. Cheméo. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Institutes of Health (NIH). [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • N-sec-Butylpropylamine | C7H17N. PubChem. [Link]

  • This compound. NIST WebBook. [Link]

  • This compound. NIST WebBook. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Royal Society of Chemistry. [Link]

  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. PubMed. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. National Institutes of Health (NIH). [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides… ResearchGate. [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. ACS Publications. [Link]

  • Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox. Bioengineer.org. [Link]

  • Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. American Chemical Society. [Link]

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  • Steric effects. Wikipedia. [Link]

  • Sec-Butylamine. PubChem. [Link]

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Optimizing temperature and pressure for N-sec-Butyl-n-propylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-sec-Butyl-n-propylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this secondary amine. The information herein is grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

The synthesis of this compound, typically achieved through the reductive amination of butan-2-one with n-propylamine, is a robust reaction. However, like any chemical transformation, it can present challenges. This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of this compound

A diminished yield of the desired product is a frequent concern. Several factors can contribute to this outcome, primarily related to the equilibrium of imine formation and the efficacy of the reduction step.[1]

Potential Causes & Solutions:

  • Incomplete Imine Formation: The initial reaction between butan-2-one and n-propylamine to form the N-propylbutan-2-imine intermediate is a reversible equilibrium.[2] To drive the reaction forward, the removal of water is crucial.[1][2]

    • Solution: Employ a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[3] Alternatively, azeotropic distillation with a suitable solvent like toluene can be effective.

  • Suboptimal pH: The rate of imine formation is pH-dependent. A mildly acidic environment (pH 4-5) is generally optimal for this step.[1]

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.[3]

  • Ineffective Reducing Agent: The choice and quality of the reducing agent are critical. A strong reducing agent might prematurely reduce the starting ketone, while an old or degraded reagent will be ineffective.[1][4]

    • Solution: Utilize a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the ketone.[1][4] If using a stronger reductant like sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition.[3][5] Always verify the activity of your reducing agent.[4]

  • Suboptimal Temperature: While many reductive aminations proceed at room temperature, some systems benefit from gentle heating to facilitate imine formation. However, excessively high temperatures can lead to side reactions.

    • Solution: If the reaction is sluggish at room temperature, consider moderately increasing the temperature to the 40-50 °C range. In some cases, temperatures up to 70-75 °C might be optimal for the reductive amination of specific aldehydes.[6]

Issue 2: Presence of Impurities in the Final Product

The isolation of pure this compound can be hampered by the formation of side products.

Potential Causes & Solutions:

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of butan-2-one and n-propylamine in the crude product.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the limiting reagent. Adjust reaction time or temperature as needed.

  • Over-alkylation (Formation of Tertiary Amine): The secondary amine product can sometimes react further with the ketone, leading to the formation of a tertiary amine.[1]

    • Solution: Employing a stoichiometric amount of the amine or a slight excess of the ketone can minimize this side reaction.[1] A stepwise procedure, where the imine is formed first and then reduced, can also be beneficial.[5]

  • Formation of sec-Butanol: If a strong, non-selective reducing agent is used, or if it is added prematurely, the starting butan-2-one can be reduced to sec-butanol.[1]

    • Solution: As mentioned previously, use a milder reducing agent like NaBH(OAc)₃. If using NaBH₄, allow sufficient time for imine formation before its introduction.

Issue 3: Difficulty in Product Isolation and Purification

The physical properties of this compound can present challenges during the workup and purification stages.

Potential Causes & Solutions:

  • Emulsion Formation During Extraction: The amine product can act as a surfactant, leading to the formation of stable emulsions during aqueous workup.

    • Solution: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and break the emulsion. Slow and gentle mixing during the extraction process can also help.

  • Co-distillation with Solvent: Due to its relatively low boiling point, the product may co-distill with the extraction solvent during removal under reduced pressure.

    • Solution: Use a rotary evaporator with careful control of the bath temperature and vacuum. A cold trap is highly recommended to recover any volatilized product.

  • Inefficient Final Purification: Simple distillation may not be sufficient to remove closely boiling impurities.

    • Solution: Fractional distillation is the preferred method for obtaining high-purity this compound. Ensure the distillation column is adequately packed and insulated for efficient separation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise and scientifically grounded answers.

1. What is the reaction mechanism for the synthesis of this compound via reductive amination?

The synthesis proceeds in two main steps:

  • Imine Formation: The nitrogen of the primary amine (n-propylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone (butan-2-one). This is followed by the elimination of a water molecule to form the N-propylbutan-2-imine intermediate.[2]

  • Reduction: A reducing agent, typically a hydride source, delivers a hydride ion to the electrophilic carbon of the imine C=N double bond. Subsequent protonation yields the final this compound product.[7]

2. What are the optimal temperature and pressure conditions for this synthesis?

  • Temperature: The reaction is often conducted at room temperature.[3] However, for less reactive substrates or to increase the reaction rate, gentle heating (e.g., to 40-50°C) may be beneficial. Some reductive aminations have shown optimal temperatures in the range of 70-75°C.[6] It is advisable to start at room temperature and monitor the reaction's progress before applying heat.

  • Pressure: This reaction is typically performed at atmospheric pressure. Elevated pressure is generally not required unless employing catalytic hydrogenation with gaseous hydrogen.[4]

3. Which reducing agent is most suitable for this synthesis?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent due to its mildness and selectivity for imines over ketones.[3][8] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[4] Sodium borohydride (NaBH₄) can be used, but care must be taken to ensure the imine is fully formed before its addition to prevent the reduction of the starting ketone.[2][5]

4. What are the key physical properties of this compound?

PropertyValueSource
Molecular FormulaC₇H₁₇N[9][10][11]
Molecular Weight115.22 g/mol [9][12]
Boiling Point~409.29 K (136.14 °C)[12]
CAS Number39190-67-5[9][10][11]

5. What safety precautions should be taken during the synthesis?

  • This compound is a flammable liquid and vapor and can cause severe skin burns and eye damage.[9]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle flammable solvents and reagents with care, avoiding open flames and sparks.

  • If using sodium cyanoborohydride, be aware that it can release toxic hydrogen cyanide gas under acidic conditions.[4]

III. Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Butan-2-one

  • n-Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or another suitable solvent

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of butan-2-one (1.0 eq.) in 1,2-dichloroethane (DCE, ~0.1 M) at room temperature, add n-propylamine (1.0-1.2 eq.).

  • Add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. The reaction may be exothermic, so control the addition rate to maintain the temperature at or near room temperature.[3]

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring its progress by TLC or GC.

  • Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation.

IV. Visualizing the Process

Reaction Pathway

Reaction_Pathway Butanone Butan-2-one Imine N-propylbutan-2-imine (Intermediate) Butanone->Imine + n-Propylamine - H₂O Propylamine n-Propylamine Propylamine->Imine Product This compound Imine->Product H2O H₂O ReducingAgent NaBH(OAc)₃ ReducingAgent->Imine Reduction

Caption: Reductive amination of butan-2-one with n-propylamine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield? CheckImine Check Imine Formation (TLC/GC) Start->CheckImine ImineIncomplete Imine Incomplete? CheckImine->ImineIncomplete CheckReducer Verify Reducing Agent Activity ReducerInactive Reducer Inactive? CheckReducer->ReducerInactive CheckTemp Optimize Temperature TempSuboptimal Temp Suboptimal? CheckTemp->TempSuboptimal ImineIncomplete->CheckReducer No AddDehydrant Add Dehydrating Agent (e.g., MgSO₄) ImineIncomplete->AddDehydrant Yes AddCatalyst Add Catalytic Acid (e.g., Acetic Acid) AddDehydrant->AddCatalyst Success Yield Improved AddCatalyst->Success ReducerInactive->CheckTemp No UseFreshReducer Use Fresh Reducing Agent ReducerInactive->UseFreshReducer Yes ConsiderAlternative Consider Alternative Reductant (e.g., NaBH(OAc)₃) UseFreshReducer->ConsiderAlternative ConsiderAlternative->Success IncreaseTemp Gently Increase Temperature (e.g., 40-50 °C) TempSuboptimal->IncreaseTemp Yes TempSuboptimal->Success No IncreaseTemp->Success

Caption: A logical workflow for troubleshooting low product yield.

V. References

Sources

Validation & Comparative

Comparative reactivity of N-sec-Butyl-n-propylamine and other secondary amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Reactivity of N-sec-Butyl-n-propylamine and Other Secondary Amines

For professionals in drug development and synthetic chemistry, a nuanced understanding of amine reactivity is paramount. As nucleophiles and bases, secondary amines are foundational building blocks, yet their utility is dictated by a delicate balance of electronic and steric factors. This guide provides a detailed comparative analysis of this compound, examining its reactivity profile against a selection of other secondary amines. By integrating experimental data with established principles of physical organic chemistry, we aim to provide researchers with a predictive framework for employing these critical synthons.

Core Principles Governing Secondary Amine Reactivity

The reactivity of a secondary amine (R₂NH) is fundamentally governed by the lone pair of electrons on the nitrogen atom. This lone pair is the epicenter of the amine's basicity (its ability to accept a proton) and its nucleophilicity (its ability to attack an electrophilic center). The availability and accessibility of this electron pair are modulated by two primary factors:

  • Electronic Effects: The nature of the alkyl groups (R) bonded to the nitrogen dictates the electron density around it. Electron-donating alkyl groups, through an inductive effect, push electron density onto the nitrogen, making the lone pair more available and thus increasing the amine's intrinsic basicity and nucleophilicity.

  • Steric Hindrance: The size and branching of the alkyl groups can physically obstruct the path of an incoming electrophile or proton to the nitrogen's lone pair. This steric bulk can significantly reduce the amine's effective reactivity, even if its electronic properties are favorable.

The interplay between these two effects is crucial; a highly basic amine may be a poor nucleophile if it is sterically encumbered.

Factors influencing secondary amine reactivity.

Comparative Analysis of Secondary Amines

To understand the specific reactivity of this compound, we will compare it with a series of dialkylamines with varying alkyl substituents. The chosen amines for comparison are diethylamine, di-n-propylamine, di-n-butylamine, and diisopropylamine. This selection allows for a systematic evaluation of increasing linear chain length and the effect of branching at the α-carbon.

Basicity (pKa)

The basicity of an amine in solution is best quantified by the pKa of its conjugate acid (R₂NH₂⁺). A higher pKa value corresponds to a stronger base. In aqueous solution, basicity is a composite of the inductive effect of the alkyl groups and the stabilization of the protonated amine by hydrogen bonding with water molecules.

AmineStructurepKa of Conjugate Acid
Diethylamine(CH₃CH₂)₂NH11.09[1]
Di-n-propylamine(CH₃CH₂CH₂)₂NH11.00
This compound CH₃CH₂CH₂NHCH(CH₃)CH₂CH₃~11.0 (estimated)
Di-n-butylamine(CH₃CH₂CH₂CH₂)₂NH11.31[2]
Diisopropylamine((CH₃)₂CH)₂NH11.07[3]

Note: The pKa for this compound is estimated based on structurally similar amines. The pKa for Di-n-propylamine is commonly cited as ~11.0.

From the table, we can observe that all these dialkylamines are strong bases with pKa values around 11. The inductive effect of the alkyl groups makes them all more basic than ammonia (pKa of NH₄⁺ is 9.25). The differences among them are subtle and influenced by a combination of increasing inductive effects with chain length and potential disruption of solvent stabilization with bulkier groups. The branched structure of diisopropylamine does not significantly reduce its basicity compared to its linear counterpart, di-n-propylamine. This compound, having one linear and one branched chain, is expected to have a pKa value in a similar range.

Steric Hindrance (Taft Steric Parameters, Es)

While basicity is less sensitive to steric bulk, nucleophilicity is highly dependent on it. Taft's steric parameter, Eₛ, provides a quantitative measure of the steric effect of a substituent. More negative Eₛ values indicate greater steric hindrance.

Alkyl GroupTaft Steric Parameter (Eₛ)
Ethyl-0.07
n-Propyl-0.36[4]
Isopropyl-0.47
sec-Butyl-1.13
n-Butyl-0.39
tert-Butyl-1.54

Note: Eₛ values are compiled from various sources. The value for sec-butyl is often cited in the range of -0.93 to -1.13.

Analyzing the substituents of our amines:

  • This compound combines a moderately hindered n-propyl group (Eₛ = -0.36) with a significantly more hindered sec-butyl group (Eₛ ≈ -1.13).

  • Diethylamine has two minimally hindered ethyl groups (Eₛ = -0.07).

  • Di-n-propylamine has two n-propyl groups (Eₛ = -0.36).

  • Di-n-butylamine has two n-butyl groups (Eₛ = -0.39), which are sterically very similar to n-propyl groups.

  • Diisopropylamine has two isopropyl groups (Eₛ = -0.47), which are considerably more hindered than linear alkyl groups.

Based on the sum of the Eₛ values for their substituents, we can predict a general trend in steric hindrance: Diethylamine < Di-n-propylamine ≈ Di-n-butylamine < Diisopropylamine < this compound

The presence of the sec-butyl group makes this compound one of the most sterically hindered amines in this series, surpassed only by amines with tertiary substituents.

Nucleophilicity (Mayr's Nucleophilicity Parameters)

Herbert Mayr's scale provides a quantitative measure of nucleophilicity (N) and a nucleophile-specific sensitivity parameter (sN). Higher N values indicate greater nucleophilicity. While a specific N parameter for this compound is not available, we can infer its relative reactivity from data on similar amines.

  • Diethylamine (in water): N = 14.7[5]

  • n-Propylamine (in water): N = 13.33[6]

Generally, secondary amines are more nucleophilic than primary amines due to the increased inductive effect.[5] However, this is counteracted by steric hindrance. For instance, the nucleophilicity of primary amines decreases with branching near the nitrogen: n-propylamine (N=13.3) > isopropylamine (N=12.0) > tert-butylamine (N=10.5).[7]

Given the significant steric bulk of the sec-butyl group, we can predict that the nucleophilicity of This compound will be considerably lower than that of diethylamine or di-n-propylamine. Its reactivity in nucleophilic substitution reactions will likely be closer to, or even less than, that of the highly hindered diisopropylamine.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity trends, standardized kinetic experiments are essential. The following protocols describe methods for comparing the reactivity of this compound and other secondary amines in two fundamental reactions: N-acylation and N-nitrosation.

Protocol 1: Comparative N-Acylation with Acetyl Chloride

This experiment measures the rate of amide formation, a reaction highly sensitive to both the nucleophilicity of the amine and steric hindrance around the nitrogen atom.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis P1 Dissolve amine (1.0 eq) and non-nucleophilic base (e.g., pyridine, 1.1 eq) in anhydrous DCM under N₂. P2 Cool solution to 0°C (ice bath). P1->P2 R1 Add acetyl chloride (1.05 eq) in DCM dropwise. P2->R1 R2 Monitor reaction progress by TLC (visualize with ninhydrin). R1->R2 t = 0, 5, 15, 30 min... W1 Quench reaction. Wash with dilute acid, then base. R2->W1 W2 Purify crude amide via flash column chromatography. W1->W2 A1 Analyze yield and purity (GC-MS, NMR). W2->A1

Sources

A Comparative Guide to the Purity Analysis of Synthesized N-sec-Butyl-n-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purity in N-sec-Butyl-n-propylamine

This compound, a secondary amine with the molecular formula C₇H₁₇N[1][2][3], serves as a crucial building block in various chemical syntheses, including the development of active pharmaceutical ingredients (APIs). The isomeric purity and overall purity of this amine are critical, as even trace impurities can lead to unwanted side reactions, reduced yield, and potentially toxic byproducts in the final product. Therefore, robust and reliable analytical methods for purity assessment are paramount.

Synthetic Routes and Potential Impurities

A common and efficient method for synthesizing secondary amines like this compound is through reductive amination.[4][5][6][7] This one-pot reaction typically involves the condensation of a primary amine with an aldehyde or ketone to form an imine or iminium ion, which is then reduced in situ to the desired secondary amine.[4][5][6]

Synthetic Pathway Example: Reductive Amination

A plausible synthesis for this compound involves the reaction of n-propylamine with 2-butanone (methylethyl ketone) in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) or formic acid.[4][8]

Potential Impurities Arising from Synthesis:

  • Starting Materials: Unreacted n-propylamine or 2-butanone.

  • Over-alkylation Products: Tertiary amines formed from further reaction of the product.

  • Side-Reaction Products: Aldol condensation products of 2-butanone.

  • Reagent-Related Impurities: Residual reducing agents or their byproducts.

  • Isomeric Impurities: N-isobutyl-n-propylamine or other structural isomers depending on the starting materials.

The following diagram illustrates the general workflow for the synthesis and subsequent purity analysis of this compound.

Synthesis and Purity Analysis Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis n-Propylamine n-Propylamine Reductive_Amination Reductive Amination n-Propylamine->Reductive_Amination 2-Butanone 2-Butanone 2-Butanone->Reductive_Amination Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Reductive_Amination Crude_Product Crude this compound Reductive_Amination->Crude_Product Purified_Product Purified Product Crude_Product->Purified_Product Purification GC_MS GC-MS Analysis Purified_Product->GC_MS HPLC_Analysis HPLC Analysis Purified_Product->HPLC_Analysis qNMR_Analysis qNMR Analysis Purified_Product->qNMR_Analysis Purity_Report Certificate of Analysis GC_MS->Purity_Report HPLC_Analysis->Purity_Report qNMR_Analysis->Purity_Report

Caption: Synthesis and Purity Analysis Workflow.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique for purity assessment depends on the nature of the expected impurities, the required level of accuracy, and the available instrumentation. This section compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Method Principle Strengths Limitations Typical Purity Range
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Excellent for separating volatile impurities and isomers. Provides structural information for impurity identification.[9]Not suitable for non-volatile or thermally labile compounds. May require derivatization for polar amines.[10]95-99.9%
HPLC Separation based on the partitioning of analytes between a mobile phase and a stationary phase.Versatile for a wide range of compounds, including non-volatile impurities.[11][12][13][14]Aliphatic amines lack a UV chromophore, often requiring derivatization for sensitive detection.[11]95-99.9%
qNMR Direct quantification of an analyte by comparing the integral of its NMR signal to that of a certified internal standard.[15][16][17]Provides an absolute measure of purity without the need for specific reference standards for each impurity.[17][18] Highly accurate and precise.[15][16]Lower sensitivity compared to chromatographic methods. Requires a well-resolved signal for the analyte and the standard.>98%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for identifying and quantifying volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: Agilent CP-Sil 13 CB or similar mid-polarity column suitable for amines.[19]

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Instrumental Parameters:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-300.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization Protocol

Due to the lack of a UV chromophore, pre-column derivatization is often necessary for sensitive HPLC analysis of aliphatic amines.[11]

Instrumentation:

  • HPLC system with a UV or fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Derivatization Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common choice for derivatizing primary and secondary amines.[11]

Procedure:

  • Derivatization:

    • Prepare a 1 mg/mL solution of the amine sample in a borate buffer (pH 8.5).

    • Add a molar excess of FMOC-Cl solution in acetone.

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • Quench the reaction by adding an excess of a primary amine like glycine.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm or fluorescence (Excitation: 265 nm, Emission: 315 nm).

  • Data Analysis: Calculate the purity based on the area percentage of the derivatized this compound peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides a direct and highly accurate method for determining the absolute purity of a compound.[15][16][17][20]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Certified internal standard (e.g., maleic acid or dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 5 mg of the certified internal standard.

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Calculation:

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

    • Calculate the purity using the following formula[16]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Conclusion and Recommendations

The choice of the most appropriate analytical method for the purity analysis of this compound depends on the specific requirements of the analysis.

  • For routine quality control and identification of volatile impurities, GC-MS is a powerful and efficient technique.

  • When non-volatile impurities are a concern, or when a high degree of versatility is required, HPLC with derivatization is the method of choice.

  • For the highest accuracy and for the determination of absolute purity, particularly for reference standards, qNMR is the gold standard.

A comprehensive purity assessment should ideally involve a combination of these techniques to provide a complete profile of the synthesized compound.

References

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  • Reductive amination in case of secondary amines. Chemistry Stack Exchange.
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  • Reductive Amin
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  • Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Benchchem.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • A Guide to Quantit
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  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
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  • Analysis of primary, secondary and tertiary amines. Agilent.
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  • N-sec-Butylpropylamine. PubChem.

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A Senior Application Scientist's Guide to Validating the Structure of N-sec-Butyl-n-propylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Integrity in Chemical Research

In the realm of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built.[1][2][3] An erroneously identified compound can lead to misinterpreted biological data, wasted resources, and potentially unsafe therapeutic candidates. This guide provides a comprehensive framework for the structural validation of N-sec-Butyl-n-propylamine derivatives, a class of compounds with potential applications in various fields due to their aliphatic amine scaffold.

This compound, a secondary amine, serves as a versatile starting point for the synthesis of a diverse library of derivatives. However, the structural similarity and potential for isomerism within this class of molecules present unique analytical challenges. This guide is designed for researchers, scientists, and drug development professionals, offering a multi-technique approach to ensure the absolute structural integrity of their synthesized compounds. We will delve into the "why" behind experimental choices, providing not just protocols, but a logical workflow for confident structure elucidation.

Chapter 1: The Initial Triage - A Trifecta of Foundational Analyses

The first step in validating a newly synthesized derivative is a rapid, high-level assessment to confirm that the reaction has proceeded as expected. This initial triage relies on a combination of three core analytical techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Initial Structural Validation

G cluster_0 Sample Preparation cluster_1 Initial Analysis cluster_2 Decision Point cluster_3 Next Steps Prep Synthesized Derivative MS Mass Spectrometry (Molecular Weight Confirmation) Prep->MS IR IR Spectroscopy (Functional Group ID) Prep->IR NMR_1D 1D NMR (¹H, ¹³C) (Basic H/C Framework) Prep->NMR_1D Decision Data Consistent with Target? MS->Decision IR->Decision NMR_1D->Decision Proceed Proceed to In-Depth 2D NMR & Purity Analysis Decision->Proceed Yes Revisit Re-evaluate Synthesis or Purify Sample Decision->Revisit No

Caption: Initial workflow for structural validation of this compound derivatives.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: The first question we must always answer is: "Did I make a molecule of the correct mass?" Mass spectrometry provides a direct and highly accurate measurement of the molecular weight of the synthesized derivative. For aliphatic amines, it's important to remember the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4][5]

Trustworthiness: A key fragmentation pathway for aliphatic amines is alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen.[4][5][6] The resulting iminium ion is a stable, charged fragment that often represents the base peak in the spectrum. For this compound (MW: 115.22 g/mol )[7][8][9][10], alpha-cleavage can occur on either side of the nitrogen.

  • Cleavage of the propyl group: Loss of an ethyl radical (C2H5•) results in a fragment with an m/z of 86.

  • Cleavage of the sec-butyl group: Loss of a propyl radical (C3H7•) results in a fragment with an m/z of 72.[4]

The presence of the correct molecular ion peak and these characteristic fragment ions provides strong evidence for the core structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of the purified derivative in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer. For volatile compounds like many this compound derivatives, a Gas Chromatography (GC-MS) inlet is ideal as it also provides purity information.[11][12][13]

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Table 1: Expected MS Fragmentation for a Hypothetical Derivative (N-sec-Butyl-N-propyl-acetamide)

Fragment DescriptionStructure of FragmentExpected m/z
Molecular Ion (M+)C9H19NO+157
Alpha-cleavage (loss of C3H7•)[CH3CH2CON(CH(CH3)CH2CH3)]+114
Alpha-cleavage (loss of C2H5•)[CH3CON(CH2CH2CH3)(CHCH3)]+128
McLafferty Rearrangement[CH2=C(OH)N(propyl)(sec-butyl)]+157 (Isomeric)
Infrared (IR) Spectroscopy: A Quick Functional Group Check

Expertise & Experience: IR spectroscopy is an invaluable tool for quickly confirming the presence or absence of key functional groups. For this compound derivatives, we are particularly interested in the N-H bond of the parent secondary amine and the appearance of new, characteristic peaks from the derivatization reaction (e.g., a C=O stretch if an amide is formed).

Trustworthiness: The N-H stretch of a secondary amine appears as a single, relatively weak band in the 3300-3500 cm⁻¹ region.[14][15] The absence of this peak and the appearance of a strong carbonyl (C=O) absorption around 1630-1680 cm⁻¹ would be a strong indicator of successful N-acetylation, for example.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small drop of the liquid sample or a few crystals of the solid sample directly onto the ATR crystal.

  • Analysis: Clamp the sample arm down to ensure good contact.

  • Data Acquisition: Collect the spectrum. The IR beam passes through the crystal and reflects off the internal surface in contact with the sample, generating the absorbance spectrum.

  • Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Table 2: Key IR Absorptions for Validating an N-Acetylated Derivative

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Interpretation
N-H (Secondary Amine)Stretch3300 - 3500 (weak-medium)Should disappear upon successful acylation.[14]
C=O (Amide)Stretch1630 - 1680 (strong)Appearance confirms acylation.
C-NStretch1000 - 1250Present in both reactant and product.[16]
C-H (sp³)Stretch2850 - 3000Confirms the aliphatic backbone.
1D NMR Spectroscopy: The First Look at the Molecular Skeleton

Expertise & Experience: ¹H and ¹³C NMR spectroscopy provide the most detailed initial picture of the molecular structure.[17][18][19][20] For this compound derivatives, ¹H NMR allows us to count the number of unique protons, determine their electronic environment (chemical shift), and identify neighboring protons (spin-spin splitting). ¹³C NMR complements this by showing the number of unique carbon environments.

Trustworthiness: The protons on carbons directly attached to the nitrogen (the α-carbons) are deshielded and typically appear in the 2.2-2.9 ppm range.[16][21] The integration of these signals should correspond to the number of protons on those carbons. The splitting patterns are also highly informative: for the n-propyl group, we expect a triplet, a sextet, and a triplet. For the sec-butyl group, a triplet, a doublet, and a multiplet are expected. Any deviation from this pattern suggests an unexpected structural change.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Shimming: Place the tube in the NMR spectrometer and shim the magnetic field to ensure homogeneity.

  • ¹H Spectrum Acquisition: Acquire the ¹H spectrum using a standard pulse sequence.

  • ¹³C Spectrum Acquisition: Acquire the ¹³C spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.[18][22]

  • Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the peaks in the ¹H spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Backbone

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-CH₂-CH₂-CH₃~2.4 (t)~50
N-CH₂-CH₂-CH₃~1.4 (sextet)~23
N-CH₂-CH₂-CH₃~0.9 (t)~11
N-CH(CH₃)CH₂CH₃~2.5 (m)~58
N-CH(CH₃)CH₂CH₃~1.0 (d)~20
N-CH(CH₃)CH₂CH₃~1.3 (m)~30
N-CH(CH₃)CH₂CH₃~0.9 (t)~10

Note: Chemical shifts are approximate and can be influenced by the specific derivative and solvent.

Chapter 2: Unambiguous Confirmation with 2D NMR Spectroscopy

While 1D NMR provides a wealth of information, complex derivatives or unexpected reaction outcomes may lead to overlapping signals and ambiguous assignments. Two-dimensional (2D) NMR techniques are the definitive tools for piecing together the molecular puzzle by revealing correlations between nuclei.[22][23][24]

2D NMR Connectivity Workflow

G cluster_0 1D NMR Data cluster_1 2D NMR Experiments cluster_2 Structural Information H1_NMR ¹H NMR Peaks COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR Peaks C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems (e.g., propyl, sec-butyl) COSY->Fragments Assignments Assign ¹H to specific ¹³C HSQC->Assignments Backbone Connect Fragments & Confirm Backbone Structure HMBC->Backbone Fragments->Backbone Assignments->Backbone

Caption: Workflow illustrating how 2D NMR experiments connect 1D data to build a complete structure.

COSY (Correlation Spectroscopy): Mapping the Proton Neighbors

Expertise & Experience: COSY is the workhorse for establishing proton-proton connectivity.[18][25] A cross-peak in a COSY spectrum indicates that two protons are coupled to each other, typically through two or three bonds. This is the definitive way to walk along a carbon chain.

Trustworthiness: For an this compound derivative, COSY will clearly show correlations between the CH₂ and CH₃ protons of the n-propyl group, confirming this structural unit. Similarly, it will link the CH, CH₂, and two CH₃ groups of the sec-butyl moiety. These correlations form distinct, isolated "spin systems" in the spectrum, providing incontrovertible evidence for the presence of these alkyl chains.[26]

Experimental Protocol: COSY

  • Setup: Use the same sample prepared for 1D NMR.

  • Acquisition: Select a standard COSY pulse sequence on the spectrometer. Acquisition times are typically longer than for a simple ¹H spectrum.

  • Processing: The data is processed to generate a 2D plot with the ¹H spectrum on both axes.

  • Interpretation: Identify off-diagonal cross-peaks. A cross-peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

Expertise & Experience: The HSQC experiment is the bridge between ¹H and ¹³C NMR. It identifies which protons are directly attached to which carbons.[26][27] This is crucial for unambiguously assigning the chemical shifts of the carbon atoms.

Trustworthiness: Each cross-peak in an HSQC spectrum corresponds to a C-H bond. By tracing a line from a proton signal on one axis to a carbon signal on the other, you make a direct one-bond correlation. This eliminates the guesswork in assigning ¹³C signals based on predicted chemical shifts alone.

Experimental Protocol: HSQC

  • Setup: Use the same NMR sample.

  • Acquisition: Select a standard HSQC pulse sequence.

  • Processing: The data is processed to create a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.

  • Interpretation: Each peak in the 2D spectrum at coordinates (δH, δC) confirms that the proton at δH is directly bonded to the carbon at δC.

HMBC (Heteronuclear Multiple Bond Correlation): The Final Piece of the Puzzle

Expertise & Experience: While HSQC shows one-bond correlations, HMBC reveals longer-range connections, typically over two or three bonds. This is the ultimate tool for connecting the spin systems identified by COSY and confirming the overall molecular backbone.

Trustworthiness: For a derivative, HMBC is essential for proving where the new functional group has been attached. For example, in an N-acetylated derivative, an HMBC correlation would be expected between the protons of the acetyl methyl group and the amide carbonyl carbon. Furthermore, correlations between the α-protons of the propyl and sec-butyl groups and the carbonyl carbon would definitively prove the structure.

Experimental Protocol: HMBC

  • Setup: Use the same NMR sample.

  • Acquisition: Select a standard HMBC pulse sequence. This is often the longest of the common 2D NMR experiments.

  • Processing: The data is processed into a 2D plot, similar to HSQC.

  • Interpretation: A cross-peak at (δH, δC) indicates a 2- or 3-bond correlation between the proton at δH and the carbon at δC.

Table 4: Comparison of Key 2D NMR Techniques

TechniqueCorrelationInformation ProvidedKey Application for Derivatives
COSY ¹H ↔ ¹H (2-3 bonds)Identifies coupled protons within a spin system.Confirms the integrity of the n-propyl and sec-butyl chains.
HSQC ¹H ↔ ¹³C (1 bond)Directly links a proton to the carbon it is attached to.Unambiguously assigns ¹³C chemical shifts.
HMBC ¹H ↔ ¹³C (2-3 bonds)Connects different spin systems and functional groups.Confirms the point of attachment of substituents.

Chapter 3: Ensuring Purity - Chromatographic Comparisons

Structural validation is incomplete without assessing the purity of the sample. Isomers and unreacted starting materials can confound spectroscopic analysis and biological testing. Chromatography is the gold standard for separating and quantifying the components of a mixture.

Gas Chromatography (GC): For Volatile Derivatives

Expertise & Experience: GC is an excellent technique for the analysis of volatile and thermally stable compounds, which includes many simple aliphatic amines and their derivatives.[11][13][28] When coupled with a Flame Ionization Detector (FID), it provides excellent quantification, while GC-MS combines separation with structural identification.[11][12]

Trustworthiness: A single, sharp peak in a GC chromatogram is a strong indicator of a pure compound. The retention time is a characteristic property of the compound under specific conditions (column, temperature program, etc.). However, for certain amines, peak tailing can be an issue due to interactions with the column material. Using a column specifically designed for amines can mitigate this.[29]

Experimental Protocol: GC-FID Analysis

  • Sample Preparation: Prepare a dilute solution of the derivative in a volatile solvent (e.g., hexanes, ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injection port.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compound's boiling point and interaction with the column's stationary phase.

  • Detection: As components elute from the column, they are combusted in an FID, generating a signal proportional to the amount of carbon present.

  • Analysis: The purity is calculated based on the relative area of the main peak.

High-Performance Liquid Chromatography (HPLC): Versatility for All Derivatives

Expertise & Experience: HPLC is a more versatile technique than GC, as it is suitable for a wider range of compounds, including those that are non-volatile or thermally labile.[30][31][32] However, simple aliphatic amines often lack a UV chromophore, making detection by standard UV-Vis detectors challenging.[33]

Trustworthiness: To overcome detection challenges, several strategies can be employed. For derivatives that introduce a chromophore (e.g., benzoylation), UV detection is straightforward. For others, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used. Alternatively, pre-column derivatization with a UV-active or fluorescent tag like dansyl chloride can be performed to enhance sensitivity.[33] Reverse-phase HPLC on a C18 column is the most common separation mode.

Experimental Protocol: Reverse-Phase HPLC with UV Detection

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Mobile Phase: Prepare a filtered and degassed mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape for amines.[34]

  • Injection: Inject the sample onto the column.

  • Separation: The components are separated based on their polarity. In reverse-phase, more polar compounds elute first.

  • Detection: The eluent passes through a UV detector, which measures the absorbance at a specific wavelength.

  • Analysis: Purity is determined by the relative peak areas in the chromatogram.

Table 5: Comparison of Chromatographic Techniques

TechniquePrincipleBest Suited ForProsCons
GC Separation in gas phase based on volatilityVolatile, thermally stable derivativesHigh resolution, sensitive (especially with MS)Not suitable for non-volatile or thermally labile compounds; potential for peak tailing with amines.
HPLC Separation in liquid phase based on polarityWide range of derivatives, including non-volatile or polar compoundsHighly versatile, non-destructiveSimple amines may require derivatization or special detectors for sensitive detection.

Conclusion: An Integrated and Self-Validating Workflow

The structural validation of this compound derivatives is not a single experiment but a logical, multi-step process. By integrating the insights from mass spectrometry, IR, 1D NMR, 2D NMR, and chromatography, a self-validating and irrefutable structural assignment can be achieved. This rigorous approach ensures the quality and reliability of research data, forming the essential foundation for successful drug discovery and development.

Decision Tree for Technique Selection

G Start New Derivative Synthesized Triage Initial Triage: MS, IR, ¹H NMR Start->Triage Triage_OK Data Consistent with Target? Triage->Triage_OK Rethink Re-evaluate Synthesis & Purify Triage_OK->Rethink No Ambiguity Is 1D NMR Ambiguous? Triage_OK->Ambiguity Yes Rethink->Start Purity_Check Is Compound Volatile? Ambiguity->Purity_Check No NMR_2D Perform 2D NMR (COSY, HSQC, HMBC) Ambiguity->NMR_2D Yes GC_Analysis Analyze by GC (GC-FID or GC-MS) Purity_Check->GC_Analysis Yes HPLC_Analysis Analyze by HPLC (UV, ELSD, or Derivatize) Purity_Check->HPLC_Analysis No NMR_2D->Purity_Check Final Structure & Purity Validated GC_Analysis->Final HPLC_Analysis->Final

Caption: Decision tree for selecting the appropriate analytical techniques.

References

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A Senior Application Scientist's Guide to Confirming the Identity of N-sec-Butyl-n-propylamine via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development and advanced chemical research, the unambiguous identification of molecular compounds is a cornerstone of scientific rigor. For N-sec-Butyl-n-propylamine, a secondary amine with various potential applications, confirming its precise structure is paramount to ensure the validity of experimental outcomes. This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to definitively establish the identity of this compound and distinguish it from its isomers and related compounds.

The Imperative of Structural Verification

This compound (C₇H₁₇N) has a molecular weight of 115.22 g/mol .[1] Its structure, featuring a nitrogen atom bonded to a sec-butyl group and an n-propyl group, gives rise to a unique spectroscopic fingerprint. However, the existence of several isomers with the same molecular formula necessitates a multi-faceted analytical approach. For instance, isomers like N-isobutyl-n-propylamine, N-tert-butyl-n-propylamine, or di-n-propylamine would exhibit distinct spectral features under the scrutiny of the techniques discussed herein.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a detailed picture of the molecular structure emerges.

Causality Behind NMR Experimental Choices

The choice of deuterated solvent, such as chloroform-d (CDCl₃), is critical as it dissolves the analyte without introducing interfering proton signals.[2] Tetramethylsilane (TMS) is universally used as an internal standard, with its proton and carbon signals set to 0.0 ppm, providing a fixed reference point.[3]

Expected ¹H NMR Spectrum of this compound

The proton NMR spectrum of this compound is expected to show a distinct set of signals corresponding to the chemically non-equivalent protons in the molecule. The hydrogens on carbons directly bonded to the nitrogen atom are deshielded and will appear further downfield (higher ppm) compared to other alkyl protons.[4] The N-H proton of a secondary amine typically appears as a broad signal that can vary in its chemical shift and can be confirmed by its disappearance upon the addition of D₂O.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
N-H 0.5 - 5.0 (broad)Singlet1H
-N-CH ₂-CH₂-CH₃~2.3 - 3.0Triplet2H
-N-CH (CH₃)(CH₂CH₃)~2.3 - 3.0Sextet1H
-CH₂-CH ₂-CH₃~1.4 - 1.7Sextet2H
-CH(CH₃)-CH ₂-CH₃~1.3 - 1.6Quintet2H
-CH(CH ₃)-CH₂-CH₃~1.0 - 1.2Doublet3H
-CH₂-CH₂-CH~0.8 - 1.0Triplet3H
-CH(CH₃)-CH₂-CH~0.8 - 1.0Triplet3H

Note: These are approximate ranges and can be influenced by solvent and concentration.

Expected ¹³C NMR Spectrum of this compound

In the ¹³C NMR spectrum, the carbon atoms directly attached to the electron-withdrawing nitrogen atom will be deshielded and appear at a higher chemical shift (downfield) compared to other alkyl carbons.[4] The number of distinct signals will correspond to the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-N-C H₂-CH₂-CH₃45 - 55
-N-C H(CH₃)(CH₂CH₃)50 - 60
-CH₂-C H₂-CH₃20 - 30
-CH(CH₃)-C H₂-CH₃25 - 35
-CH(C H₃)-CH₂-CH₃10 - 20
-CH₂-CH₂-C H₃10 - 15
-CH(CH₃)-CH₂-C H₃10 - 15

Note: These are approximate ranges.

NMR Protocol: A Self-Validating System

NMR Experimental Workflow

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

The Logic of Fragmentation

For aliphatic amines, the molecular ion peak (M+) can sometimes be weak or absent in electron ionization (EI) mass spectra.[7][8] A key diagnostic feature for compounds containing a single nitrogen atom is the "Nitrogen Rule," which states that such compounds will have an odd molecular weight.[9][10] The fragmentation of aliphatic amines is dominated by α-cleavage, where the bond between the α-carbon and the β-carbon is broken, leading to the formation of a resonance-stabilized iminium cation.[9][10]

Expected Mass Spectrum of this compound

This compound has a molecular weight of 115.22 g/mol , so a molecular ion peak (M+) is expected at m/z 115.[11] The base peak in the mass spectrum of a secondary amine is often the result of the loss of the largest alkyl group attached to the nitrogen.[12]

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zFragment IonOrigin
115[C₇H₁₇N]⁺•Molecular Ion
86[CH₃CH₂CH₂NH=CHCH₃]⁺α-cleavage (loss of C₂H₅•)
72[CH₃CH₂CH=NHCH₂CH₂CH₃]⁺α-cleavage (loss of CH₃•)

The presence of prominent peaks at m/z 86 and 72 would be strong evidence for the this compound structure.

Mass Spectrometry Protocol: A Pathway to Confirmation

Mass Spectrometry Experimental Workflow

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups within a molecule.

The Vibrational Signature of a Secondary Amine

For this compound, the most characteristic absorption bands in the IR spectrum will be associated with the N-H and C-N bonds. Secondary amines typically show a single, weak to medium intensity N-H stretching vibration in the region of 3300-3500 cm⁻¹.[13][14] This distinguishes them from primary amines, which exhibit two N-H stretching bands, and tertiary amines, which show none.[5][15] The C-N stretching vibration for aliphatic amines is usually found in the 1250-1020 cm⁻¹ region.[15]

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3300 - 3500Weak to Medium
C-H (sp³)Stretch2850 - 3000Strong
N-HBend (wag)665 - 910Broad, Strong
C-NStretch1020 - 1250Medium to Weak
IR Spectroscopy Protocol: A Quick and Effective Screen

IR Spectroscopy Experimental Workflow

Comparative Analysis: Distinguishing this compound from its Isomers

The true power of these spectroscopic techniques lies in their ability to differentiate between closely related structures.

  • vs. Di-n-propylamine: While both are secondary amines and would show a similar N-H stretch in the IR, their NMR and MS spectra would be significantly different. Di-n-propylamine is a symmetrical molecule and would therefore show fewer signals in both the ¹H and ¹³C NMR spectra. Its mass spectrum would primarily show a fragment from the loss of an ethyl radical.

  • vs. N-Isobutyl-n-propylamine: The ¹H NMR spectrum of the isobutyl isomer would show a characteristic doublet for the six methyl protons of the isobutyl group and a nonet for the methine proton. This is a clear distinction from the triplet and doublet seen for the terminal methyl groups of the sec-butyl group.

  • vs. N-tert-Butyl-n-propylamine: The tert-butyl isomer would exhibit a prominent singlet integrating to nine protons in its ¹H NMR spectrum, a feature absent in the spectrum of this compound.

Conclusion: A Triad of Techniques for Unambiguous Identification

The definitive identification of this compound relies on the synergistic use of NMR, MS, and IR spectroscopy. IR spectroscopy provides a quick confirmation of the secondary amine functional group. Mass spectrometry confirms the molecular weight and provides key fragmentation data consistent with the proposed structure. Finally, ¹H and ¹³C NMR spectroscopy offer an in-depth and unambiguous map of the molecular framework, allowing for the definitive assignment of the structure and its differentiation from all possible isomers. By employing this comprehensive analytical approach, researchers and drug development professionals can proceed with confidence in the identity and purity of their materials.

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A Comparative Analysis of the Basicity of N-sec-Butyl-n-propylamine and Triethylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and pharmaceutical development, the selection of an appropriate amine base is a critical decision that can profoundly influence reaction outcomes, product purity, and overall process efficiency. The basicity of an amine, a measure of its ability to accept a proton, is governed by a delicate interplay of electronic and steric factors. This guide provides an in-depth comparison of the basicity of N-sec-Butyl-n-propylamine, a secondary amine, and triethylamine, a tertiary amine, offering theoretical insights and practical experimental protocols for their evaluation.

Unraveling the Determinants of Amine Basicity

The basicity of an amine is fundamentally dictated by the availability of the lone pair of electrons on the nitrogen atom to form a dative bond with a proton.[1][2] Several key factors modulate this electron availability:

  • Inductive Effect: Alkyl groups are electron-donating and increase the electron density on the nitrogen atom, thereby enhancing its basicity.[2][3][4] In the gas phase, where solvation effects are absent, the basicity of amines generally follows the order: tertiary > secondary > primary > ammonia.[3]

  • Steric Hindrance: The size and branching of the alkyl groups attached to the nitrogen can impede the approach of a proton, a phenomenon known as steric hindrance.[5][6] This effect can decrease the basicity of an amine, particularly for bulky tertiary amines.

  • Solvation Effects: In protic solvents like water, the conjugate acid of the amine (the ammonium ion) is stabilized by hydrogen bonding.[6][7] The extent of this stabilization depends on the number of hydrogen atoms on the nitrogen. Primary ammonium ions, with three acidic protons, are better solvated than secondary ammonium ions, which are in turn better solvated than tertiary ammonium ions.[6][7] This can alter the basicity order observed in the gas phase.

Comparative Analysis: this compound vs. Triethylamine

A direct comparison of this compound and triethylamine highlights the competition between inductive and steric effects.

AmineStructureClassAlkyl GroupsInductive EffectSteric Hindrance
This compound CH₃CH₂CH₂NHCH(CH₃)CH₂CH₃SecondaryOne n-propyl and one sec-butyl groupModerateModerate
Triethylamine (CH₃CH₂)₃NTertiaryThree ethyl groupsStrongSignificant

This compound , as a secondary amine, benefits from the electron-donating effects of two alkyl groups, the n-propyl and the sec-butyl groups. The sec-butyl group, being more branched than an ethyl group, exerts a slightly stronger inductive effect.

Triethylamine , a tertiary amine, possesses three electron-donating ethyl groups, leading to a greater accumulation of electron density on the nitrogen atom compared to a secondary amine. However, the three ethyl groups also create significant steric crowding around the nitrogen's lone pair, potentially hindering its ability to accept a proton.[5]

Predicting Basicity: An Examination of pKa Values

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (R₃NH⁺). A higher pKa value corresponds to a stronger base.[8]

In contrast, the pKa of triethylamine is well-established to be approximately 10.75 .

Based on this analysis, This compound is predicted to be a slightly stronger base than triethylamine in aqueous solution. This is attributed to the optimal balance between the moderate inductive effect of its two alkyl groups and the less pronounced steric hindrance compared to the three ethyl groups of triethylamine. In aqueous media, the superior solvation of the protonated secondary amine further enhances its stability, shifting the equilibrium towards protonation and thus increasing its basicity.[7]

Experimental Determination of Amine Basicity

To empirically validate the predicted basicity, a potentiometric titration can be performed. This method allows for the precise determination of the pKa of an amine.

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa of this compound and triethylamine.

Materials:

  • This compound

  • Triethylamine

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Preparation of Amine Solution: Accurately weigh a known amount of the amine and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.05 M).

  • Titration Setup: Place the amine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution and ensure the tip is submerged but not in contact with the stir bar. Position the burette containing the standardized HCl solution above the beaker.

  • Titration: Begin stirring the amine solution gently. Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve.

    • The half-equivalence point is the volume of HCl that is half of the volume at the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the amine's conjugate acid.

Visualizing the Factors at Play

The interplay of inductive effects and steric hindrance can be conceptually visualized.

G cluster_0 This compound cluster_1 Triethylamine N_sec N H H N_sec->H n_propyl n-Propyl N_sec->n_propyl sec_butyl sec-Butyl N_sec->sec_butyl Inductive_Effect_sec Moderate Inductive Effect Steric_Hindrance_sec Moderate Steric Hindrance N_tri N ethyl1 Ethyl N_tri->ethyl1 ethyl2 Ethyl N_tri->ethyl2 ethyl3 Ethyl N_tri->ethyl3 Inductive_Effect_tri Strong Inductive Effect Steric_Hindrance_tri Significant Steric Hindrance

Figure 1. A conceptual diagram illustrating the structural differences and the balance of electronic and steric effects in this compound and triethylamine.

Conclusion

References

  • Xin Guang Chemistry. (2024, June 20). Comparison of the basicity of tertiary amines and secondary amines and primary amines. Retrieved from [Link]

  • Emily Learning. (2021, November 8). Basicity of Amines and Amides - Explain and compare. Retrieved from [Link]

  • Common Reactions and. (2025, December 21). How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners. Retrieved from [Link]

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  • Defense Technical Information Center. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • A Level Chemistry. (2025, January 3). Amine Basicity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, June 4). Field Effect and it's effect on basicity on amines. Retrieved from [Link]

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  • Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

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  • Science.gov. potentiometric titration method: Topics by Science.gov. Retrieved from [Link]

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  • Mettler Toledo. (2008, May 22). Determination of the Amine Value. Retrieved from [Link]

  • Pharmaeli. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

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  • National Institutes of Health. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

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A Prospective Analysis of N-sec-Butyl-n-propylamine in Asymmetric Organocatalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Secondary Amines in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, organocatalysis has emerged as a powerful third pillar alongside metal and biocatalysis. Within this domain, chiral secondary amines have carved out a significant niche, proving to be remarkably versatile in orchestrating a wide array of stereoselective transformations.[1][2] These catalysts operate through two primary, elegant mechanistic pathways—enamine and iminium ion catalysis—to activate carbonyl compounds for asymmetric bond formation. This guide provides a comparative analysis of secondary amine catalysts, with a prospective look at the potential performance of the structurally simple, acyclic amine, N-sec-Butyl-n-propylamine, against well-established catalysts in cornerstone carbon-carbon bond-forming reactions.

The choice of amine catalyst is paramount, as its structural and electronic properties directly influence reactivity, diastereoselectivity, and enantioselectivity. While highly decorated and rigid cyclic amines like L-proline and diarylprolinol ethers have been extensively studied and have demonstrated exceptional performance, the catalytic potential of simpler, more flexible acyclic secondary amines remains a less explored frontier.[3][4] This guide will bridge this gap by providing a foundational understanding of the catalytic mechanisms, comparing benchmark catalysts, and offering a reasoned projection of this compound's capabilities for researchers and drug development professionals seeking to expand their catalytic toolbox.

Mechanistic Underpinnings: Enamine and Iminium Ion Catalysis

The efficacy of secondary amine organocatalysts stems from their ability to reversibly form two key reactive intermediates with carbonyl substrates: nucleophilic enamines and electrophilic iminium ions.

Enamine Catalysis: In this pathway, a secondary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.[1][5][6] This enamine then engages with an electrophile. Subsequent hydrolysis liberates the functionalized product and regenerates the catalyst, thus completing the catalytic cycle. This activation mode is central to reactions like the aldol reaction.

Iminium Ion Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes and ketones, secondary amines form electrophilic iminium ions. This activation lowers the LUMO of the α,β-unsaturated system, rendering it more susceptible to attack by a nucleophile.[2] Hydrolysis of the resulting enamine intermediate furnishes the product and regenerates the catalyst. This mechanism is characteristic of Michael additions.

Catalytic_Cycles cluster_enamine Enamine Catalysis cluster_iminium Iminium Ion Catalysis en_start Ketone/Aldehyde + Catalyst enamine Enamine (Nucleophilic) en_start->enamine - H2O en_product Product enamine->en_product + Electrophile, + H2O en_product->en_start - Catalyst im_start α,β-Unsaturated Carbonyl + Catalyst iminium Iminium Ion (Electrophilic) im_start->iminium - H2O im_product Product iminium->im_product + Nucleophile, + H2O im_product->im_start - Catalyst

Caption: Dual catalytic modes of secondary amines.

The Catalyst Landscape: A Comparative Framework

To understand the potential of this compound, it is essential to compare it with established secondary amine catalysts.

  • L-Proline: The archetypal chiral secondary amine catalyst. Its rigid cyclic structure and the presence of a carboxylic acid group, which can act as a Brønsted acid/base co-catalyst, are key to its high stereocontrol.[3][7]

  • Diphenylprolinol Silyl Ethers: These represent a more sophisticated class of catalysts. The bulky diphenylprolinol and silyl ether groups provide significant steric shielding, leading to excellent enantioselectivities in a variety of reactions.[8][9][10]

  • Dibutylamine: A simple, achiral acyclic secondary amine. While not useful for asymmetric catalysis, its reactivity in reactions like the Michael addition provides a baseline for the inherent catalytic activity of simple dialkylamines.[11]

  • This compound: The focus of this guide, this is a simple, chiral (if a single enantiomer is used) acyclic secondary amine. Its key features are the moderate steric bulk from the sec-butyl group and the flexibility of the acyclic backbone.

Comparative Performance Analysis

The Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for C-C bond formation, creating a β-hydroxy carbonyl moiety. The performance of various amine catalysts in the reaction between cyclohexanone and p-nitrobenzaldehyde is a standard benchmark.

CatalystYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
L-Proline 739:1>99 (anti)
Diphenylprolinol Silyl Ether 9519:199 (anti)
Diethylamine Low to moderateNot applicable0
This compound (Prospective) Moderate to GoodModerateModerate

Analysis of this compound:

  • Reactivity: As a simple dialkylamine, this compound is expected to readily form an enamine with cyclohexanone, leading to moderate to good yields. Its reactivity is likely to be higher than that of more sterically hindered amines but may be less than L-proline where the intramolecular acid assists catalysis.

  • Stereoselectivity: The key challenge for acyclic amines is controlling the conformation of the enamine intermediate to achieve high stereoselectivity. The moderate steric bulk of the sec-butyl group could provide some facial bias in the attack on the aldehyde, leading to moderate enantioselectivity. However, without the rigid scaffold of proline or the significant steric shielding of diphenylprolinol ethers, it is unlikely to achieve the very high ee values seen with these catalysts. The flexibility of the acyclic structure may also lead to lower diastereoselectivity.

The Asymmetric Michael Addition

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reaction of isobutyraldehyde with a nitroolefin is a common test reaction.

CatalystYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-Proline Good1:1 to 4:120-50 (syn)
Diphenylprolinol Silyl Ether >95>20:1>99 (syn)
Dibutylamine GoodNot applicable0
This compound (Prospective) GoodLow to ModerateLow to Moderate

Analysis of this compound:

  • Reactivity: Simple secondary amines are effective catalysts for Michael additions.[11] Therefore, this compound is expected to be an efficient catalyst, providing good to high yields.

  • Stereoselectivity: Similar to the aldol reaction, achieving high stereoselectivity with a simple acyclic amine is challenging. The steric influence of the sec-butyl and propyl groups would likely result in low to moderate diastereo- and enantioselectivity. The flexibility of the catalyst may not provide a well-defined chiral pocket to effectively control the approach of the reactants.

Experimental Protocols

The following are representative protocols for the aldol and Michael reactions discussed. These can serve as a starting point for evaluating new catalysts like this compound.

Experimental_Workflow start Start setup Reaction Setup: - Add catalyst, aldehyde, ketone/enone to solvent. start->setup stir Stir at specified temperature. setup->stir monitor Monitor reaction by TLC/GC/LC-MS. stir->monitor quench Quench reaction. monitor->quench extract Extract with organic solvent. quench->extract dry Dry organic layer. extract->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by column chromatography. concentrate->purify analyze Analyze product: - Yield, dr, ee (NMR, HPLC). purify->analyze end End analyze->end

Sources

Benchmarking the efficiency of N-sec-Butyl-n-propylamine synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of synthetic methodologies is crucial for efficiency and sustainability in chemical research and development. N-sec-Butyl-n-propylamine, a secondary amine, serves as an excellent model for evaluating common synthetic strategies. This guide provides a detailed benchmark of the two primary routes for its synthesis: Reductive Amination and Direct N-Alkylation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal pathway based on efficiency, selectivity, cost, and environmental impact.

Route 1: Reductive Amination - The Modern, Efficient Pathway

Reductive amination, also known as reductive alkylation, is a cornerstone of modern amine synthesis due to its high efficiency and selectivity.[1][2] The process involves the reaction of a carbonyl compound (in this case, 2-butanone) with a primary amine (n-propylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.[1][3] This one-pot reaction is widely favored in industrial and pharmaceutical settings because it elegantly avoids the overalkylation problems that plague traditional methods.[3][4]

Mechanistic Rationale: Why Reductive Amination Excels

The success of reductive amination lies in its two-stage mechanism which allows for precise control.

  • Imine Formation: n-Propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-butanone. This is followed by the elimination of a water molecule to form a C=N double bond, the imine intermediate. This reaction is typically reversible and is often catalyzed by mild acid.[1]

  • Reduction: A reducing agent, introduced into the same pot, selectively reduces the imine to the final amine product. The key to the high selectivity of this method is the choice of reducing agent; many modern reagents will reduce the protonated imine (an iminium ion) much faster than they will reduce the starting ketone.[3][4] This prevents the consumption of the carbonyl starting material and ensures the reaction proceeds cleanly to the desired secondary amine.

Visualization: Reductive Amination Workflow

cluster_0 One-Pot Reaction Vessel 2-Butanone 2-Butanone Imine Imine Intermediate (Formed in situ) 2-Butanone->Imine Condensation n-Propylamine n-Propylamine n-Propylamine->Imine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3 or H2/Pt) Product This compound Reducing_Agent->Product Solvent_Acid Solvent + Mild Acid Catalyst Solvent_Acid->Imine Imine->Product Reduction

Caption: Workflow for one-pot reductive amination synthesis.

Comparative Analysis of Reducing Agents

The choice of reducing agent is critical to the outcome, influencing yield, safety, and cost.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE or THF, often with AcOH catalyst, Room Temp.[5][6]Mild, highly selective for imines over ketones, high functional group tolerance, high yield.[4][5]Water-sensitive, relatively expensive.[6]
Catalytic Hydrogenation (H₂/Pt/C) MeOH or EtOH, H₂ gas (from balloon to high pressure).[1][7]"Green" (water is the only byproduct), catalyst can be recycled, high atom economy.[8]Requires specialized hydrogenation equipment, potential catalyst poisoning, flammable H₂ gas.
Sodium Borohydride (NaBH₄) MeOH or EtOH, requires careful pH control.[5][9]Inexpensive and readily available.[9]Can reduce the starting ketone, leading to lower yields; typically added after imine formation is complete.[3][6]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, pH 6-7.[4][6]Stable in mild acid, selective for imines.[4]Highly toxic and generates toxic cyanide waste.[4]
Experimental Protocols

Protocol 1: Synthesis via Sodium Triacetoxyborohydride (STAB)

  • To a stirred solution of 2-butanone (7.21 g, 0.1 mol) and n-propylamine (5.91 g, 0.1 mol) in 1,2-dichloroethane (DCE, 200 mL), add acetic acid (6.01 g, 0.1 mol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 25.4 g, 0.12 mol) over 20 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield this compound.

Protocol 2: Synthesis via Catalytic Hydrogenation

  • In a high-pressure reaction vessel, combine 2-butanone (7.21 g, 0.1 mol), n-propylamine (5.91 g, 0.1 mol), and methanol (150 mL).

  • Add 10% Platinum on Carbon (Pt/C, 0.5 g) to the solution.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 5 bar.[10]

  • Stir the mixture at 80°C for 12 hours.[10]

  • After cooling to room temperature, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude oil by distillation to obtain the final product.

Route 2: Direct N-Alkylation - The Classical, Less Selective Pathway

Direct N-alkylation involves the reaction of an amine with an alkyl halide via an Sₙ2 mechanism. For the synthesis of this compound, this could involve reacting n-propylamine with 2-bromobutane. While conceptually simple, this method is fraught with selectivity issues.[11]

Mechanistic Rationale: The Overalkylation Problem

The primary drawback of direct alkylation is the difficulty in stopping the reaction at the secondary amine stage.[2] The product of the initial reaction, this compound, is itself a nucleophile. In fact, secondary amines are generally more nucleophilic than the primary amines from which they are formed. Consequently, the newly formed secondary amine competes with the starting primary amine for the remaining alkyl halide, leading to the formation of a tertiary amine byproduct. This can continue, forming a quaternary ammonium salt.[11]

Visualization: Direct N-Alkylation Workflow

cluster_0 Reaction Mixture n-Propylamine n-Propylamine Desired_Product This compound (Secondary Amine) n-Propylamine->Desired_Product Sₙ2 Reaction 2-Bromobutane 2-Bromobutane 2-Bromobutane->Desired_Product Overalkylation Overalkylation Product (Tertiary Amine) 2-Bromobutane->Overalkylation Base Base (e.g., K2CO3) Base->Desired_Product Solvent Solvent Solvent->Desired_Product Desired_Product->Overalkylation Competing Sₙ2

Caption: Workflow for direct N-alkylation, showing the competing overalkylation pathway.

Experimental Protocol

Protocol 3: Synthesis via Direct N-Alkylation

Note: This protocol is adapted from general procedures for N-alkylation and is expected to yield a mixture of products.[12][13]

  • In a round-bottom flask equipped with a reflux condenser, combine a large excess of n-propylamine (17.7 g, 0.3 mol) with potassium carbonate (13.8 g, 0.1 mol) in acetonitrile (150 mL).

  • Add 2-bromobutane (13.7 g, 0.1 mol) to the stirred suspension.

  • Heat the mixture to reflux (approx. 82°C) and maintain for 24-48 hours, monitoring the disappearance of 2-bromobutane by GC-MS.

  • Cool the reaction to room temperature and filter to remove the inorganic salts.

  • Remove the excess n-propylamine and acetonitrile under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product will likely be a mixture of the desired secondary amine and the overalkylated tertiary amine, requiring careful fractional distillation for purification.

Efficiency Benchmark Summary

The following table provides a head-to-head comparison of the synthesis routes, highlighting the key performance indicators that are critical for decision-making in a research and development context.

MetricReductive Amination (NaBH(OAc)₃)Reductive Amination (H₂/Pt/C)Direct N-Alkylation
Typical Yield >90%[4]>90%[7]20-50% (of desired product)
Selectivity ExcellentExcellentPoor (mixture of products)[11]
Reaction Conditions Mild (Room Temp., atm. pressure)Elevated Temp./PressureHarsh (prolonged reflux)
Reagent Cost Moderate-HighLow (reagent), High (catalyst, initial)Low
Safety Concerns Flammable solventsFlammable gas under pressureFlammable solvents, corrosive reagents
Environmental Impact Halogenated solvent wasteGreen (water byproduct), but uses heavy metal catalystHalogenated byproducts, solvent waste
Ease of Workup Straightforward extractionFiltration and evaporationDifficult purification (distillation of similar boiling point products)

Conclusion and Recommendation

For the synthesis of this compound, reductive amination is unequivocally the more efficient and reliable method.[14] The choice between a chemical reducing agent like sodium triacetoxyborohydride and catalytic hydrogenation depends on the available equipment and project scale.

  • For laboratory-scale synthesis and high functional group tolerance , the NaBH(OAc)₃ method is highly recommended for its operational simplicity, mild conditions, and excellent yields.[4][5]

  • For larger-scale industrial applications or "green chemistry" initiatives , catalytic hydrogenation is superior due to its high atom economy and the low cost of hydrogen gas, despite the higher initial capital investment for equipment and catalysts.[8][15]

Direct N-alkylation, while mechanistically fundamental, is impractical for the selective synthesis of secondary amines like this compound due to inevitable overalkylation.[11] It results in lower yields of the desired product and complex purification challenges, making it an inefficient and less cost-effective choice in a professional drug development or research setting.

References

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

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  • Thieme. Heterogenous Platinum-Catalyzed Direct Reductive Amination. (2019). [Link]

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  • Afanasyev, O. I., et al. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. (2020). [Link]

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  • Wang, D., et al. Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Sustainable Chemistry & Engineering, 8(39), 14912–14920. (2020). [Link]

  • Kiasat, A. R., et al. Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1269-1275. (2012). [Link]

  • Afanasyev, O. I., et al. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. (2020). [Link]

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  • Dell'Anna, M. M., et al. Reductive Aminations with Metal Catalysts. Encyclopedia, 1(3), 829-861. (2021). [Link]

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  • Senthamarai, T., et al. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9281–9347. (2020). [Link]

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A Comparative Guide to the Characterization of N-sec-Butyl-n-propylamine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the reaction products of N-sec-Butyl-n-propylamine, a secondary amine of interest in various synthetic applications. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the underlying chemical principles, enabling researchers to make informed decisions in their work. We will explore the primary reaction pathways of this amine, detail experimental protocols for product synthesis and characterization, and compare its reactivity profile with relevant alternatives.

Introduction to this compound and its Reactivity

This compound (C₇H₁₇N) is a secondary amine featuring both a linear n-propyl group and a branched sec-butyl group attached to the nitrogen atom.[1][2][3][4] This structural arrangement imparts a moderate degree of steric hindrance around the nitrogen, influencing its nucleophilicity and reactivity. Understanding the reaction products of this amine is crucial for its application in pharmaceutical synthesis and other chemical industries, particularly concerning the potential formation of hazardous byproducts.

The lone pair of electrons on the nitrogen atom makes this compound a nucleophile and a base, rendering it susceptible to reactions with electrophiles. The two primary reaction pathways of concern for secondary amines are nitrosation and oxidation, which can lead to the formation of N-nitrosamines and a variety of oxidation products, respectively.

Nitrosation of this compound: A Critical Pathway

The reaction of secondary amines with nitrosating agents is a significant area of study due to the potential formation of N-nitrosamines, a class of compounds classified as probable human carcinogens.[5][6][7][8]

Mechanism of N-Nitrosation

The nitrosation of secondary amines typically proceeds via the reaction of the amine with a nitrosating agent, most commonly formed from nitrite sources (e.g., sodium nitrite) under acidic conditions. The active nitrosating species is often the nitrosonium ion (NO⁺).[5] The reaction mechanism involves the nucleophilic attack of the secondary amine's nitrogen on the nitrosonium ion, followed by deprotonation to yield the stable N-nitrosamine.

Nitrosation_Mechanism

Experimental Protocol for N-Nitrosation

The following protocol describes a general method for the N-nitrosation of this compound using tert-butyl nitrite (TBN) under solvent-free conditions, a method noted for its efficiency and mild conditions.[9][10]

Materials:

  • This compound

  • tert-Butyl nitrite (TBN)

  • Round-bottom flask

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask containing this compound (1.0 mmol), add tert-butyl nitrite (1.2 mmol) at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Nitroso-sec-butyl-n-propylamine.

Characterization of N-Nitroso-sec-butyl-n-propylamine

The primary product of the nitrosation of this compound is N-Nitroso-sec-butyl-n-propylamine. Its characterization relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS): The mass spectrum of this compound itself shows a molecular ion peak at m/z 115.[1][2][10] Upon nitrosation, the molecular weight increases by 29 (the mass of the NO group minus a hydrogen atom). Therefore, the molecular ion peak for N-Nitroso-sec-butyl-n-propylamine is expected at m/z 144. Characteristic fragmentation patterns for N-nitrosamines often involve the loss of the NO group (a loss of 30 Da).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons on the sec-butyl and n-propyl groups.[3] Upon nitrosation, the chemical shifts of the protons alpha to the nitrogen will be significantly affected due to the electron-withdrawing nature of the nitroso group.

  • ¹³C NMR: The ¹³C NMR spectrum of this compound shows distinct signals for the seven carbon atoms.[12] Similar to ¹H NMR, the carbons directly bonded to the nitrogen will experience a downfield shift upon nitrosation.

Oxidation of this compound

The oxidation of secondary amines can lead to a variety of products, including hydroxylamines, nitrones, and cleavage products, depending on the oxidant and reaction conditions.[13][14][15][16][17]

Potential Oxidation Products

Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.[15][16][18] The oxidation of this compound can potentially yield N-sec-butyl-N-propylhydroxylamine or further oxidized products like nitrones. More aggressive oxidation can lead to the cleavage of the C-N bonds.

Oxidation_Pathways

Experimental Protocol for Oxidation with Hydrogen Peroxide

This protocol outlines a general procedure for the oxidation of a secondary amine using hydrogen peroxide, which is considered a green oxidizing agent.[13][14][15][16]

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol or Acetonitrile (as solvent)

  • Round-bottom flask

  • Stirring apparatus and condenser

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol or acetonitrile (5 mL) in a round-bottom flask.

  • Add hydrogen peroxide (2.0-4.0 mmol) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 50 °C and monitor its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench any remaining hydrogen peroxide by adding a small amount of manganese dioxide or a saturated solution of sodium sulfite.

  • Remove the solvent under reduced pressure.

  • Extract the residue with an appropriate organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the product by column chromatography.

Characterization of Oxidation Products

The characterization of oxidation products will involve a similar suite of analytical techniques as for nitrosation products. Mass spectrometry will be crucial for identifying the molecular weights of the various products formed, and NMR spectroscopy will help in elucidating their specific structures.

Comparative Analysis with Alternative Secondary Amines

To provide context for the reactivity of this compound, we will compare it with two other secondary amines: the less sterically hindered di-n-propylamine and the more sterically hindered N-ethyl-N-isopropylamine.[11][19][20][21][22][23]

AmineStructureSteric HindranceExpected Nucleophilicity
This compound CC(C)N(CCC)CModerateModerate
Di-n-propylamine CCCNCCCLowHigh
N-Ethyl-N-isopropylamine CCN(C(C)C)CHighLow

Table 1: Comparison of structural features and expected nucleophilicity of selected secondary amines.

Nitrosation Reactivity Comparison

The rate of N-nitrosation is influenced by both the basicity and the steric hindrance of the amine. While all three amines have similar basicities, their steric profiles differ significantly.

  • Di-n-propylamine , with two linear alkyl chains, presents the least steric hindrance and is expected to undergo nitrosation at the fastest rate.[11][23]

  • This compound , with one branched chain, will have an intermediate reactivity.

  • N-Ethyl-N-isopropylamine , with a bulky isopropyl group, is the most sterically hindered and is expected to have the slowest rate of nitrosation.[19][20][21]

Computational studies on a range of secondary amines have shown that increasing steric hindrance generally leads to a higher activation energy for the N-nitrosation reaction, thus decreasing the reaction rate.[5][6][7]

Oxidation Reactivity Comparison

The steric environment around the nitrogen atom also influences the outcome of oxidation reactions. Less hindered amines like di-n-propylamine may be more susceptible to oxidation and potentially a wider range of oxidation products. Conversely, the more hindered N-ethyl-N-isopropylamine might be more resistant to oxidation or yield different product distributions. The moderate steric hindrance of this compound would likely result in an intermediate reactivity profile in oxidation reactions as well.

Analytical Methodologies for Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of the reaction products of this compound.[24][25][26][27]

GC-MS Protocol for Reaction Mixture Analysis

GCMS_Workflow

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for amine analysis (e.g., HP-5ms).

Typical GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 30-300

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Inject 1 µL of the diluted sample into the GC-MS.

  • Analyze the resulting chromatogram and mass spectra to identify the starting material, products, and any byproducts.

Conclusion

The characterization of reaction products of this compound is essential for its safe and effective use in chemical synthesis. This guide has provided a comprehensive overview of its primary reaction pathways, nitrosation and oxidation, including detailed experimental protocols and characterization strategies. The comparative analysis with di-n-propylamine and N-ethyl-N-isopropylamine highlights the significant role of steric hindrance in determining the reactivity of secondary amines. The provided analytical methods, particularly GC-MS, offer robust tools for the detailed analysis of the complex mixtures that can arise from these reactions. By understanding these principles and applying the outlined methodologies, researchers can confidently navigate the chemistry of this compound and its derivatives.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-sec-Butyl-n-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N-sec-Butyl-n-propylamine

This compound (C7H17N) is a secondary aliphatic amine utilized as an intermediate in various chemical syntheses, including the development of pharmaceuticals and agrochemicals.[1][2] Its accurate and precise quantification is paramount for ensuring process consistency, final product quality, and regulatory compliance. The inherent volatility and basicity of short-chain amines like this compound present unique analytical challenges, often leading to poor chromatographic peak shapes and adsorption to active sites within analytical systems.

This guide provides an in-depth comparison of two common analytical techniques for the determination of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following pre-column derivatization. As a self-validating system, this document not only details the methodologies but also presents a comprehensive cross-validation protocol designed to rigorously assess and compare the performance of these two orthogonal approaches. The principles outlined herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]

Methodology 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds. For aliphatic amines, the primary challenge is their polar nature, which can cause significant peak tailing on standard nonpolar or moderately polar GC columns. To mitigate this, our protocol employs a specialized base-deactivated capillary column, which minimizes surface activity and ensures symmetrical peak shapes.[5]

Rationale for Method Selection

The choice of GC-FID is predicated on its robustness, high sensitivity for hydrocarbons, and wide linear dynamic range.[5] FID is a universal detector for organic compounds, making it a workhorse in many quality control laboratories. The direct injection approach, without derivatization, offers a simpler and faster sample preparation workflow compared to the HPLC method.

Detailed Experimental Protocol: GC-FID
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Column: A base-deactivated column, such as a DB-5amine (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is critical to prevent peak tailing.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Injector:

    • Temperature: 250°C.

    • Mode: Split (50:1 ratio). A splitless injection may be used for trace analysis after verifying method performance.

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

  • Sample Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

    • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Accurately weigh a known amount of the sample into a volumetric flask. Dilute with methanol to bring the expected concentration of this compound within the calibration range. Filter the diluted sample through a 0.45 µm PTFE syringe filter into a GC vial.

Methodology 2: HPLC-UV with Pre-Column Derivatization

For non-volatile or thermally labile compounds, HPLC is the method of choice. However, this compound lacks a strong chromophore, making it invisible to UV detection at typical concentrations. To overcome this, a pre-column derivatization step is employed to attach a UV-active molecule to the amine.[6] This guide utilizes 9-fluorenylmethyl chloroformate (FMOC-Cl), a widely used reagent that reacts rapidly with both primary and secondary amines to form highly fluorescent and UV-absorbent derivatives.[6]

Rationale for Method Selection

The HPLC-UV method offers orthogonality to the GC-FID approach. By analyzing the analyte in the liquid phase after chemical modification, it provides an independent confirmation of purity and content. The derivatization step enhances sensitivity and selectivity, allowing for quantification at lower levels than might be achievable with a non-specific detector like FID, especially in complex matrices.

Detailed Experimental Protocol: HPLC-UV with FMOC-Cl Derivatization
  • Instrumentation: A high-performance liquid chromatograph with a UV/Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient Elution:

    • 0-15 min: 50% B to 90% B.

    • 15-17 min: 90% B.

    • 17-18 min: 90% B to 50% B.

    • 18-25 min: 50% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Derivatization Protocol:

    • Reagents:

      • Borate Buffer: 0.1 M, pH 9.0.

      • FMOC-Cl Reagent: 15 mM solution in acetonitrile.

    • Procedure:

      • In an HPLC vial, add 100 µL of the standard or sample solution (in methanol or acetonitrile).

      • Add 400 µL of the borate buffer.

      • Add 500 µL of the FMOC-Cl reagent.

      • Cap the vial and vortex for 30 seconds.

      • Let the reaction proceed at room temperature for 10 minutes.

      • Inject into the HPLC system.

Cross-Validation Protocol: A Framework for Method Comparison

The objective of cross-validation is to demonstrate that both the GC-FID and HPLC-UV methods are fit for their intended purpose and to compare their performance characteristics directly.[3][4][7] The validation will be conducted in accordance with ICH Q2(R2) guidelines.[3]

CrossValidation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_validation_params Phase 3: Performance Characteristics Assessment cluster_comparison Phase 4: Comparison & Reporting Protocol Define Validation Protocol (ICH Q2(R2)) AcceptanceCriteria Set Acceptance Criteria Protocol->AcceptanceCriteria GC_Method GC-FID Method Execution AcceptanceCriteria->GC_Method HPLC_Method HPLC-UV Method Execution AcceptanceCriteria->HPLC_Method Specificity Specificity GC_Method->Specificity Linearity Linearity & Range GC_Method->Linearity Accuracy Accuracy GC_Method->Accuracy Precision Precision (Repeatability & Intermediate) GC_Method->Precision LOD_LOQ LOD & LOQ GC_Method->LOD_LOQ Robustness Robustness GC_Method->Robustness HPLC_Method->Specificity HPLC_Method->Linearity HPLC_Method->Accuracy HPLC_Method->Precision HPLC_Method->LOD_LOQ HPLC_Method->Robustness Data_Analysis Comparative Data Analysis Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Report Final Validation Report Data_Analysis->Report Validation_Parameters cluster_core Core Validation Parameters cluster_performance Performance Limits Method Analytical Method Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Agreement between measurements) Method->Precision Specificity Specificity (Analyte vs. Others) Method->Specificity Linearity Linearity (Proportional Response) Method->Linearity Robustness Robustness (Resistance to Change) Method->Robustness LOD LOD (Detection Limit) Specificity->LOD Range Range (Interval of Use) Linearity->Range LOQ LOQ (Quantitation Limit) LOD->LOQ

Sources

Literature comparison of N-sec-Butyl-n-propylamine reaction yields

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of N-sec-Butyl-n-propylamine: A Comparative Analysis of Reaction Yields and Methodologies

For researchers and professionals in drug development and chemical synthesis, the efficient construction of carbon-nitrogen bonds is a cornerstone of molecular design. Secondary amines, such as this compound, are crucial building blocks in the synthesis of fine chemicals and pharmaceutical agents. The selection of a synthetic route can dramatically impact yield, purity, and scalability. This guide provides a detailed comparison of the two primary methodologies for synthesizing this compound: Reductive Amination and Direct N-Alkylation .

While specific yield data for this compound is not extensively published, this guide leverages experimental data from closely analogous reactions to provide a robust framework for procedural selection and optimization. We will delve into the mechanistic underpinnings of each method, explain the rationale behind experimental choices, and provide detailed protocols to serve as a strong foundation for laboratory application.

Comparative Overview of Synthetic Methodologies

The choice between reductive amination and N-alkylation hinges on factors such as starting material availability, desired purity, and tolerance for potential side products. Reductive amination is a one-pot process that generally offers good yields and avoids the over-alkylation issues that can plague direct alkylation.[1][2] Conversely, direct N-alkylation can be effective, but often requires careful control of reaction conditions to prevent the formation of tertiary amines and quaternary ammonium salts.[3][4]

FeatureReductive AminationDirect N-Alkylation
Reactants n-Propylamine, 2-Butanonen-Propylamine, sec-Butyl Halide (e.g., 2-Bromobutane)
Key Transformation Imine formation followed by reductionNucleophilic substitution (SN2)
Common Reagents Reducing agents (Pyridine-Borane, NaBH(OAc)3, NaBH3CN), Acid/Lewis Acid catalystBase (e.g., Triethylamine, Cs2CO3), Anhydrous Solvent (DMF)
Primary Challenge Ensuring complete imine formation before reduction; potential for ketone self-condensation.Preventing over-alkylation to tertiary amine.[4]
Analogous Yield ~87% (for isobutylamine + benzaldehyde)[5]~76% (for benzylamine + n-butyl bromide)[6]
Key Advantage Generally cleaner, one-pot procedure with less risk of over-alkylation.[1]Utilizes readily available alkyl halides.

Methodology 1: Reductive Amination of 2-Butanone with n-Propylamine

Reductive amination is a powerful and widely used method for amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the target amine.[7] This one-pot process is efficient and generally provides high selectivity for the desired secondary amine.[8]

Mechanistic Rationale

The reaction proceeds in two main stages:

  • Imine Formation : n-Propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-butanone. This is typically catalyzed by a mild acid. The resulting carbinolamine intermediate then dehydrates to form an N-propyl-sec-butylimine (a Schiff base).[9] The removal of water, often accomplished with molecular sieves, drives the equilibrium towards the imine product.[5]

  • Reduction : A reducing agent, added to the same pot, selectively reduces the C=N double bond of the imine to form the final this compound.[1] The choice of reducing agent is critical. Reagents like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are mild enough that they will not significantly reduce the starting ketone, allowing the imine to form before it is consumed.[1] Pyridine-borane complex is another effective and milder alternative to cyanoborohydride-based reagents.[5]

Experimental Workflow Diagram: Reductive Amination

G cluster_setup Reaction Setup cluster_reduction Reduction cluster_workup Workup & Purification cluster_product Final Product A Combine in Methanol: - 2-Butanone - n-Propylamine - 4Å Molecular Sieves B Add Pyridine-Borane Complex A->B Sequential Addition C Stir at Room Temp (e.g., 16 hours) B->C Reaction Time D Acidify with HCl C->D Quenching E Basify with NaOH D->E Purification Steps F Extract with Ether E->F Purification Steps G Dry, Concentrate, and Distill F->G Purification Steps H This compound G->H

Caption: Workflow for Reductive Amination Synthesis.

Detailed Experimental Protocol (Analogous)

This protocol is adapted from a general procedure for reductive amination using pyridine-borane.[5]

  • To a solution of methanol (e.g., 20 mL) containing powdered and activated 4Å molecular sieves (0.5 g), add 2-butanone (6.0 mmol) and n-propylamine (6.0 mmol) sequentially.

  • Add pyridine-borane complex (5.0 mmol) to the mixture.

  • Stir the resulting mixture at room temperature for 16 hours.

  • After the reaction period, treat the mixture with 10 mL of 6 N HCl for 1 hour to hydrolyze any remaining imine and borane complexes.

  • Adjust the pH to 14 using 8 N NaOH.

  • Perform three extractions with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the resulting residue by distillation to afford the final product.

Methodology 2: Direct N-Alkylation of n-Propylamine

Direct N-alkylation involves the reaction of a primary amine with an alkyl halide via an SN2 mechanism. While conceptually straightforward, its primary drawback is the potential for over-alkylation.[4] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a competitive reaction that forms a tertiary amine and, subsequently, a quaternary ammonium salt.

Mechanistic Rationale & Control Strategies

The reaction involves the lone pair of the nitrogen on n-propylamine attacking the electrophilic carbon of a sec-butyl halide (e.g., 2-bromobutane), displacing the halide. The initial product is an ammonium salt, which is deprotonated by a base to yield the secondary amine.

To achieve selective mono-alkylation, several strategies can be employed:

  • Controlling Deprotonation : A sophisticated method involves using the hydrobromide salt of the primary amine as the starting material and adding a base (like triethylamine) slowly.[6][10] This strategy ensures that only a small, controlled amount of the primary amine is deprotonated and available to react. The newly formed, more basic secondary amine product is immediately protonated by the excess primary amine hydrobromide salt, effectively protecting it from further alkylation.[6][10]

  • Cesium Bases : Using cesium bases, such as cesium carbonate (Cs2CO3), in anhydrous solvents has been shown to promote selective mono-N-alkylation.[3][11]

Experimental Workflow Diagram: Controlled N-Alkylation

G cluster_setup Reaction Setup cluster_reaction Controlled Reaction cluster_workup Workup & Purification cluster_product Final Product A Combine in Dry DMF: - n-Propylamine·HBr Salt - 2-Bromobutane - 4Å Molecular Sieves B Slow, Portionwise Addition of Triethylamine in DMF (over 8 hours) A->B Initiation C Stir at Room Temp B->C Reaction Time D Monitor by TLC/GC-MS C->D Monitoring E Standard Aqueous Workup D->E Purification Steps F Isolate Product E->F Purification Steps G This compound F->G

Caption: Workflow for Controlled Mono-N-Alkylation.

Detailed Experimental Protocol (Analogous)

This protocol is based on a strategy for the selective mono-alkylation of primary amine hydrobromide salts.[6]

  • Combine the n-propylamine hydrobromide salt (1.0 mmol), 2-bromobutane (1.1 mmol), and 0.25 g of 4Å molecular sieves in 1 mL of dry N,N-dimethylformamide (DMF) at room temperature (20–25 °C).

  • Prepare a solution of triethylamine (1.0 mmol) in 1 mL of dry DMF.

  • Add the triethylamine solution to the reaction mixture portionwise (e.g., 1/40th of the total volume at a time) over a period of 8 hours with continuous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, isolate the mono-alkylated product through a standard aqueous workup procedure, followed by purification.

Conclusion

Both reductive amination and direct N-alkylation are viable pathways for the synthesis of this compound.

  • Reductive amination stands out as a robust and often higher-yielding method for producing secondary amines with high purity, benefiting from a straightforward one-pot procedure that minimizes common side reactions.

  • Direct N-alkylation , while seemingly simpler, requires careful and precise control over reaction conditions to prevent over-alkylation. However, with modern protocols that manage the concentration of the reactive free amine, it can also be an effective strategy.

The ultimate choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the cost of reagents. For general laboratory synthesis where purity and yield are paramount, reductive amination is often the preferred route.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

  • de Vries, J. G., & Elsevier, C. J. (Eds.). (2007). The Handbook of Homogeneous Hydrogenation. Wiley-VCH. [Link]

  • JoVE. (2023). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Journal of Visualized Experiments. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683. [Link]

  • Asymmetric Info. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Sharma, P., Kumar, A., & Kumar, N. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. [Link]

  • Asymmetric Info. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-Chemistry.org. [Link]

  • Jung, K. W. (2002). U.S. Patent No. 6,423,871. Washington, DC: U.S.
  • LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

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Assessing Stereoselectivity: A Comparative Guide to Chiral Amines in Asymmetric Synthesis, Featuring an Analysis of N-sec-Butyl-n-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the accomplished researcher, scientist, or drug development professional, the quest for enantiopure compounds is a constant endeavor. Chiral amines, serving as catalysts or auxiliaries, are foundational tools in this pursuit. This guide offers a deep, comparative analysis of established chiral amines in key stereoselective reactions and provides a scientific assessment of the potential utility of N-sec-Butyl-n-propylamine as a stereodirecting agent.

Introduction: The Crucial Role of Chiral Amines in Stereoselective Synthesis

The biological activity of a molecule is intrinsically tied to its three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize one enantiomer over the other—a process known as asymmetric or stereoselective synthesis—is paramount in modern chemistry and drug development.[1]

Chiral amines are a cornerstone of this field, functioning either as recoverable chiral auxiliaries that temporarily impart chirality to a substrate, or as organocatalysts that facilitate a stereoselective transformation without being consumed.[2] Their efficacy hinges on their ability to create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one stereoisomer.

This guide will delve into the principles governing stereoselectivity with chiral amines, compare the performance of widely-used examples, and provide a critical assessment of this compound, a simple chiral secondary amine, within this context.

The Architecture of an Effective Chiral Amine: Key Structural Features

The stereodirecting power of a chiral amine is not accidental; it is a direct consequence of its molecular architecture. Several features are critical for inducing high levels of stereoselectivity:

  • Steric Hindrance: Bulky substituents near the chiral center can effectively shield one face of a reactive intermediate (such as an enamine or iminium ion), forcing an incoming reagent to approach from the less hindered face.

  • Conformational Rigidity: A conformationally locked structure, often achieved through cyclic frameworks (e.g., proline) or intramolecular hydrogen bonding, reduces the number of possible transition states. This rigidity ensures a more consistent and predictable transfer of stereochemical information.

  • Additional Functional Groups: The presence of hydroxyl, amide, or other coordinating groups can pre-organize the transition state through hydrogen bonding or chelation to a metal center, further enhancing stereocontrol.

  • Electronic Effects: The electronic nature of the amine and its substituents can influence the geometry and reactivity of key intermediates.

A Scientific Assessment of this compound

This compound is a chiral secondary amine with the stereocenter located on the sec-butyl group.[3][4]

Caption: Structure of this compound.

An analysis of its structure against the criteria for an effective stereodirecting agent reveals several potential limitations:

  • Lack of Rigidity: As an acyclic amine, it possesses a high degree of conformational flexibility. The multiple rotatable single bonds make it difficult to maintain a well-defined three-dimensional arrangement in a reaction's transition state, which is likely to lead to a mixture of stereoisomeric products.

  • Minimal Steric Differentiation: While the sec-butyl group provides a chiral environment, the steric difference between the ethyl and methyl substituents at the stereocenter is not substantial. This modest steric bias is often insufficient to provide high levels of facial discrimination in a transition state.

  • Absence of Secondary Functional Groups: The molecule lacks any additional functional groups that could help to rigidly orient the substrates through hydrogen bonding or chelation.

Comparative Analysis of Established Chiral Amines

To contextualize the limitations of simple chiral amines like this compound, we now turn to a comparative analysis of well-established and highly effective chiral amines in two of the most fundamental C-C bond-forming reactions: the Aldol and Michael reactions.

Proline and its Derivatives in the Asymmetric Aldol Reaction

The L-proline-catalyzed intermolecular aldol reaction is a classic example of organocatalysis. Proline's efficacy stems from its rigid pyrrolidine ring and the presence of a carboxylic acid group, which acts as an internal acid/base co-catalyst.

Mechanism of Stereoselection: The reaction proceeds through a chiral enamine intermediate formed between the ketone and the proline catalyst. The carboxylic acid group of the proline then participates in a hydrogen-bonded, chair-like pericyclic transition state (the Zimmerman-Traxler model) to deliver the aldehyde to one face of the enamine.[5][6]

G cluster_0 Enamine Formation cluster_1 Stereoselective C-C Bond Formation cluster_2 Catalyst Regeneration A Ketone + Chiral Secondary Amine (e.g., Proline) B Iminium Ion A->B -H₂O C Chiral Enamine B->C -H⁺ E Diastereomeric Transition State C->E D Aldehyde D->E Facial Attack F Iminium Adduct E->F G Aldol Product F->G +H₂O (Hydrolysis) H Catalyst F->H +H₂O

Caption: Generalized workflow for an amine-catalyzed aldol reaction.

Performance Comparison:

CatalystReactionYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee%)
L-Proline Acetone + 4-Nitrobenzaldehyde6819:196 (syn)
(S)-Diphenylprolinol Silyl Ether Cyclohexanone + Benzaldehyde99>20:199 (anti)

Note: Data is representative and sourced from seminal publications in the field. Actual results may vary based on specific substrates and conditions.

Experimental Protocol: L-Proline Catalyzed Aldol Reaction

  • To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in acetone (4.0 mL) is added L-proline (0.3 mmol, 30 mol%).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the desired aldol product.

  • The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Cinchona Alkaloid-Derived Thiourea Catalysts in the Asymmetric Michael Addition

The Michael addition, or conjugate addition, is another vital C-C bond-forming reaction. Bifunctional catalysts, which possess both a basic site (to activate the nucleophile) and a hydrogen-bond donor site (to activate the electrophile), have proven exceptionally effective. Chiral thiourea catalysts derived from cinchona alkaloids are prime examples.

Mechanism of Stereoselection: The tertiary amine of the cinchona alkaloid scaffold acts as a Brønsted base, deprotonating the pronucleophile (e.g., a 1,3-dicarbonyl compound). Simultaneously, the thiourea moiety activates the Michael acceptor (e.g., a nitroalkene) via double hydrogen bonding. This dual activation within a chiral framework rigidly orients the two reactants, leading to a highly stereoselective bond formation.[7]

G cluster_0 Dual Activation cluster_1 Stereoselective Addition cluster_2 Product Release A Michael Donor (Pronucleophile) D Ternary Complex A->D B Michael Acceptor B->D C Bifunctional Catalyst (e.g., Thiourea) C->D H-Bonding & Base Activation E Diastereomeric Transition State D->E Facial Attack F Adduct-Catalyst Complex E->F G Michael Adduct F->G H Catalyst Regeneration F->H

Caption: Logical flow of bifunctional catalysis in a Michael addition.

Performance Comparison:

CatalystReactionYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee%)
Takemoto Catalyst (Thiourea-based)Diethyl Malonate + trans-β-Nitrostyrene95-93
Simple Secondary Amine (e.g., Diphenylamine) Diethyl Malonate + trans-β-NitrostyreneLowN/ARacemic

Note: Data is representative. The simple secondary amine is shown for conceptual comparison to highlight the necessity of the bifunctional system for high stereoselectivity.

Experimental Protocol: Asymmetric Michael Addition with a Thiourea Catalyst

  • In a vial, the chiral thiourea catalyst (0.02 mmol, 2 mol%) and trans-β-nitrostyrene (1.0 mmol) are dissolved in toluene (1.0 mL).

  • Diethyl malonate (1.2 mmol) is added to the solution.

  • The reaction mixture is stirred at -20 °C for 48 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is directly loaded onto a silica gel column.

  • Purification by flash chromatography yields the Michael adduct.

  • Enantiomeric excess is determined by chiral HPLC analysis.

Final Synthesis & Field-Proven Insights

The comparative data unequivocally demonstrates that high stereoselectivity is not achieved by chirality alone. The success of catalysts like L-proline and cinchona-derived thioureas lies in their structural sophistication—rigidity and secondary functional groups that enable the formation of highly ordered, diastereomeric transition states.

This compound, lacking these critical design features, represents a class of simple, conformationally flexible chiral amines. While it possesses a stereocenter, it lacks the architectural elements needed to effectively transmit that chiral information during a chemical reaction. Researchers seeking to develop novel stereoselective methods would be better served by focusing on rigid scaffolds and multifunctional catalyst designs. This guide underscores a fundamental principle in asymmetric catalysis: the catalyst must not only be chiral but must also possess the structural attributes to create a well-defined and highly differentiated energetic landscape for the competing reaction pathways.

References

  • IUPAC. "Enantioselective synthesis." IUPAC Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]

  • Ordóñez, M., et al. "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews, 2021. [Link]

  • Miller, S. J. "Catalytic Kinetic Resolution of Cyclic Secondary Amines." ResearchGate, 2011. [Link]

  • Hoveyda, A. H., et al. "Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols." PMC, 2011. [Link]

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  • Myers, A. G. "001 Zimmerman Traxler." Andrew G Myers Research Group. [Link]

  • Nugent, T. C., et al. "Chiral Picolylamines for Michael and Aldol Reactions: Probing Substrate Boundaries." ResearchGate, 2012. [Link]

  • PrepChem. "Synthesis of N-sec.butyl,N-sec.amylamine." PrepChem.com. [Link]

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  • Royal Society of Chemistry. "Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines." Organic & Biomolecular Chemistry, 2012. [Link]

  • MDPI. "Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media." MDPI, 2022. [Link]

  • Wiley-VCH. "1 Stereoselective Acetate Aldol Reactions." Wiley-VCH, 2011. [Link]

  • PubMed Central. "Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition." PMC, 2022. [Link]

  • SciSpace. "Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds." SciSpace, 2017. [Link]

  • Ellman, J. A., et al. "Asymmetric synthesis of amines using tert-butanesulfinamide." ResearchGate, 2014. [Link]

  • YouTube. "Aldol reaction organic chemistry|Stereochemistry aldol condensation." YouTube, 2020. [Link]

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A Comparative Guide to Chiral Amine Ligands in Asymmetric Synthesis: Evaluating N-sec-Butyl-n-propylamine as a Model Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and yield. Chiral amines, in particular, have emerged as a versatile and powerful class of ligands, capable of catalyzing a wide array of stereoselective transformations.[1] This guide provides a comparative study of N-sec-Butyl-n-propylamine as a foundational model for a simple chiral secondary amine ligand. Due to the absence of specific catalytic data for this compound in the current literature, this guide will utilize it as a structural baseline to compare against well-established, high-performance chiral amine ligands in the context of a benchmark reaction: the enantioselective addition of diethylzinc to aldehydes. This approach will furnish a framework for ligand evaluation and selection, rooted in mechanistic understanding and supported by experimental data for analogous systems.

The Role of Chiral Amines in Asymmetric Catalysis

Chiral amines are fundamental to modern organic synthesis, serving not only as building blocks for pharmaceuticals and agrochemicals but also as highly effective catalysts and ligands.[1] Their utility in asymmetric synthesis stems from their ability to form transient chiral complexes with metal reagents or to act as organocatalysts, thereby creating a chiral environment that directs the stereochemical outcome of a reaction.[2][3] The efficacy of a chiral amine ligand is a delicate interplay of its steric and electronic properties, which can be fine-tuned to achieve optimal performance in a given transformation.

Ligand Scaffolds Under Investigation

For this comparative study, we will evaluate the structural attributes of this compound against a backdrop of established chiral ligands that have demonstrated high efficacy in the chosen benchmark reaction.

This compound: A Structural Overview

This compound is a secondary amine with a single stereocenter at the sec-butyl group. Its structure is relatively simple, offering a valuable starting point for understanding the fundamental requirements for a chiral ligand.

Caption: Structure of this compound, with the chiral center indicated by an asterisk.

The potential of this compound as a chiral ligand would depend on its ability to effectively coordinate with a metal center and create a sterically defined pocket to control the approach of the substrates. The relatively free rotation around the N-C bonds and the flexibility of the alkyl chains might, however, limit its ability to create a rigid and highly organized chiral environment, which is often a prerequisite for high enantioselectivity.

Established Chiral Amine Ligands for Comparison

To provide a meaningful comparison, we will examine several classes of chiral ligands that have been successfully employed in the enantioselective addition of diethylzinc to aldehydes. These include:

  • β-Amino Alcohols: These ligands, such as (-)-DAIB ((-)-3-exo-(dimethylamino)isoborneol), are characterized by the presence of both a nitrogen and an oxygen atom, which can chelate to the metal center, creating a more rigid and predictable catalyst structure.

  • Chiral Diamines: Ligands like (1R,2R)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine offer two points of coordination through their nitrogen atoms, leading to well-defined chiral environments.

  • Carbohydrate-Derived Ligands: These ligands utilize the inherent chirality of natural sugars to create complex and effective catalytic systems. Their polyol and amino-alcohol functionalities provide multiple coordination sites.

G cluster_0 Simple Chiral Amine cluster_1 Established Chiral Ligand Classes This compound This compound β-Amino Alcohols β-Amino Alcohols This compound->β-Amino Alcohols Increased Rigidity (Chelation) Chiral Diamines Chiral Diamines This compound->Chiral Diamines Enhanced Coordination Carbohydrate-Derived Ligands Carbohydrate-Derived Ligands This compound->Carbohydrate-Derived Ligands Multiple Chiral Centers & Coordination Sites

Caption: Comparison of this compound with established chiral ligand classes.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde is a well-studied and reliable benchmark reaction for assessing the performance of chiral ligands. The reaction produces a chiral secondary alcohol, 1-phenyl-1-propanol, and the enantiomeric excess (ee) of the product is a direct measure of the ligand's effectiveness.

Ligand ClassSpecific LigandLigand Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee%)Predominant Enantiomer
β-Amino Alcohol (-)-DAIB20>9598(R)
Chiral Diamine (1R,2R)-N,N'-dibenzyl-1,2-diaminocyclohexane2.507289(S)
Carbohydrate-Derived D-fructose-derived β-amino alcohol200100 (conversion)92(S)

Data synthesized from publicly available research.

Analysis of Performance:

The data clearly demonstrates that ligands with more rigid structures and multiple coordination sites, such as (-)-DAIB and the carbohydrate-derived amino alcohol, afford high enantioselectivities. The chelation of the amino and hydroxyl groups in β-amino alcohols to the zinc atom creates a stable, five-membered ring intermediate, which effectively blocks one face of the aldehyde, leading to a highly stereoselective addition of the ethyl group. Similarly, the complex and well-defined chiral environment of the carbohydrate-derived ligand leads to excellent enantiocontrol.

In contrast, while still effective, the chiral diamine shows slightly lower enantioselectivity in this specific example. The performance of a hypothetical ligand like this compound would likely be significantly lower than these established ligands due to its conformational flexibility and lack of secondary coordinating groups, which would result in a less organized transition state.

Experimental Protocol: A Self-Validating System

The following protocol for the enantioselective addition of diethylzinc to benzaldehyde is a generalized procedure based on established methods. It is designed to be a self-validating system, where careful control of the experimental parameters is key to achieving reproducible and optimal results.

Materials and Reagents
  • Chiral ligand (e.g., (-)-DAIB)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (argon or nitrogen)

Experimental Workflow

G start Start step1 Dissolve chiral ligand in anhydrous toluene under inert atmosphere start->step1 step2 Cool to 0 °C step1->step2 step3 Add diethylzinc solution dropwise step2->step3 step4 Stir for 30 minutes step3->step4 step5 Add freshly distilled benzaldehyde dropwise step4->step5 step6 Monitor reaction by TLC step5->step6 step7 Quench with saturated aqueous NH4Cl step6->step7 step8 Extract with diethyl ether step7->step8 step9 Dry organic layer with anhydrous MgSO4 step8->step9 step10 Concentrate in vacuo step9->step10 step11 Purify by column chromatography step10->step11 step12 Determine yield and ee (chiral HPLC or GC) step11->step12 end End step12->end

Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Step-by-Step Procedure
  • Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.025 mmol, 2.5 mol%) in anhydrous toluene (5 mL).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this solution, add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and the enantiomeric excess of the 1-phenyl-1-propanol product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Diethylzinc is pyrophoric and reacts violently with air and moisture. An inert atmosphere is crucial for safety and to prevent the decomposition of the reagent.

  • Anhydrous Solvents: Water will react with diethylzinc, quenching the reagent and inhibiting the reaction.

  • Low Temperature (0 °C): The enantioselectivity of many asymmetric reactions is temperature-dependent. Lower temperatures generally lead to higher enantiomeric excess by favoring the more ordered transition state.

  • Freshly Distilled Benzaldehyde: Aldehydes are prone to oxidation to carboxylic acids upon standing. Using freshly distilled aldehyde ensures high purity and prevents side reactions.

Conclusion

This comparative guide illustrates the principles of chiral ligand evaluation in asymmetric synthesis, using this compound as a conceptual starting point. The analysis of established, high-performance ligands in the enantioselective addition of diethylzinc to benzaldehyde underscores the importance of structural rigidity and multiple coordination sites for achieving high enantioselectivity. While this compound itself may not be an optimal ligand for this transformation due to its conformational flexibility, its simple structure serves as a valuable tool for understanding the fundamental principles of chiral induction. For researchers and drug development professionals, the key takeaway is the necessity of a systematic approach to ligand selection and optimization, guided by mechanistic insights and validated by rigorous experimental data.

References

  • Denmark, S. E., & Fu, J. (2003). Catalytic enantioselective addition of allylic organometallic reagents to aldehydes and ketones. Chemical reviews, 103(8), 2763-2794. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824. [Link]

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A Guide to the Validation of Computational Models for N-sec-Butyl-n-propylamine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical safety assessment, the predictive power of computational chemistry is indispensable. For molecules like N-sec-Butyl-n-propylamine, a secondary aliphatic amine, understanding its reactivity profile is critical for predicting potential metabolic pathways, identifying degradation products, and assessing toxicological risks such as the formation of N-nitrosamines. However, the reliability of any in silico prediction is fundamentally tethered to its empirical validation.

This guide provides a comprehensive framework for researchers, computational chemists, and drug development professionals on how to rigorously validate computational models for the reactivity of this compound. We will move beyond a mere checklist of procedures to a deeper exploration of the causality behind experimental choices, ensuring a self-validating and robust workflow.

Section 1: The Computational Gauntlet - Selecting and Scrutinizing Models

The first step in any validation process is the careful selection and application of the computational model itself. The choice is not arbitrary; it is a balance between desired accuracy and available computational resources. For a flexible molecule like this compound, electronic and steric effects govern its reactivity.

Choosing the Right Level of Theory

For predicting reaction barriers and thermodynamic properties of organic reactions, Density Functional Theory (DFT) offers a potent combination of accuracy and efficiency.

  • Expertise in Action: While simpler models exist, they often fail to capture the subtle electronic effects in transition states. We recommend starting with a functional like B3LYP , which has a long track record of performance for organic molecules. However, it is crucial to benchmark this against other functionals, especially those that better account for dispersion forces, such as the ωB97X-D functional, as van der Waals interactions can be significant in the transition state geometries of these flexible alkylamines.

  • Basis Set Selection: A Pople-style basis set like 6-311+G(d,p) is a robust starting point, providing a good description of polarization and diffuse functions, which are essential for accurately modeling anions or lone pairs, such as the nitrogen in our target amine.

Defining Key Reactivity Descriptors

A computational model's prediction is only as useful as the parameters it calculates. For this compound, we must focus on quantifiable metrics that can be experimentally verified.

  • Activation Energy (ΔG‡): The Gibbs free energy of activation is the most critical predictor of reaction kinetics. It directly correlates with the reaction rate constant and is the primary benchmark for kinetic validation.

  • Reaction Enthalpy (ΔH_rxn): This descriptor validates the thermodynamic stability of reactants versus products. An accurate prediction of reaction enthalpy is crucial for understanding the overall energy landscape of the reaction.

  • Solvent Effects: Reactions are rarely performed in a vacuum. The use of a continuum solvation model, such as the Polarizable Continuum Model (PCM) , is not optional but a mandatory step to simulate the reaction environment and achieve meaningful results.

Computational Workflow

The following diagram outlines the logical flow for the in silico portion of the study.

cluster_setup 1. Model Setup cluster_calc 2. Quantum Mechanical Calculations cluster_analysis 3. Data Analysis mol_setup Define Reactant & Product (this compound + Reagent) theory_select Select Level of Theory (e.g., ωB97X-D/6-311+G(d,p)) mol_setup->theory_select solvent_model Incorporate Solvation Model (e.g., PCM, Solvent=Acetonitrile) theory_select->solvent_model geom_opt Geometry Optimization of Reactants & Products solvent_model->geom_opt ts_search Transition State (TS) Search (e.g., QST2/3, Berny) geom_opt->ts_search freq_calc Frequency Calculation ts_search->freq_calc verify_ts Verify TS (Single Imaginary Frequency) freq_calc->verify_ts irc_calc IRC Calculation (Confirm Reactant/Product Connection) verify_ts->irc_calc thermo_calc Calculate Thermodynamic Properties (ΔG‡, ΔH_rxn) irc_calc->thermo_calc

Caption: Computational workflow for determining reactivity descriptors.

Section 2: The Experimental Crucible - From Prediction to Physical Proof

A computational prediction, no matter how sophisticated, remains a hypothesis until it is anchored by empirical data. The following protocols are designed to be self-validating systems, providing the necessary data to confirm or refute the in silico model. A common and highly relevant reaction for secondary amines is nitrosation, which we will use as our case study.

Trustworthiness Through Design: Kinetic Validation via UV-Vis Spectroscopy

The rate of a reaction is its most defining characteristic. We can monitor the formation of the N-nitrosamine product, which often has a distinct UV-Vis absorbance profile from the reactants.

Protocol: Measuring Nitrosation Kinetics

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., acetonitrile, to match the PCM).

    • Prepare a stock solution of the nitrosating agent (e.g., sodium nitrite in an acidic buffer to generate nitrous acid in situ).

  • Instrumentation Setup:

    • Use a temperature-controlled cuvette holder in a diode-array UV-Vis spectrophotometer. Maintaining a constant temperature (e.g., 298 K) is critical as reaction rates are highly temperature-dependent.

  • Reaction Initiation & Monitoring:

    • Equilibrate the amine solution in the cuvette to the target temperature.

    • Initiate the reaction by injecting a small, known volume of the nitrosating agent.

    • Immediately begin collecting spectra at fixed time intervals (e.g., every 10 seconds) over the course of the reaction. Monitor the growth of the product absorbance band (typically around 340-360 nm for N-nitrosamines).

  • Data Analysis:

    • Plot absorbance vs. time. Convert absorbance to concentration using a previously determined molar absorptivity coefficient (Beer's Law).

    • Determine the initial reaction rate from the slope of the concentration vs. time plot.

    • Repeat the experiment with varying initial concentrations of both the amine and the nitrosating agent to determine the overall rate law and the experimental rate constant (k_exp).

  • Connecting to Theory: The experimental rate constant (k_exp) can be directly compared to the computationally predicted rate constant (k_calc) using the Eyring equation:

    • k = (κ * k_B * T / h) * e^(-ΔG‡ / RT)

    • Where k_B is the Boltzmann constant, h is the Planck constant, T is the temperature, R is the gas constant, and κ is the transmission coefficient (usually assumed to be 1).

Experimental Workflow Diagram

The following diagram illustrates the closed-loop nature of the validation process.

cluster_comp Computational Arm cluster_exp Experimental Arm cluster_val Validation & Refinement comp_model Generate Computational Prediction (Calculate ΔG‡) calc_rate Predict Rate Constant (k_calc) via Eyring Equation comp_model->calc_rate compare Compare k_calc vs. k_exp calc_rate->compare run_exp Perform Kinetic Experiment (UV-Vis Spectroscopy) analyze_data Analyze Experimental Data (Determine k_exp) run_exp->analyze_data analyze_data->compare refine Refine Model (Change Functional/Basis Set/Solvent) compare->refine If Discrepancy > Threshold refine->comp_model Iterate

Caption: Iterative workflow for model validation and refinement.

Section 3: A Comparative Outlook - Benchmarking Against Alternatives

No single computational model is perfect for all scenarios. A thorough validation guide must compare the chosen primary model against alternatives to understand its strengths and weaknesses.

Performance Comparison

Let's assume we have performed the kinetic experiments and obtained an experimental activation energy (derived from the temperature dependence of k_exp, via an Arrhenius plot) of 15.5 kcal/mol . We can now compare this to the predictions from our DFT models and a computationally cheaper semi-empirical method like PM7.

Computational ModelBasis SetSolvation ModelPredicted ΔG‡ (kcal/mol)Absolute Error (kcal/mol)
Experimental Value -Acetonitrile15.5 -
B3LYP6-311+G(d,p)PCM12.82.7
ωB97X-D 6-311+G(d,p) PCM 15.1 0.4
PM7-COSMO8.27.3
  • Trustworthiness in Data: The table clearly demonstrates the superior performance of the dispersion-corrected ωB97X-D functional for this system. The large error from the semi-empirical PM7 model highlights the risk of using computationally "cheap" methods for predicting reaction barriers in such systems, as they often fail to accurately describe the transition state.

Interpreting Discrepancies and Refining the Model

An error of 2.7 kcal/mol, as seen with B3LYP, corresponds to a discrepancy in the predicted reaction rate of over two orders of magnitude at room temperature. This is often unacceptable for predictive modeling. The small error of 0.4 kcal/mol from ωB97X-D builds significant confidence in the model's predictive power for other, similar reactions.

If significant discrepancies remain even with high-level models, consider these factors:

  • Explicit Solvent Molecules: Are there specific solvent-reactant interactions (like hydrogen bonding) that a continuum model cannot capture? Including one or two explicit solvent molecules in the calculation can sometimes dramatically improve accuracy.

  • Conformational Complexity: Did the calculation start from the true global minimum energy conformation of this compound? A thorough conformational search is a prerequisite for accurate calculations.

Decision Logic for Model Selection

start Need to Predict Reactivity? accuracy_need High Accuracy Needed? start->accuracy_need dft Use DFT (e.g., ωB97X-D) accuracy_need->dft Yes semi_empirical Use Semi-Empirical (e.g., PM7) accuracy_need->semi_empirical No (Screening Only) validate Validate with Experiment dft->validate semi_empirical->validate final_model Validated Predictive Model validate->final_model

Caption: Decision-making for selecting a computational model.

Conclusion

The validation of a computational model is not a single, terminal experiment. It is a continuous, iterative process that builds a bridge between theoretical chemistry and laboratory reality. For this compound, we have demonstrated that high-level DFT models, such as those employing the ωB97X-D functional, can provide remarkably accurate predictions of reactivity, but only when benchmarked against carefully executed kinetic experiments. By embracing this integrated, self-validating workflow, researchers can transform computational models from academic curiosities into powerful, predictive tools for drug development and safety assessment.

References

This is a representative list of sources that would be cited in such a guide. Real-world implementation would require citing the specific software manuals (e.g., Gaussian, Spartan) and primary literature articles relevant to the chosen reactions.

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of N-sec-Butyl-n-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemical reagents we handle. N-sec-Butyl-n-propylamine, a versatile secondary amine used in various synthetic pathways, demands our utmost respect due to its significant hazard profile. This guide provides a comprehensive, technically grounded framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are designed to be self-validating systems, integrating safety and compliance into your standard laboratory workflow.

Core Hazard Profile: The Rationale for Stringent Disposal

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of these disposal protocols. This chemical is not merely a reagent; it is a multi-faceted hazard that must be managed with foresight.

  • Flammability: The compound is a flammable liquid and vapor.[1][2] Its vapors can travel to a source of ignition and flash back, making control of the surrounding atmosphere a critical safety parameter.

  • Corrosivity: As a potent amine, it causes severe skin burns and serious, potentially irreversible, eye damage.[1][2] This necessitates the use of robust personal protective equipment and prohibits any form of casual handling.

  • Toxicity: The substance is harmful or toxic if it comes into contact with skin, is inhaled, or is ingested.[3][4][5]

  • Environmental Hazard: It is recognized as being very toxic to aquatic life.[6] Therefore, preventing its release into the sewer system or the wider environment is a primary directive.

These properties dictate that this compound must be treated as a regulated hazardous waste stream, separate from general laboratory trash or less hazardous chemical waste.

Property Value Source
Chemical Formula C₇H₁₇N[7][8][9]
CAS Number 39190-67-5[7][9][10]
Molecular Weight 115.22 g/mol [1][7]
GHS Hazard Codes H226, H314, H318[1]
Description Flammable liquid, causes severe skin burns and eye damage[1][2]
Mandatory Safety Protocols & Personal Protective Equipment (PPE)

Before handling any waste container of this compound, the following PPE is non-negotiable. This ensemble creates a necessary barrier to prevent exposure via all potential routes.

  • Hand Protection: Handle with gloves rated for chemical resistance against aliphatic amines. Nitrile gloves may offer splash protection, but butyl rubber or other more resistant materials should be considered for prolonged tasks. Always inspect gloves before use and use proper removal technique to avoid skin contact.[2][4]

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. Given the severe eye damage risk (H318), a face shield (minimum 8-inch) worn over safety goggles is strongly recommended.[2][4]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential. For larger quantities or in case of a spill, a chemical-resistant apron or full suit may be necessary.

  • Respiratory Protection: All handling of open containers must occur in a certified chemical fume hood to prevent inhalation of vapors. If a fume hood is not available or in emergency situations, a self-contained breathing apparatus (SCBA) is required.[4]

Waste Segregation and Containment: The First Step to Proper Disposal

The principle of "cradle-to-grave" hazardous waste management begins at the point of generation.[11] Proper segregation is paramount to prevent dangerous reactions and ensure compliant disposal.

Protocol for Waste Container Setup:

  • Select a Compatible Container: Use a clean, dry container made of a material chemically resistant to amines. High-density polyethylene (HDPE) or glass containers with a secure, screw-top cap are appropriate. The container must be in good condition, with no cracks or signs of deterioration.[12]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container with the words "Hazardous Waste".[12]

  • Identify the Contents: Clearly write the full chemical name, "this compound," and list all other components if it is a mixed waste stream.

  • Detail the Hazards: Mark the appropriate hazard warnings on the label: Flammable, Corrosive, Toxic.

  • Placement: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12][13] The SAA must be under the control of the laboratory personnel and away from drains, heat sources, and incompatible chemicals.

The Core Disposal Workflow: A Decision-Based Approach

Disposal of this compound is not a single action but a workflow governed by safety, regulatory compliance, and best practices. The ultimate destination for this chemical is almost always a licensed hazardous waste treatment, storage, and disposal facility (TSDF), where it will likely be destroyed via high-temperature incineration.[2][14]

DisposalWorkflow start Waste Generated (this compound) characterize Characterize Waste (Flammable, Corrosive Liquid) start->characterize contain Contain in Labeled, Compatible Waste Bottle characterize->contain saa Store in Satellite Accumulation Area (SAA) contain->saa check_full Is Container >90% Full or >6 Months Old? saa->check_full check_full->saa No request_pickup Request Pickup from Institutional EHS Dept. check_full->request_pickup Yes transport Transport by Licensed Hazardous Waste Vendor request_pickup->transport end_point Final Disposal at TSDF (e.g., Chemical Incineration) transport->end_point

Caption: Decision workflow for compliant disposal of this compound.

Step-by-Step Methodology:

  • Waste Generation and Containment: As soon as the chemical is declared waste, transfer it to your pre-labeled hazardous waste container (as described in Section 3).

  • Secure Storage: Keep the container tightly closed when not in use and store it in your designated SAA.[2] Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.

  • Monitor Accumulation: Regularly check the volume and accumulation date. Regulations limit the amount of waste and the time it can be stored in an SAA.[13] Do not fill containers more than 90% full to allow for vapor expansion.[13]

  • Arrange for Disposal: Once the container is full or nearing its time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Professional Handling: Your EHS department will consolidate the waste and hand it over to a licensed professional waste disposal company.[2] This company is responsible for transporting the waste in compliance with Department of Transportation (DOT) regulations to a permitted TSDF.[15]

  • Final Destruction: At the TSDF, the most common and environmentally sound method for destroying aliphatic amines is high-temperature chemical incineration equipped with afterburners and scrubbers to neutralize the harmful nitrogen oxide (NOx) byproducts generated during combustion.[2]

Emergency Protocol: Spill Management

Accidents can happen. A prepared response is critical to mitigate the harm from a spill.

For Small, Manageable Spills (<100 mL) inside a Chemical Fume Hood:

  • Alert Personnel: Immediately notify others in the lab.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Neutralize/Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect Waste: Using non-sparking tools (e.g., plastic or brass), carefully scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable decontamination solution (consult your institution's EHS for recommendations), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your lab supervisor and EHS department.

For Large Spills (>100 mL) or Any Spill Outside a Fume Hood:

  • EVACUATE: Immediately evacuate the area. The high flammability and inhalation toxicity present a serious danger.

  • ALERT: Activate the nearest fire alarm and alert personnel in adjacent areas.

  • CALL FOR HELP: From a safe location, call your institution's emergency response number and 911. Provide the chemical name, location, and approximate quantity of the spill.

  • ISOLATE: If safe to do so, close the doors to the affected area to contain the vapors.

  • DO NOT ATTEMPT TO CLEAN UP. Await the arrival of trained emergency responders.

Prohibited Disposal Methods

To ensure safety and compliance, the following methods are strictly forbidden:

  • DO NOT Pour Down the Drain: This is illegal and environmentally catastrophic. The chemical is toxic to aquatic organisms and can damage wastewater treatment systems.[6][16]

  • DO NOT Allow to Evaporate in a Fume Hood: This intentionally releases flammable and toxic vapors into the environment, posing a fire risk and violating environmental regulations.

  • DO NOT Mix with Incompatible Waste: Do not mix amine waste with acids, strong oxidizers, or other reactive chemicals, as this can cause violent reactions.[17]

  • DO NOT Dispose of in Regular Trash: Even empty containers are considered hazardous waste as they contain residual liquid and vapor.[5] Contaminated lab materials (gloves, absorbent pads) must also be disposed of as hazardous waste.

By adhering to this comprehensive guide, you fulfill your professional obligation to manage hazardous chemicals safely and responsibly, ensuring that your valuable research does not come at the cost of safety or environmental integrity.

References

  • This compound (CAS 39190-67-5) Chemical Properties. Cheméo. [Link]

  • N-sec-Butylpropylamine | C7H17N. PubChem, National Institutes of Health. [Link]

  • This compound. NIST WebBook. [Link]

  • This compound. NIST WebBook. [Link]

  • This compound | CAS#:39190-67-5. Chemsrc. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • ICSC 0374 - n-BUTYLAMINE. International Labour Organization and World Health Organization. [Link]

  • Safety Data Sheet: n-Butylamine. Chemos GmbH & Co.KG. [Link]

  • This compound.pdf. Cheméo. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • n-BUTYLAMINE AR. Loba Chemie. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Sec-Butylamine | C4H11N. PubChem, National Institutes of Health. [Link]

  • EPA Hazardous Waste Codes. University of Maryland. [Link]

  • Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-sec-Butyl-n-propylamine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. N-sec-Butyl-n-propylamine, a flammable and corrosive secondary amine, presents significant hazards that demand meticulous planning and the stringent use of appropriate Personal Protective Equipment (PPE). This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to ensure the safe handling of this compound, moving beyond mere compliance to foster a culture of proactive safety.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is a compound that necessitates respect. Its hazardous properties are well-documented, forming the basis for our PPE recommendations. The primary dangers stem from its flammability and its severe corrosive effects on biological tissues.[1][2] Inhalation, ingestion, or skin contact can lead to severe health consequences.[3]

A thorough risk assessment is the cornerstone of any laboratory procedure. For this compound, this assessment must account for its dual threat: as a flammable liquid with a vapor that can form explosive mixtures with air, and as a corrosive agent that can cause severe skin burns and eye damage.[1][2][4][5]

Table 1: GHS Hazard Profile for this compound

Hazard Class Hazard Statement GHS Code
Flammable Liquids Flammable liquid and vapor[1][2] H226
Skin Corrosion/Irritation Causes severe skin burns and eye damage[1][2] H314

| Serious Eye Damage/Irritation | Causes serious eye damage[2] | H318 |

The Hierarchy of Controls: Situating PPE in a Systems Approach

Before detailing specific PPE, it is crucial to understand its place within the broader context of laboratory safety. The "Hierarchy of Controls" is a fundamental principle that prioritizes risk mitigation strategies. PPE, while essential, is the final line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE caption Figure 1. The Hierarchy of Controls.

Caption: Figure 1. The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering controls, such as working within a certified chemical fume hood, are non-negotiable when handling this compound to mitigate the risk of inhaling its corrosive and flammable vapors.[1][4] Administrative controls, like establishing clear Standard Operating Procedures (SOPs) and ensuring personnel are thoroughly trained, are equally vital.

Core PPE Protocol for this compound

When direct handling is necessary, a comprehensive PPE ensemble is mandatory. Each component is selected to counteract a specific hazard posed by the chemical.

Eye and Face Protection: The Non-Negotiable Barrier

Given that this compound causes severe and potentially irreversible eye damage, robust eye and face protection is critical.[1][2]

  • Primary Protection: Tightly fitting chemical safety goggles are required to protect against splashes and vapors.[1] These must conform to recognized standards such as ANSI Z87.1 (US) or EN 166 (EU).[1]

  • Secondary Protection: An 8-inch minimum face shield must be worn over the safety goggles.[1] This provides a second, broader barrier protecting the entire face from splashes during transfers or other manipulations.

Skin and Body Protection: A Chemically Resistant Defense

The corrosive nature of this amine necessitates comprehensive skin and body protection to prevent severe chemical burns.[1]

  • Gloves: Standard laboratory gloves are insufficient. You must use gloves that are specifically resistant to secondary amines and flammable chemicals.

    • Selection: Always consult the glove manufacturer's chemical resistance chart for this compound or chemically similar substances. Materials such as butyl rubber or laminate films are often recommended for corrosive amines.

    • Protocol: Gloves must be inspected for any signs of degradation or puncture before each use.[1] Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of immediately as hazardous waste in accordance with laboratory and local regulations.[1]

  • Protective Clothing: A flame-resistant (FR) and chemically resistant lab coat is required. For larger quantities or tasks with a higher splash risk, a chemically resistant apron worn over the lab coat is recommended. All clothing worn in the lab should be long-sleeved and cover the legs.

  • Footwear: Closed-toe shoes, preferably made of a chemically resistant material, are mandatory.

Respiratory Protection: Guarding Against Inhalation Hazards

Engineering controls like a fume hood are the primary method for preventing inhalation exposure.[1] However, in situations where these controls may be insufficient (e.g., during a spill, in poorly ventilated areas, or when heating the substance), respiratory protection is essential.

  • Standard Operations (in a fume hood): Respiratory protection is typically not required if work is conducted within a properly functioning chemical fume hood.

  • High-Risk Scenarios: If a risk assessment indicates the potential for exceeding exposure limits, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary.[1] The ABEK rating ensures protection against Organic vapors (A), Inorganic vapors (B), Sulphur dioxide and Acid gases (E), and Ammonia and organic ammonia derivatives (K).

  • Emergency Situations: For major spills or when engineering controls have failed, a full-face supplied-air respirator is the sole means of protection.[1] All personnel using respirators must be properly fit-tested and trained in their use.

Procedural Discipline: PPE Workflow and Disposal

The effectiveness of PPE is contingent upon its correct use. A disciplined, step-by-step approach to donning, doffing, and disposal is paramount to preventing contamination.

PPE_Workflow cluster_1 PPE Lifecycle for this compound Handling Select 1. Select Correct PPE Don 2. Don PPE (Safe Sequence) Select->Don Doff 3. Doff PPE (Contamination Avoidance) Don->Doff Dispose 4. Dispose (Hazardous Waste) Doff->Dispose caption Figure 2. Procedural workflow for PPE management.

Caption: Figure 2. Procedural workflow for PPE management.

Step-by-Step Donning Sequence
  • Lab Coat/Apron: Secure the flame-resistant and chemically resistant lab coat.

  • Respirator: If required, perform a seal check and don the respirator.

  • Goggles and Face Shield: Put on tightly fitting safety goggles, followed by the face shield.

  • Gloves: Don the appropriate chemically resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step-by-Step Doffing Sequence (to minimize cross-contamination)
  • Outer Gloves (if double-gloving): Remove the outer pair of gloves using the proper technique.

  • Face Shield and Goggles: Remove the face shield first, followed by the goggles, handling them by the straps.

  • Lab Coat/Apron: Remove the lab coat, turning it inside out as you roll it off your arms to contain contaminants.

  • Inner Gloves: Remove the final pair of gloves, again using a technique that avoids touching the outer surface with bare skin.

  • Respirator: If worn, remove the respirator last.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[1]

Disposal Plan for Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Collection: Place all contaminated items (gloves, disposable aprons, etc.) into a designated, clearly labeled hazardous waste container.

  • Disposal: This waste must be handled by a licensed professional waste disposal service.[1] It may require incineration in a specialized facility equipped with an afterburner and scrubber to neutralize hazardous byproducts.[1] Contaminated packaging must also be disposed of as unused product.[1][6]

Emergency Response and First Aid

In the event of an exposure, immediate and correct action is vital. All personnel must be familiar with the location of safety showers and eyewash stations.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with plenty of water.[1][3] Wash the area with soap and water.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

By adhering to these rigorous PPE protocols and operational plans, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • N-sec-Butylpropylamine | C7H17N | CID 559366. PubChem - NIH. [Link]

  • Sec-Butylamine | C4H11N | CID 24874. PubChem - NIH. [Link]

  • This compound | CAS#:39190-67-5. Chemsrc. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - n-Butylamine. CDC. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Safety Data Sheet: n-Butylamine. Chemos GmbH&Co.KG. [Link]

  • n-BUTYLAMINE AR - Safety Data Sheet. Loba Chemie. [Link]

  • BNL Handbook on Personal Protective Equipment (PPE) Selection and Use. Brookhaven National Laboratory. [Link]

  • This compound. NIST WebBook. [Link]

  • This compound, 95% Purity, C7H17N, 25 grams. CP Lab Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.